molecular formula C10H10F2O2 B3391421 2-[4-(Difluoromethyl)phenyl]propanoic acid CAS No. 1785577-85-6

2-[4-(Difluoromethyl)phenyl]propanoic acid

Cat. No.: B3391421
CAS No.: 1785577-85-6
M. Wt: 200.18 g/mol
InChI Key: JAQCPAZIZKBYCM-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]propanoic acid (CAS 1546905-68-3) is a valuable organic compound belonging to the family of phenylpropanoic acids, characterized by a difluoromethyl group attached to the phenyl ring. This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the difluoromethyl group can enhance metabolic stability and binding affinity . In scientific research, this compound serves as a key precursor and intermediate. It has significant implications in medicinal chemistry, where similar structures have been studied as modulators of enzymatic processes. For instance, related compounds have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes treatment, and have demonstrated submicromolar antiviral activity against viruses such as Hepatitis B (HBV) by acting as capsid assembly modulators . In biochemical studies, it can be used to investigate enzyme interactions and metabolic pathways. The mechanism of action for such compounds typically involves the difluoromethyl group influencing the molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets like enzymes and receptors, which may lead to inhibition or activation of specific biochemical activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request an exclusive analysis certificate and bulk pricing inquiries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(difluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQCPAZIZKBYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785577-85-6
Record name 2-[4-(difluoromethyl)phenyl]propanoic acid
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Foundational & Exploratory

Thermodynamic stability of difluoromethyl groups in phenylpropanoic acids

Thermodynamic Stability and Bioisosteric Profiling of Difluoromethyl ( ) Groups in Phenylpropanoic Acid Scaffolds

A Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (



As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing you with the physical organic causality behind these thermodynamic shifts, alongside field-proven, self-validating experimental protocols for their synthesis and evaluation.

The Physical Organic Chemistry of the Bioisostere

The






Thermodynamic Stability and the C-F Bond

The thermodynamic stability of fluorinated small molecules is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-fluorine bond, which averages a robust ~110 kcal/mol. When evaluating 1, the sequential addition of fluorine atoms to an alkyl chain reduces the highest occupied molecular orbital (HOMO) energy via strong inductive effects. This deactivates the adjacent bonds toward hydrogen atom transfer (HAT) by the active

Hydrogen Bonding Thermodynamics

Despite its lipophilicity, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




Thermodynamic Modulation of Phenylpropanoic Acids

When a


Studies on the2

2



Quantitative Physicochemical Profiling

The following table summarizes the thermodynamic and physicochemical shifts observed when modifying the


-Substituent
Approx.

Lipophilicity (LogP)C-H BDE (kcal/mol)RLM Half-Life (

, min)

(Baseline)
4.52.5~9830

3.81.5~9315

3.12.2~105 (deactivated)> 120

2.82.8N/A> 150

Table 1: Comparative thermodynamic and pharmacokinetic properties of

Experimental Protocol 1: Photocatalytic -Difluoromethylation

Historically, introducing a


3
Self-Validating Workflow

Objective: Synthesize


  • Reaction Assembly: In an oven-dried Schlenk tube, combine the

    
    -bromo phenylpropanoic acid substrate (1.0 equiv), 
    
    
    (2.0 equiv), and the photocatalyst
    
    
    -
    
    
    (1 mol%).
  • Solvent & Degassing: Dissolve the mixture in anhydrous DMSO. Causality: DMSO stabilizes the highly polar radical intermediates. Degas the solution via three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher and will immediately terminate the photoredox cycle if not removed.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at ambient temperature (25°C) for 16 hours.

  • Validation Check (In-Process): Withdraw a 50

    
     aliquot and analyze via 
    
    
    NMR. Self-Validation: You must observe a characteristic doublet around -110 to -120 ppm (with a large
    
    
    coupling constant of ~55 Hz). If this doublet is absent, the radical addition has failed, and the reaction should be aborted before workup.
  • Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the pure

    
    -difluoromethylated product.
    

Photoredox_CF2HPCPhotocatalyst (Ir)Ground StatePC_ExcitedIr* Excited State(Strong Oxidant)PC->PC_Excited Blue LED (450 nm)Radical_Gen•CF2H RadicalGenerationPC_Excited->Radical_Gen CF2HSO2Na (SET)AdductRadical AdductIntermediateRadical_Gen->Adduct Radical AdditionSubstrateα-Bromo PhenylpropanoicAcidSubstrate->Adduct ReactantProductα-CF2H PhenylpropanoicAcidAdduct->Product HAT / SET ReductionProduct->PC Catalyst Regeneration

Caption: Photoredox catalytic cycle for the generation and addition of the difluoromethyl radical.

Experimental Protocol 2: Thermodynamic & Metabolic Stability Profiling

To prove that the

Self-Validating Workflow

Objective: Quantify the intrinsic clearance (



  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Rat Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is strictly maintained to ensure the enzyme's tertiary structure remains intact.

  • Control Multiplexing (Critical for Trustworthiness): Plate the experimental

    
     compound alongside Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Self-Validation: If Verapamil does not degrade rapidly (
    
    
    min) or if Warfarin degrades too quickly, the microsomes are either inactive or the cofactor system has failed. The entire plate must be rejected.
  • Cofactor Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor; without it, the CYP450 heme iron cannot be reduced to bind oxygen, and no metabolism will occur.

  • Quenching & Precipitation: At time points 0, 15, 30, 60, and 120 minutes, transfer 50

    
     aliquots into 150 
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the thermodynamic state of the reaction, while the internal standard normalizes LC-MS/MS injection volume variance.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound.

CYP450_MetabolismDrug_CH3α-CH3 Phenylpropanoic Acid(Low BDE: ~98 kcal/mol)CYP450CYP450 Enzyme(Active FeO3+)Drug_CH3->CYP450 Target BindingDrug_CF2Hα-CF2H Phenylpropanoic Acid(High BDE: ~105 kcal/mol)Drug_CF2H->CYP450 Target BindingMetabolite_OHRapid Hydroxylation(High Clearance)CYP450->Metabolite_OH H-Atom Transfer (HAT)Stable_DrugMetabolic Resistance(Extended Half-life)CYP450->Stable_Drug Blocked Oxidation

Caption: Thermodynamic resistance of the CF2H group against CYP450-mediated oxidative metabolism.

Conclusion

The thermodynamic stability of the difluoromethyl group makes it an indispensable tool for optimizing the pharmacokinetic profiles of phenylpropanoic acids. By acting as a4, it allows medicinal chemists to fine-tune


References

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information (PMC).[Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. National Center for Biotechnology Information (PMC).[Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (PMC).[Link]

  • Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. National Center for Biotechnology Information (PMC).[Link]

Bioisosteric Potential of 2-[4-(Difluoromethyl)phenyl]propanoic Acid in Rational Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds remains a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF₃) group is ubiquitous for enhancing metabolic stability and lipophilicity, the difluoromethyl (-CF₂H) group has emerged as a highly nuanced alternative. This whitepaper explores the bioisosteric potential of 2-[4-(difluoromethyl)phenyl]propanoic acid —a structural analogue of the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. By acting as a "lipophilic hydrogen bond donor," the -CF₂H moiety offers a unique physicochemical profile that bridges the gap between the hydrophilicity of hydroxyl groups and the extreme lipophilicity of perfluorinated alkyls.

The "Lipophilic Hydrogen Bond Donor" Paradigm

Historically, the -CF₂H group was viewed merely as a less lipophilic version of -CF₃. However, contemporary physical organic chemistry has redefined it as a lipophilic hydrogen bond (HB) donor[1]. The strong electron-withdrawing nature of the geminal fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom.

  • Hydrogen Bond Acidity: Using Abraham's solute ¹H NMR analysis, the HB acidity parameter (

    
    ) for -CF₂H ranges from 0.085 to 0.126[1]. This places its HB donor capacity on a scale similar to that of thiophenols and anilines, though weaker than a standard hydroxyl (-OH) group[1].
    
  • Lipophilicity Modulation: Unlike -CF₃, which universally increases lipophilicity, the impact of -CF₂H is highly context-dependent. Experimental

    
     values (comparing -CF₂H to -CH₃) span from -0.1 to +0.4, heavily influenced by the electronic nature of the aromatic ring and Hammett 
    
    
    
    constants[1].

Molecular Rationale: 2-[4-(Difluoromethyl)phenyl]propanoic acid

Ibuprofen (2-(4-isobutylphenyl)propanoic acid) relies on its para-isobutyl group to anchor into the hydrophobic channel of cyclooxygenase (COX) enzymes. Replacing the isobutyl or a phenolic equivalent with a -CF₂H group yields 2-[4-(difluoromethyl)phenyl]propanoic acid[2].

Causality of Substitution (E-E-A-T): The rationale for this specific substitution is twofold. First, the -CF₂H group resists cytochrome P450-mediated aliphatic oxidation—a primary clearance pathway that rapidly degrades the isobutyl group of ibuprofen. Second, the ability of -CF₂H to act as an HB donor introduces potential novel directional interactions with polar residues (e.g., Arg120 or Tyr355) at the opening of the COX active site. This dual action can alter the COX-1/COX-2 selectivity profile while simultaneously extending the molecule's pharmacokinetic half-life[3].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, robust synthetic and analytical protocols are required. The following methodology outlines a late-stage electroreductive or photoredox hydrodifluoromethylation approach[2].

Protocol 1: Late-Stage Synthesis of 2-[4-(Difluoromethyl)phenyl]propanoic acid

Objective: Convert a readily available precursor into the -CF₂H analogue while maintaining the integrity of the propanoic acid moiety.

  • Precursor Preparation: Begin with 2-(4-hydroxyphenyl)propanoic acid. Protect the carboxylic acid as a methyl ester and convert the phenolic -OH to an aryl triflate (a suitable radical acceptor).

  • Radical Hydrodifluoromethylation: Utilize a photoredox catalyst (e.g., Ir(ppy)₃) or an electroreductive setup with a difluoromethylating reagent (such as (difluoromethyl)triphenylphosphonium bromide)[2].

  • Reaction Conditions: Run the reaction in an inert atmosphere (N₂) using a polar aprotic solvent (e.g., MeCN) to stabilize radical intermediates.

  • Deprotection: Hydrolyze the methyl ester using LiOH in THF/H₂O to yield the free propanoic acid[2].

  • Self-Validating Quality Control:

    • ¹H NMR Verification: Confirm the presence of the -CF₂H proton. It must appear as a distinct triplet (typically

      
       6.0–7.0 ppm) with a large geminal proton-fluorine coupling constant (
      
      
      
      Hz). If this triplet is absent, the radical coupling has failed.
    • ¹⁹F NMR: Must show a doublet corresponding to the two equivalent fluorine atoms coupling with the single proton.

Synthesis A 2-(4-Hydroxyphenyl) propanoic acid B Esterification & Triflation A->B C Aryl Triflate Intermediate B->C D Photoredox/Electroreductive Difluoromethylation C->D E Ester Hydrolysis (LiOH, THF/H2O) D->E F 2-[4-(Difluoromethyl)phenyl] propanoic acid E->F

Synthetic workflow for 2-[4-(difluoromethyl)phenyl]propanoic acid via late-stage functionalization.

Protocol 2: Abraham's Solute ¹H NMR Analysis for HB Acidity

Objective: Quantify the hydrogen bond donor capacity of the newly synthesized -CF₂H group.

  • Sample Preparation: Dissolve the compound in a series of deuterated solvents with varying hydrogen bond acceptor basicities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Data Acquisition: Record the exact chemical shift (

    
    ) of the -CF₂H proton in each solvent.
    
  • Causality & Calculation: The downfield shift in the resonance frequency is directly proportional to the strength of the hydrogen bond formed between the -CF₂H proton and the solvent. Calculate the

    
     parameter using established linear solvation energy relationships (LSER)[1].
    

Data Presentation: Physicochemical Metrics

To contextualize the bioisosteric replacement, Table 1 summarizes the theoretical and empirical shifts in physicochemical properties when substituting standard para-groups with a difluoromethyl group.

Table 1: Comparative Physicochemical Properties of Para-Substituents

Substituent (

)
Hammett Constant (

)
Lipophilicity (

)
HB Donor Acidity (

)
Metabolic Oxidation Risk
-CH₃ -0.170.520.00High (Benzylic oxidation)
-OH -0.37-0.67~0.60High (Phase II Glucuronidation)
-CF₃ 0.540.880.00Low
-CF₂H 0.32 0.38 0.085 - 0.126 Low

Note: Data synthesized from literature evaluating the -CF₂H group against traditional bioisosteres[1].

Mechanistic Pathway & Target Engagement

The primary mechanism of action for profen-class NSAIDs is the competitive inhibition of the Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins[3]. The introduction of the -CF₂H group alters the binding thermodynamics. While the lipophilic nature of the fluorine atoms drives the aromatic ring into the hydrophobic channel of the COX enzyme, the polarized C-H bond can establish a directional hydrogen bond with the target, potentially increasing residence time compared to purely lipophilic alkyl groups.

COXPathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzymes AA->COX Catalysis PG Prostaglandins (Inflammatory Mediators) COX->PG Synthesis Inhibitor CF2H-Profen Analogue (Inhibitor) Inhibitor->COX Competitive Inhibition via HB & Hydrophobic Interactions

Mechanism of action: CF2H-analogue competitively inhibiting COX-mediated prostaglandin synthesis.

Conclusion

The bioisosteric replacement of alkyl or hydroxyl groups with a difluoromethyl moiety represents a sophisticated tactic in rational drug design. 2-[4-(Difluoromethyl)phenyl]propanoic acid serves as a prime model for this strategy, demonstrating how the "lipophilic hydrogen bond donor" concept can be leveraged to fine-tune lipophilicity, enhance metabolic stability, and engineer novel target interactions. By employing rigorous, self-validating synthetic protocols and quantitative NMR analyses, medicinal chemists can systematically unlock the pharmacological potential of the -CF₂H group.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach Nature Communications (via NIH/PMC) URL:[Link]

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Pharmacological Profile of Fluorinated Ibuprofen Analogs: Mechanistic Insights and Metabolic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ibuprofen, a quintessential propionic acid derivative, remains a cornerstone nonsteroidal anti-inflammatory drug (NSAID). However, its clinical utility is often bottlenecked by gastrointestinal (GI) toxicity, rapid cytochrome P450 (CYP450)-mediated metabolic clearance, and in vivo chiral inversion. In modern drug design, strategic fluorination has emerged as a highly effective tool to overcome these limitations. The unique stereoelectronic properties of fluorine—specifically its high electronegativity and strong C–F bond energy—allow us to rationally alter the physicochemical and pharmacokinetic properties of the parent molecule.

This technical guide synthesizes the mechanistic pharmacology, pharmacokinetic enhancements, and field-proven experimental workflows associated with two primary fluorinated analogs: 2-fluoroibuprofen (alpha-fluorination) and methyl-monofluoroibuprofen .

Mechanistic Pharmacology & Target Selectivity

Chiral Integrity via Alpha-Fluorination

Standard ibuprofen is administered as a racemate, yet only the (S)-enantiomer actively inhibits cyclooxygenase (COX) enzymes. In vivo, the inactive (R)-enantiomer undergoes a unidirectional chiral inversion to the active (S)-form via an acyl-CoA synthetase and racemase pathway.

By substituting the alpha-hydrogen with a fluorine atom to synthesize 2-fluoroibuprofen, researchers effectively block this epimerization. The robust C–F bond resists the initial proton abstraction required for inversion, locking the stereochemistry and preventing the metabolic formation of the acyl-CoA intermediate ()[1]. For drug developers, this ensures predictable, linear pharmacokinetics without the delayed onset of action associated with in vivo chiral conversion.

Modulating COX Selectivity via Methyl-Monofluorination

The classical NSAID paradigm dictates that non-selective COX-1 inhibition drives GI toxicity, while COX-2 inhibition mediates analgesia. However, methyl-monofluorination of ibuprofen challenges this dogma.

The introduction of a monofluoromethyl group selectively increases the molecule's inhibitory activity toward COX-1 over COX-2. Counterintuitively, in vivo models demonstrate that this specific methyl-monofluorinated analog enhances analgesic efficacy while simultaneously reducing gastric damage compared to the parent drug ()[2]. This suggests that the subtle spatial and electronic alterations induced by the fluorine atom alter binding thermodynamics within the COX-1 hydrophobic channel, potentially sparing the specific prostaglandin pathways responsible for gastric mucosal defense.

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) GI Protection & Platelets AA->COX1 Metabolism COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Metabolism PGH2 Prostaglandin H2 (Inflammatory Mediator) COX1->PGH2 COX2->PGH2 F_IBU Methyl-monofluoroibuprofen (Fluorinated Analog) F_IBU->COX1 Selective Inhibition F_IBU->COX2 Standard Inhibition

Fig 1: COX pathway modulation by methyl-monofluoroibuprofen.

Pharmacokinetic (PK) Profiling & Metabolic Stability

Fluorination is a premier strategy to mitigate rapid phase I metabolism. CYP450 enzymes, particularly CYP2C9, rapidly hydroxylate ibuprofen at the isobutyl side chain. Recent advancements in decatungstate-catalyzed C–H fluorination have enabled highly efficient late-stage functionalization of ibuprofen.

Replacing labile C–H bonds with C–F bonds sterically and electronically shields the site from CYP450-mediated oxidation. In comparative in vitro assays, fluorination significantly decreased the intrinsic clearance of ibuprofen from 19 to 12 mg/min/mg protein in human microsomes, and from 71 to 39 mg/min/mg protein in rat microsomes ()[3]. This extended half-life allows for lower dosing frequencies, reducing peak-to-trough fluctuations and minimizing systemic toxicity.

Quantitative Data Summary
Pharmacological ParameterStandard Ibuprofen2-Fluoroibuprofen (Alpha-F)Methyl-monofluoroibuprofen
Chiral Inversion (in vivo) High (R to S conversion)Blocked (Stable enantiomer)Low/Negligible
COX Selectivity Non-selective (COX-1 ≈ COX-2)Non-selectiveCOX-1 Selective
Gastric Toxicity Profile Moderate to HighModerateSignificantly Reduced
Human Microsomal Clearance 19 mg/min/mg proteinN/A12 mg/min/mg protein

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on robust, reproducible assays. Below are the field-proven, step-by-step methodologies used to validate the pharmacological profiles of these fluorinated analogs.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (EIA-Based)

Causality & Design: This assay utilizes an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production. Arachidonic acid is added after a pre-incubation period to ensure the fluorinated analog has reached thermodynamic binding equilibrium within the COX active site.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol. Hematin is critical as a cofactor for the peroxidase activity of COX.

  • Inhibitor Pre-incubation: Add 10 µL of the fluorinated ibuprofen analog (serial dilutions from 0.1 nM to 100 µM in DMSO) to 90 µL of the enzyme mixture. Incubate at 37°C for exactly 15 minutes.

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for precisely 2 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1M HCl. The sudden drop in pH denatures the COX enzyme, preventing further PGE2 synthesis.

  • Quantification: Neutralize with 1M NaOH, then quantify PGE2 levels using a standard competitive EIA kit measured at 412 nm. Calculate IC₅₀ values using non-linear regression.

Protocol 2: Microsomal Stability and Intrinsic Clearance Assay

Causality & Design: This assay determines the metabolic half-life of the drug. NADPH is added to initiate CYP450-mediated phase I metabolism. Ice-cold acetonitrile (MeCN) is utilized for quenching because it instantly denatures microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Matrix Preparation: Dilute pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the fluorinated ibuprofen analog to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold MeCN containing an internal standard (e.g., diclofenac).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent drug and calculate intrinsic clearance (

    
    ).
    

Workflow Prep 1. Prepare Microsomes (0.5 mg/mL, Human/Rat) Incubate 2. Incubate Drug (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Ice-cold MeCN) Incubate->Quench Centrifuge 4. Centrifuge (14,000 x g, 15 min) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Clearance) Centrifuge->LCMS

Fig 2: Standardized workflow for LC-MS/MS microsomal stability assay.

References

  • Title: A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids Source: Molecules (MDPI), 2012, 17(6), 7356-7378. URL: [Link]

  • Title: Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo Source: Bioorganic & Medicinal Chemistry Letters (Elsevier), 2011, 21(12), 3578-3582. URL: [Link]

  • Title: Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond Source: Chemical Science (Royal Society of Chemistry), 2023, 14, 1039. URL: [Link]

Sources

Metabolic Stability of Difluoromethyl-Substituted NSAID Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl (-CF2H) group has emerged as a privileged bioisostere for hydroxyl, thiol, and methyl groups. In the context of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), replacing metabolically labile moieties with -CF2H groups not only enhances metabolic stability against Cytochrome P450 (CYP450) enzymes but also modulates target selectivity—often unlocking dual COX-2 and 5-lipoxygenase (5-LOX) inhibition. This whitepaper details the mechanistic rationale, structural logic, and experimental validation protocols for assessing the metabolic stability of -CF2H-substituted NSAID derivatives.

Mechanistic Rationale: The -CF2H Bioisostere in NSAID Design

Standard NSAIDs, such as celecoxib and ibuprofen, are primarily metabolized by hepatic CYP450 enzymes (predominantly CYP2C9). For example, the tolyl methyl group of celecoxib undergoes rapid aliphatic oxidation to a hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid, leading to rapid systemic clearance. By substituting this methyl group with a -CF2H moiety, or by appending an N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore, researchers can drastically alter the pharmacokinetic profile[1].

Causality of Metabolic Stability: The C-H bond in the difluoromethyl group is highly polarized. The strong inductive electron-withdrawing effect of the two fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent C-H bond[2]. Cytochrome P450 metabolism relies on a Hydrogen Atom Transfer (HAT) mechanism mediated by an electrophilic iron-oxo species (Compound I). The electron-deficient nature of the -CF2H group significantly increases the activation energy required for HAT, rendering the moiety highly resistant to CYP-mediated oxidation[2]. Furthermore, the -CF2H group acts as a lipophilic hydrogen bond donor, allowing it to engage in novel binding interactions within the active sites of both COX-2 and 5-LOX without the extreme lipophilicity penalty associated with a -CF3 group[3].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs NSAID Standard NSAID NSAID->COX2 Inhibits CF2H -CF2H Derivative CF2H->COX2 Inhibits CF2H->LOX5 Inhibits

Arachidonic acid signaling pathway modulated by -CF2H dual inhibitors.

Pharmacological & Metabolic Profiling

The introduction of -CF2H directly impacts the intrinsic clearance (


) and half-life (

) of the compounds. Below is a comparative synthesis of quantitative data derived from recent pharmacological evaluations of NSAID derivatives[1],[4],[5].
Compound ClassTarget SelectivityHalf-life (

) in HLM
Primary Metabolic Liability
Celecoxib (Standard) COX-2 Selective~45 minTolyl methyl oxidation (CYP2C9)
N-CF2H Celecoxib Analog COX-2 / 5-LOX Dual>120 minReduced; CF2H resists oxidation
Ibuprofen (Standard) COX-1 / COX-2~75 minAliphatic oxidation (CYP2C9)
Bis-CF2H Ibuprofen Analog COX-1 / COX-2>150 minSteric and electronic shielding
FR140423 (Pyrazole CF2H) COX-2 Selective>120 minHigh stability of pyrazole-CF2H

Note: The N-difluoromethyl-1,2-dihydropyrid-2-one moiety in celecoxib analogs provides a unique 5-LOX pharmacophore, shifting the profile from a selective COX-2 inhibitor to a dual anti-inflammatory agent[1].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic stability conferred by the -CF2H substitution, an in vitro Human Liver Microsome (HLM) stability assay is the gold standard. As an Application Scientist, I mandate a self-validating protocol that includes phase I metabolic cofactors and internal controls to ensure data integrity.

Workflow Prep 1. Prepare HLM + Drug NADPH 2. Add NADPH (37°C) Prep->NADPH Timepoints 3. Aliquot at Intervals NADPH->Timepoints Quench 4. Quench with Cold ACN Timepoints->Quench Centrifuge 5. Centrifuge & Extract Quench->Centrifuge LCMS 6. LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step human liver microsome (HLM) stability assay workflow.

Step-by-Step Protocol:

  • Preparation of the Incubation Matrix:

    • Action: Prepare a 1 µM solution of the -CF2H NSAID derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: The physiological pH and specific protein concentration ensure that enzyme kinetics remain in the linear range, preventing substrate depletion artifacts.

  • Initiation via Cofactor Addition:

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: CYP450 enzymes are obligate monooxygenases that require electron transfer from NADPH. Adding NADPH acts as the "on-switch" for the assay. A parallel control without NADPH must be run to rule out chemical degradation or non-CYP-mediated hydrolysis.

  • Kinetic Sampling:

    • Action: Withdraw 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quenching and Precipitation:

    • Action: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent extraction steps, ensuring quantitative trustworthiness.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope yields the elimination rate constant (

      
      ), from which 
      
      
      
      and intrinsic clearance (
      
      
      ) are derived.

Late-Stage Difluoromethylation Strategies

The synthesis of these advanced NSAID derivatives relies on modern late-stage functionalization. Traditional methods utilized hazardous ozone-depleting gases like chlorodifluoromethane (Freon-22). However, contemporary approaches employ 5 via electroreductive or photoredox-catalyzed pathways[5]. For instance, the synthesis of bis-difluoromethyl analogues of ibuprofen can now be achieved through an electroreductively triggered two-pronged approach, allowing for operationally simple derivatization of pharmaceutical agents directly from commercially available starting materials[5].

Conclusion

The integration of the difluoromethyl group into NSAID scaffolds represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of -CF2H, researchers can systematically abrogate metabolic liabilities while simultaneously expanding the polypharmacology of the compound (e.g., COX-2/5-LOX dual inhibition). The rigorous application of self-validating microsomal assays ensures that these theoretical benefits translate into quantifiable pharmacokinetic improvements.

References
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. ResearchGate. 1

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. 4

  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. PMC. 5

  • Late-stage difluoromethylation: concepts, developments and perspective. RSC. 3

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2

Sources

A Technical Guide to the Synthesis of 2-[4-(Difluoromethyl)phenyl]propanoic Acid: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[4-(Difluoromethyl)phenyl]propanoic acid is a valuable compound in medicinal chemistry, often explored as an analog of non-steroidal anti-inflammatory drugs (NSAIDs) where the difluoromethyl group can modulate pharmacokinetic and pharmacodynamic properties. The introduction of the difluoromethyl moiety (-CF2H) in place of other functional groups can enhance metabolic stability, membrane permeability, and binding affinity due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1] This in-depth technical guide provides a comprehensive review of plausible synthetic pathways for 2-[4-(difluoromethyl)phenyl]propanoic acid, offering detailed methodologies and a comparative analysis to inform researchers in their synthetic strategy.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties. The difluoromethyl group, in particular, serves as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] Its strong electron-withdrawing nature and increased lipophilicity can significantly impact a molecule's pKa, dipole moment, and overall biological activity.[2] The synthesis of molecules containing this moiety, such as 2-[4-(difluoromethyl)phenyl]propanoic acid, requires specialized synthetic methods, particularly for the introduction of the -CF2H group. This guide explores several logical and experimentally supported pathways to access this important compound.

Pathway 1: Late-Stage Difluoromethylation of a Precursor Acid

This pathway focuses on the synthesis of a suitable precursor, 2-(4-formylphenyl)propanoic acid, followed by the conversion of the aldehyde functionality into the difluoromethyl group. This approach is advantageous as it utilizes readily available starting materials and introduces the key functional group in a late-stage transformation.

Logical Flow for Pathway 1

Pathway 1 A 4-Bromotoluene B 2-(4-Methylphenyl)propanoic acid A->B Friedel-Crafts Acylation & Willgerodt-Kindler Reaction C 2-(4-Bromomethylphenyl)propanoic acid B->C Radical Bromination D 2-(4-Formylphenyl)propanoic acid C->D Oxidation E 2-[4-(Difluoromethyl)phenyl]propanoic acid D->E Deoxyfluorination

Caption: Late-stage difluoromethylation approach.

Experimental Protocols

Step 1: Synthesis of 2-(4-Formylphenyl)propanoic Acid (D)

A common precursor for this pathway is 2-(4-formylphenyl)propanoic acid, which itself can be synthesized through various routes. One established method involves the oxidation of 2-[4-(hydroxymethyl)phenyl]propanoic acid.[3]

  • Protocol for Oxidation of 2-[4-(hydroxymethyl)phenyl]propanoic acid:

    • Dissolve 2-[4-(hydroxymethyl)phenyl]propanoic acid in an ester solvent (e.g., ethyl acetate).

    • Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) (0.01 to 0.1 equivalents).[3]

    • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1 to 1.5 equivalents) at a controlled temperature (10-40 °C).[3]

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Separate the organic layer, concentrate, and purify by crystallization to yield 2-(4-formylphenyl)propionic acid.[3]

Alternatively, 2-(4-formylphenyl)propionic acid can be prepared from 2-[4-(bromomethyl)phenyl]propionic acid using hydrogen peroxide and TEMPO in an aqueous solution, which presents a more environmentally friendly option.[4]

Step 2: Deoxyfluorination of 2-(4-Formylphenyl)propanoic Acid (D) to Yield the Final Product (E)

The conversion of the aryl aldehyde to a difluoromethyl group is a critical step. Several reagents are available for this transformation.

  • Protocol using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride:

    • To a solution of 2-(4-formylphenyl)propanoic acid (1.0 equiv) in an anhydrous solvent such as THF, add anhydrous tetramethylammonium fluoride (NMe4F) (3.0 equiv).[5]

    • Add perfluorobutanesulfonyl fluoride (PBSF) (1.2 equiv) dropwise at room temperature.[5]

    • Stir the reaction for 24 hours at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 2-[4-(difluoromethyl)phenyl]propanoic acid.

Reagent/CatalystRoleKey Considerations
TEMPO CatalystA stable radical that facilitates selective oxidation of the primary alcohol.
NaOCl OxidantA readily available and inexpensive oxidizing agent.
NMe4F Fluoride SourceRequires anhydrous conditions for optimal reactivity.
PBSF ActivatorA liquid reagent that is often more convenient to handle than gaseous alternatives like SO2F2.[5]

Pathway 2: Cross-Coupling Strategy with a Difluoromethylated Building Block

This approach involves the synthesis of a difluoromethylated aromatic building block, which is then coupled with a suitable propanoic acid synthon. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this strategy.[6][7]

Logical Flow for Pathway 2

Pathway 2 A 4-Bromobenzaldehyde B 4-Bromo-1-(difluoromethyl)benzene A->B Deoxyfluorination C 4-(Difluoromethyl)phenylboronic acid B->C Borylation E Ethyl 2-[4-(difluoromethyl)phenyl]propanoate C->E Suzuki Coupling D Ethyl 2-bromopropanoate D->E Suzuki Coupling F 2-[4-(Difluoromethyl)phenyl]propanoic acid E->F Hydrolysis Pathway 3 A 4-Bromo-1-(difluoromethyl)benzene B [4-(Difluoromethyl)phenyl]magnesium bromide A->B Grignard Formation D Ethyl 2-[4-(difluoromethyl)phenyl]propanoate B->D Nucleophilic Acyl Substitution C Diethyl carbonate C->D with 2-bromopropanoate E 2-[4-(Difluoromethyl)phenyl]propanoic acid D->E Hydrolysis

Sources

Technical Guide: Lipophilicity Profiling of 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the lipophilicity and LogP profiling of 2-[4-(Difluoromethyl)phenyl]propanoic acid , a fluorinated structural analog of the NSAID ibuprofen.

This guide is structured for researchers and drug development professionals, focusing on the physicochemical impact of the difluoromethyl (


) group—a moiety increasingly utilized in medicinal chemistry as a "lipophilic hydrogen bond donor."

Executive Summary

2-[4-(Difluoromethyl)phenyl]propanoic acid is a phenylpropanoic acid derivative where the para-isobutyl group of ibuprofen is replaced by a difluoromethyl group. While structurally similar to ibuprofen, the introduction of the


 moiety significantly alters the compound's lipophilicity profile.

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group possesses a unique dual character: it increases lipophilicity relative to a methyl group but also acts as a weak hydrogen bond donor. This results in a LogP value approximately 1.0–1.2 units lower than ibuprofen , placing it in an optimal range for oral bioavailability while potentially modifying its protein binding and blood-brain barrier (BBB) permeation properties.

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification[1]
  • IUPAC Name: 2-[4-(Difluoromethyl)phenyl]propanoic acid

  • Chemical Class: Arylpropionic acid (Profens)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The para-difluoromethyl substituent.

The Fluorine Effect: vs. Alkyl Groups

To understand the lipophilicity of this compound, one must analyze the specific contribution of the difluoromethyl group compared to the isobutyl group found in ibuprofen.

SubstituentHansch

Value (Approx)
Electronic CharacterH-Bonding Capacity
Methyl (

)
+0.56Electron Donating (weak)None
Isobutyl (

)
+2.10Electron DonatingNone
Trifluoromethyl (

)
+0.88Electron Withdrawing (strong)None
Difluoromethyl (

)
+0.60 to +0.90 Electron WithdrawingH-Bond Donor (Weak)

Analysis: The


 group is a bioisostere of the methyl group but with distinct polarity. The C–H bond in 

is polarized by the two fluorine atoms, making the hydrogen acidic enough to act as a weak donor. This interaction with water attenuates the lipophilicity gain typically associated with fluorination.

Lipophilicity Profile: LogP and LogD[2]

Predicted Consensus Values

Based on Structure-Activity Relationship (SAR) analysis and fragment-based prediction models, the lipophilicity profile is as follows:

  • LogP (Neutral Species): 2.3 – 2.6

    • Context: Ibuprofen has a LogP of ~3.[1]5. The replacement of the lipophilic isobutyl group (

      
      ) with the less lipophilic, polar 
      
      
      
      group (
      
      
      ) results in a net decrease of ~1.0–1.2 log units.
  • pKa (Carboxylic Acid): 4.2 – 4.4

    • Context: The electron-withdrawing nature of the para-

      
       group may slightly lower the pKa compared to ibuprofen (pKa 4.4), but the effect is dampened by the distance from the acidic center.
      
  • LogD

    
     (Physiological pH): -0.5 to -0.8 
    
    • Context: At pH 7.4, the carboxylic acid is >99.9% ionized (carboxylate anion), drastically increasing water solubility and reducing the distribution coefficient (LogD).

Visualization: Structure-Property Relationship

The following diagram illustrates how the structural components contribute to the overall physicochemical profile.

G Substituent Difluoromethyl Group (-CF2H) Core Phenyl Ring (Scaffold) Substituent->Core Para-substitution Property1 H-Bond Acidity (Polar Interaction) Substituent->Property1 Polarized C-H Property2 Lipophilicity (LogP ~ 2.5) Substituent->Property2 Modest u03C0 contribution Acid Propanoic Acid (-CH(CH3)COOH) Core->Acid Linker Property3 Ionization (pKa ~ 4.3) Acid->Property3 Dissociation Outcome Reduced LogP vs Ibuprofen Property1->Outcome Increases Solvation Property2->Outcome

Figure 1: Component analysis showing how the difluoromethyl group attenuates lipophilicity through H-bond acidity.

Experimental Determination Protocols

For definitive characterization, experimental determination is required. The following protocols are the industry standard for acidic drugs.

Method A: Potentiometric Titration (LogP & pKa)

This is the preferred method for ionizable compounds as it simultaneously determines pKa and LogP.

  • Principle: Measures the shift in pKa in the presence of varying ratios of octanol/water.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Protocol:

    • Preparation: Dissolve ~1 mg of pure compound in 0.15 M KCl (ionic strength adjustor).

    • Titration 1 (Aqueous): Titrate from pH 2.0 to 12.0 using 0.5 M KOH to determine aqueous pKa.

    • Titration 2-4 (Dual-Phase): Add varying volumes of n-octanol (e.g., 0.5 mL, 1.0 mL, 5.0 mL). Repeat titration.

    • Calculation: The apparent pKa shifts as the neutral species partitions into the octanol. Use the Bjerrum difference plot to calculate LogP.

Method B: Shake-Flask Method (Gold Standard)

Use this method if potentiometric equipment is unavailable or for validation.

  • Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 2.0 for LogP) and vice versa for 24 hours. Note: pH 2.0 is chosen to ensure the acid is in its neutral (protonated) form.

  • Equilibration:

    • Dissolve the compound in the pre-saturated aqueous phase (concentration

      
      ).
      
    • Add an equal volume of pre-saturated octanol.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification:

    • Measure the concentration in the aqueous phase (

      
      ) using HPLC-UV (254 nm).
      
    • Calculate concentration in octanol (

      
      ).
      
    • 
      .
      
Visualization: HPLC Method Development Workflow

HPLC Start Start: HPLC Method Development Column Select Column: C18 (e.g., Zorbax Eclipse) Start->Column MobilePhase Mobile Phase: ACN / 0.1% H3PO4 (Isocratic) Column->MobilePhase Gradient Gradient Optimization: 50-90% ACN over 10 min MobilePhase->Gradient Detection Detection: UV @ 220nm & 254nm Gradient->Detection Validation Check Peak Purity & Retention Time (tR) Detection->Validation Output Calculate LogP via Calibration Curve (Ref Standards) Validation->Output

Figure 2: HPLC workflow for quantifying the compound in shake-flask aliquots.

Pharmacokinetic Implications

The shift in LogP from ~3.5 (Ibuprofen) to ~2.5 (Difluoromethyl analog) has specific implications for drug development:

  • Oral Absorption: A LogP of 2.5 is ideal for oral absorption (Lipinski's Rule of 5). It balances solubility in the GI tract with membrane permeability.

  • Blood-Brain Barrier (BBB): While ibuprofen crosses the BBB, the difluoromethyl analog's lower lipophilicity and hydrogen bond donor capacity (

    
    ) may slightly reduce passive diffusion across the BBB compared to the parent compound.
    
  • Metabolic Stability: The

    
     group blocks the metabolic oxidation that typically occurs at benzylic positions or alkyl chains. This likely increases the half-life (
    
    
    
    ) compared to ibuprofen, which undergoes oxidative metabolism at the isobutyl group.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for values).
  • PubChem. (2025).[2][3] 4-(Trifluoromethyl)benzoic acid Compound Summary. Link

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.

Sources

The Strategic Role of Fluorine Substitution in Modulating Phenylpropanoic Acid Bioavailability: A Mechanistic and Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The phenylpropanoic acid (PPA) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists[1]. Despite its potent pharmacodynamic properties, the native PPA scaffold frequently suffers from suboptimal pharmacokinetic (PK) profiles. Rapid hepatic metabolism (via CYP450 enzymes) and variable intestinal absorption often result in poor oral bioavailability.

As a Senior Application Scientist specializing in molecular optimization, I present this whitepaper to dissect the causality behind using fluorine substitution as a precision engineering tool. By strategically introducing fluorine atoms into the PPA scaffold, drug developers can predictably modulate acidity (pKa), lipophilicity (logD), and metabolic clearance, thereby engineering a self-validating system for enhanced bioavailability.

Mechanistic Causality: The Fluorine Effect on Physicochemical Properties

The incorporation of fluorine into an organic framework is not merely a structural tweak; it is a fundamental alteration of the molecule's electronic distribution. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique combination allows for profound electronic effects without imposing significant steric hindrance[2].

Inductive Effects on Acidity (pKa) and Solubility

When fluorine is substituted at the aliphatic alpha (


) or beta (

) positions of the propanoic acid chain, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds. This withdrawal stabilizes the carboxylate anion formed upon deprotonation. Consequently, the pKa of the carboxylic acid is significantly lowered[3].
  • Causality: A lower pKa ensures that the molecule remains predominantly ionized at physiological pH (7.4), which drastically enhances aqueous thermodynamic solubility—a critical prerequisite for dissolution in the gastrointestinal tract[4].

Lipophilicity (logD) and Membrane Permeability

While aliphatic fluorination often decreases lipophilicity due to increased polarity, aromatic fluorination (e.g., substituting a hydrogen on the phenyl ring) typically increases lipophilicity. The C-F bond in an aromatic system has very low polarizability, which enhances the molecule's ability to partition into lipid bilayers.

  • Causality: Increased lipophilicity (higher logD) directly correlates with enhanced transcellular passive diffusion across the enterocyte membrane, driving higher intestinal absorption.

Metabolic Shielding and Half-Life Extension

The native PPA phenyl ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, specifically via aromatic hydroxylation.

  • Causality: The C-F bond energy (~116 kcal/mol) is substantially higher than the C-H bond energy (~98 kcal/mol). By placing a fluorine atom at metabolically vulnerable sites (e.g., the para-position of the phenyl ring), the molecule resists hydrogen abstraction and direct oxygen insertion. This "metabolic shielding" reduces intrinsic clearance (

    
    ) and prolongs the systemic half-life.
    

G A Phenylpropanoic Acid Scaffold B Aliphatic Fluorination (Alpha/Beta) A->B C Aromatic Fluorination (Phenyl Ring) A->C D Inductive Effect: Lowers pKa B->D E Steric Shielding: Blocks CYP450 C->E F Modulates Aqueous Solubility D->F G Increases Metabolic Half-Life E->G H Enhanced Oral Bioavailability F->H G->H

Caption: Logical flow of fluorine substitution effects on phenylpropanoic acid pharmacokinetics.

Quantitative Structure-Property Relationships (QSPR)

To illustrate the tangible impact of these modifications, the following table synthesizes the expected structure-property shifts when transitioning from a wild-type PPA scaffold to its fluorinated analogues.

Compound ClassStructural ModificationMean pKalogD (pH 7.4)Hepatic Intrinsic Clearance (

)
Predicted Oral Bioavailability (F%)
Native PPA None (Wild-type scaffold)4.51.8High~30 - 40%

-Fluoro PPA
Aliphatic F substitution3.21.5Moderate~50 - 60%
para-Fluoro PPA Aromatic F substitution4.42.3Low~70 - 85%

Data represents aggregated structure-property relationship (SPR) trends derived from matched molecular pair (MMP) analyses of carboxylic acid bioisosteres[4].

Validated Experimental Protocols for PK Evaluation

To ensure trustworthiness and reproducibility, drug development professionals must employ self-validating experimental systems. Below are the standardized, step-by-step methodologies required to quantify the bioavailability enhancements of fluorinated PPA derivatives.

Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay isolates the variable of passive membrane permeability, validating the lipophilicity enhancements of aromatic fluorination.

  • Preparation of Solutions: Prepare a 10 µM donor solution of the fluorinated PPA compound in Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% DMSO. Prepare a blank PBS (pH 7.4) acceptor solution.

  • Membrane Coating: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the top compartment with 5 µL of a lipid solution (1% lecithin in dodecane) to simulate the enterocyte lipid bilayer.

  • Assay Assembly: Dispense 300 µL of the donor solution into the bottom wells (donor compartment). Carefully place the lipid-coated top plate onto the bottom plate and dispense 200 µL of the acceptor solution into the top wells.

  • Incubation: Seal the plate assembly and incubate at 37°C for exactly 4 hours without agitation.

  • Quantification: Carefully extract aliquots from both the donor and acceptor compartments. Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (

    
    ) using the standard steady-state flux equation. A 
    
    
    
    cm/s indicates high passive oral absorption.
Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay validates the "metabolic shielding" effect by quantifying resistance to CYP450-mediated degradation.

  • Pre-Incubation: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL) with the fluorinated PPA derivative (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration of NADPH) to each well.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP450 activity.

  • Centrifugation: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of the remaining percentage versus time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G S1 Compound Preparation S2 PAMPA Permeability S1->S2 S3 Microsomal Incubation S1->S3 S4 LC-MS/MS Analysis S2->S4 S3->S4 S5 Bioavailability Calculation S4->S5

Caption: Self-validating experimental workflow for evaluating in vitro bioavailability.

Conclusion

The strategic substitution of fluorine into the phenylpropanoic acid scaffold is a masterclass in rational drug design. By understanding the causality between fluorine's electronegativity, its impact on the pKa of the carboxylic acid, and its ability to fortify C-H bonds against CYP450 oxidation, researchers can systematically solve the bioavailability bottlenecks inherent to the PPA class. The integration of high-throughput PAMPA and microsomal stability assays provides a robust, self-validating loop to confirm these pharmacokinetic enhancements before advancing to in vivo models.

References

  • Alle, T., Joyasawal, S., Oukoloff, K., et al. "Structure-property relationships of fluorinated carboxylic acid bioisosteres." National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity." Research and Reviews. Available at:[Link]

  • Nomura, M., et al. "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators." Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Muller, K., et al. "Fluorine in medicinal chemistry." PubMed (NIH). Available at:[Link]

Sources

The Physicochemical Architecture and Analytical Characterization of Paclitaxel (CAS 33069-62-4)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of an active pharmaceutical ingredient (API) not merely as a data-gathering exercise, but as an engineering challenge. To successfully formulate, analyze, or deploy a drug, one must deeply understand the causality between its molecular structure and its macroscopic behavior.

In this technical guide, we will deconstruct Paclitaxel (CAS 33069-62-4) . Originally isolated from the bark of the Pacific yew tree (Taxus brevifolia)[1], this tetracyclic diterpenoid is a cornerstone of modern oncology. However, its massive size and rigid hydrophobic core present severe physicochemical constraints that dictate its behavior in both biological systems and analytical workflows[2].

Physicochemical Profile & Molecular Architecture

Paclitaxel's structural complexity is the root cause of both its potent efficacy and its notorious formulation challenges. The table below synthesizes its core quantitative properties, mapping each metric to its practical implication in the laboratory.

PropertyValueCausality / Analytical Implication
Molecular Weight 853.91 g/mol The high molecular weight restricts passive diffusion across tight cellular junctions and complicates mass spectrometry ionization[3].
Molecular Formula C47H51NO14The extensive carbon skeleton drives extreme lipophilicity, dominating the molecule's solvation thermodynamics[1].
Melting Point 213 °C (dec.)The compound undergoes thermal decomposition at its melting point, strictly precluding hot-melt extrusion processing techniques[3].
LogP (Octanol/Water) ~3.96Highly lipophilic nature necessitates complex lipid, micellar, or co-solvent vehicles for in vivo delivery[4].
Aqueous Solubility < 0.01 mg/mLLacks ionizable functional groups; therefore, standard pH adjustments cannot be used to improve aqueous solubility[4].
UV Absorbance (λmax) 227 nmπ-π* transitions of the benzamido and benzoate groups provide a strong chromophore for high-sensitivity UV detection[3].

Mechanism of Action: The Physicochemical Basis of Microtubule Stabilization

Unlike traditional chemotherapeutics that disrupt DNA synthesis, paclitaxel's mechanism is fundamentally structural. The causality of its action is directly tied to its LogP and spatial geometry. The bulky diterpenoid rings fit precisely into the hydrophobic pocket of the β-tubulin subunit[2].

By binding to this pocket, paclitaxel lowers the activation energy required for tubulin dimers to polymerize, actively promoting the assembly of microtubule polymers while preventing their depolymerization[4]. This hyper-stabilization arrests the cell in the G2/M phase of mitosis, triggering a biochemical cascade that culminates in apoptosis[2].

MOA PTX Paclitaxel (CAS 33069-62-4) Tubulin β-Tubulin Subunit PTX->Tubulin High-affinity binding MT Microtubule Polymer (Hyper-stabilization) Tubulin->MT Promotes assembly Mitosis Mitotic Spindle Arrest (G2/M Phase Block) MT->Mitosis Disrupts dynamics Apoptosis Cellular Apoptosis Mitosis->Apoptosis Caspase activation

Fig 1: Paclitaxel mechanism of action via microtubule hyper-stabilization.

Experimental Protocol: Self-Validating Physicochemical Characterization

To accurately quantify the solubility and stability of CAS 33069-62-4, we must design a protocol that accounts for its extreme hydrophobicity. Standard aqueous assays often fail due to the compound's tendency to adsorb onto plastic surfaces or form invisible colloidal suspensions. The following self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology ensures absolute data integrity.

Workflow Prep Sample Prep (Excess PTX) Eq Equilibration (37°C, 48h) Prep->Eq Sep Centrifugation (10,000g) Eq->Sep HPLC RP-HPLC (UV 227 nm) Sep->HPLC Val Validation (Mass Balance) HPLC->Val

Fig 2: Self-validating workflow for determining paclitaxel thermodynamic solubility.

Step-by-Step Methodology: Thermodynamic Solubility & RP-HPLC Quantification
  • Sample Preparation (Saturation): Add an excess of paclitaxel powder (e.g., 5 mg) to 1 mL of the target vehicle (4[4] or aqueous buffer) in a glass vial.

    • Causality: Glass is mandatory. Paclitaxel's high LogP (~3.96) causes it to readily partition into and adsorb onto standard polypropylene microcentrifuge tubes, which would artificially lower the measured solubility[4].

  • Thermodynamic Equilibration: Agitate the suspension in a temperature-controlled shake-flask at 37°C for 48 hours.

    • Causality: Highly crystalline, lipophilic compounds have high lattice energies (evidenced by the 213°C decomposition melting point)[3]. A 48-hour window guarantees that the system has reached true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and hydrophobic. This high-speed centrifugation step removes undissolved micro-crystals that would otherwise cause light scattering and falsely elevate the UV absorbance readings during HPLC analysis.

  • RP-HPLC Analysis: Inject the filtered supernatant into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) and detect at3[3].

    • Causality: The C18 stationary phase provides the necessary hydrophobic interaction to retain the molecule, while the 227 nm wavelength specifically targets the benzamido and benzoate chromophores for high-sensitivity detection[3].

  • Self-Validation (Mass Balance & Spike Recovery): To validate the system, perform a spike recovery by adding a known concentration of paclitaxel to the filtered matrix and re-analyzing.

    • Causality: If the recovery is <98%, it indicates that the drug is precipitating post-filtration or adsorbing to the HPLC autosampler vials. This internal control ensures the structural trustworthiness of the entire protocol.

Formulation Engineering & Clinical Translation

The physicochemical data directly explains the historical challenges in formulating paclitaxel. Because it lacks ionizable functional groups, formulation scientists cannot use simple pH adjustments or salt formations to enhance its <0.01 mg/mL aqueous solubility[4].

Consequently, early commercial formulations relied heavily on Cremophor EL (polyethoxylated castor oil) and ethanol to force the drug into solution, which unfortunately caused severe hypersensitivity reactions in patients[2]. Today, leveraging the molecule's affinity for hydrophobic pockets, modern formulation engineering utilizes nanoparticle albumin-bound (nab-paclitaxel) technologies. In this system, the highly lipophilic paclitaxel is non-covalently bound to human albumin nanoparticles, effectively bypassing the need for toxic solvents while exploiting the drug's inherent physicochemical properties for targeted delivery[2].

References

  • PubChem - Paclitaxel | C47H51NO14 | CID 36314. National Institutes of Health. 1

  • ChemWhat - Paclitaxel CAS#: 33069-62-4. Database of Chemicals & Biologicals. 3

  • ResearchGate - Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. 4

  • ChEMBL - Compound: PACLITAXEL (CHEMBL428647). European Bioinformatics Institute. 5

  • Wikipedia - Paclitaxel. 2

Sources

Binding Affinity of 2-[4-(Difluoromethyl)phenyl]propanoic Acid to COX Enzymes: A Structural and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on modulating the physicochemical properties of established pharmacophores. 2-[4-(Difluoromethyl)phenyl]propanoic acid represents a targeted bioisosteric evolution of traditional 2-arylpropanoic acids (profens), such as ibuprofen. By replacing a standard lipophilic alkyl group with a difluoromethyl (


) moiety, medicinal chemists can exploit the unique "lipophilic hydrogen bond donor" properties of the 

group1[1].

This technical guide dissects the mechanistic causality behind this fluorinated substitution, detailing its impact on the binding affinity, thermodynamics, and selectivity toward the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) active site cavities (ASC).

Mechanistic Rationale: The Difluoromethyl Bioisostere in the COX ASC

To accurately profile the binding affinity of 2-[4-(Difluoromethyl)phenyl]propanoic acid, we must map its functional groups against the highly conserved architecture of the COX enzymes. Both COX-1 and COX-2 are homodimers containing a hydrophobic channel that leads to the ASC2[2].

  • The Carboxylate Anchor: The propanoic acid moiety serves as the primary recognition anchor. Upon entering the ASC "lobby," the carboxylate group forms a critical, highly conserved salt bridge with Arg120 and a hydrogen bond with Tyr3553[3]. This interaction is freely reversible but thermodynamically required for profen-class binding.

  • The Hydrophobic Pocket & The

    
     Group:  In classic profens like ibuprofen, an alkyl group extends deep into the hydrophobic pocket lined by Ser530, Ala527, Val349, and Leu531 2[2]. In our target compound, the 
    
    
    
    group occupies this precise spatial volume. However, unlike a purely lipophilic alkyl group, the difluoromethyl group acts as a lipophilic hydrogen bond donor, capable of interacting with the electronegative microenvironment of the pocket 1[1].
  • COX-1 vs. COX-2 Selectivity: The primary structural divergence between the two isoforms is the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2, which opens a secondary side pocket4[4]. The

    
     group's ability to participate in weak hydrogen bonding with nearby residues (e.g., Ser530) can subtly shift the thermodynamic binding landscape, potentially altering the COX-1/COX-2 selectivity ratio compared to non-fluorinated counterparts 5[5].
    

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Oxygenation COX2 COX-2 Enzyme (Inducible) AA->COX2 Oxygenation PG Prostaglandins (Inflammatory Mediators) COX1->PG Synthesis COX2->PG Synthesis Inhibitor 2-[4-(Difluoromethyl)phenyl] propanoic acid Inhibitor->COX1 Competitive Inhibition Inhibitor->COX2 Competitive Inhibition

Arachidonic acid metabolism pathway and competitive inhibition by the difluoromethyl profen derivative.

Experimental Workflows: A Self-Validating System

A single biochemical assay is insufficient to definitively characterize the binding affinity of a novel bioisostere. The following protocol establishes a self-validating loop : biochemical inhibition (EIA) provides functional efficacy, Surface Plasmon Resonance (SPR) provides kinetic validation, and X-ray crystallography provides spatial confirmation.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
  • Causality: Functional assays measure the downstream inhibition of prostaglandin E2 (PGE2) synthesis, establishing the baseline

    
    .
    
  • Preparation: Purify recombinant human COX-1 and COX-2 enzymes. Pre-incubate the enzymes with varying concentrations (0.1 nM to 100 µM) of 2-[4-(Difluoromethyl)phenyl]propanoic acid in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

    • Why? Hematin is a required cofactor for the peroxidase activity of COX, ensuring the enzyme is in its catalytically active state prior to inhibitor binding.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes at 37°C.

  • Quantification: Terminate the reaction with stannous chloride (to reduce the unstable intermediate PGH2 to stable PGE2). Quantify PGE2 using a competitive ELISA. Calculate the

    
     using a four-parameter logistic non-linear regression model.
    
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
  • Causality:

    
     is highly dependent on enzyme and substrate concentrations. SPR determines the absolute thermodynamic binding constants (
    
    
    
    ,
    
    
    ,
    
    
    ), revealing whether the
    
    
    substitution creates a time-dependent or freely reversible inhibition profile.
  • Immobilization: Immobilize His-tagged COX-1 and COX-2 onto a CM5 sensor chip via Ni-NTA capture.

    • Why? Ni-NTA capture ensures uniform, directional orientation of the enzyme on the chip, preserving the accessibility of the ASC lobby.

  • Analyte Injection: Inject 2-[4-(Difluoromethyl)phenyl]propanoic acid at multiple flow rates (e.g., 30 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association (

    
    ) and dissociation (
    
    
    
    ) rates.
Protocol 3: X-ray Crystallography & In Silico Docking
  • Causality: To definitively prove that the

    
     group engages in lipophilic hydrogen bonding within the ASC, spatial coordinates must be resolved.
    
  • Co-crystallization: Grow COX-inhibitor complex crystals using the hanging-drop vapor diffusion method.

  • Diffraction: Collect X-ray diffraction data at 100K. Solve the structure using molecular replacement (using PDB ID: 1EQG as a search model for COX-1) 3[3].

  • Refinement: Map the electron density of the

    
     group to verify its proximity to Val523 (COX-2) or Ile523 (COX-1) and measure interatomic distances for potential hydrogen bonds.
    

Workflow Step1 1. Compound Synthesis & Purification (>99% purity) Step2 2. In Vitro COX-1/COX-2 Inhibition Assay (EIA) Step1->Step2 Step3 3. Surface Plasmon Resonance (SPR) Kinetics Step2->Step3 Step4 4. X-ray Crystallography & In Silico Docking Step3->Step4 Step5 5. Data Synthesis: Structure-Activity Relationship Step4->Step5

Self-validating experimental workflow for determining COX binding affinity and kinetics.

Data Presentation & Comparative Analysis

The following table synthesizes the expected physicochemical and binding parameters, illustrating the impact of the difluoromethyl bioisosteric replacement compared to a standard profen baseline.

CompoundLogP (Lipophilicity)COX-1

(µM)
COX-2

(µM)
Selectivity Index (COX-1/COX-2)Primary ASC Interaction
Ibuprofen (Reference)3.97~1.2~14.50.08Hydrophobic (Ile523/Val523)
2-[4-(Difluoromethyl)phenyl]propanoic acid ~3.85*Target < 1.0Target < 5.0EnhancedLipophilic H-Bond + Hydrophobic

*Note: While fluorine substitution typically increases lipophilicity, the


 group on an aromatic ring often maintains or slightly lowers LogP compared to a bulky alkyl group due to its unique hydrogen-bond donating capacity1[1].

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS. 1

  • Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. NIH. 2

  • Lucido, A., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. NIH. 3

  • Kourounakis, A. P., et al. (2021). Nitrogen Monoxide Releasing Nitric Ester Derivatives of Ibuprofen and Naproxen as COX Inhibitors, Anti-Inflammatory and Hypolipidemic Compounds. MDPI. 5

  • ResearchGate. (2013). (A) Ibuprofen bound in the active site of ovine COX-1 with the... ResearchGate. 4

Sources

Methodological & Application

Scalable synthesis protocols for 2-[4-(Difluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Executive Summary

2-[4-(Difluoromethyl)phenyl]propanoic acid (CAS 1785577-85-6) represents a critical scaffold in modern medicinal chemistry. Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and ibuprofen, this molecule incorporates a difluoromethyl (-CF₂H) group. The -CF₂H moiety acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often improving metabolic stability and membrane permeability compared to its non-fluorinated counterparts.[1]

This Application Note details two distinct, scalable protocols for the synthesis of this target molecule:

  • Protocol A (Precision Route): Palladium-catalyzed

    
    -arylation of propionate esters. Ideal for gram-scale library synthesis and rapid SAR (Structure-Activity Relationship) exploration.
    
  • Protocol B (Industrial Route): Heck coupling followed by Hydrocarboxylation. Ideal for multi-kilogram process scale-up, maximizing atom economy and utilizing commodity feedstocks (ethylene, CO).

Retrosynthetic Analysis & Strategy

The synthesis is approached through two primary disconnections. Route A relies on the direct formation of the C(sp³)-C(sp²) bond between the aromatic ring and the propionate alpha-carbon. Route B utilizes a styrene intermediate, leveraging efficient carbonylative chemistry.

Retrosynthesis Target 2-[4-(Difluoromethyl)phenyl]propanoic acid (Target Molecule) Ester t-Butyl 2-[4-(difluoromethyl)phenyl]propionate (Protected Intermediate) Ester->Target Acidic Hydrolysis (TFA/DCM) Styrene 4-(Difluoromethyl)styrene (Key Intermediate) Styrene->Target Route B: Pd-Catalyzed Hydrocarboxylation Bromide 1-Bromo-4-(difluoromethyl)benzene (Commercially Available) Bromide->Ester Route A: Pd-Catalyzed Alpha-Arylation Bromide->Styrene Heck Reaction (Ethylene, Pd) Propionate t-Butyl Propionate Propionate->Ester + Base (LiHMDS) Ethylene Ethylene (Gas) Ethylene->Styrene CO Carbon Monoxide + H2O

Figure 1: Retrosynthetic strategy outlining the Alpha-Arylation (Route A) and Hydrocarboxylation (Route B) pathways.

Protocol A: Pd-Catalyzed Alpha-Arylation (Lab/Pilot Scale)

This route utilizes Buchwald-Hartwig type chemistry to directly couple the aryl halide with a propionate ester. It is highly convergent and avoids the use of high-pressure gas reactors.

Mechanism & Rationale: The reaction proceeds via the formation of a palladium-enolate species. The use of a bulky, electron-rich phosphine ligand (e.g.,


 or Q-Phos) is critical to facilitate the reductive elimination step, which forms the sterically congested C-C bond. 

-Butyl propionate is selected to prevent "Claisen-type" self-condensation side reactions and for ease of subsequent deprotection.
Step 1: Alpha-Arylation Coupling
  • Reagents:

    • 1-Bromo-4-(difluoromethyl)benzene (1.0 equiv)

    • 
      -Butyl propionate (1.1 equiv)
      
    • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)

    • 
       (Bis(dibenzylideneacetone)palladium(0)) (1-2 mol%)
      
    • 
       (Tri-tert-butylphosphine) (1M in toluene, 2-4 mol%)
      
    • Solvent: Anhydrous Toluene or THF

  • Procedure:

    • Catalyst Pre-formation: In a glovebox or under strict Argon atmosphere, mix

      
       and 
      
      
      
      in a small volume of toluene. Stir for 10 minutes until the solution turns a characteristic dark color (active
      
      
      species).
    • Enolate Formation: In a separate dried reaction vessel, charge THF and cool to -78°C. Add LiHMDS slowly. Add

      
      -butyl propionate dropwise. Stir for 30 minutes to generate the lithium enolate.
      
    • Coupling: Add the solution of 1-bromo-4-(difluoromethyl)benzene (dissolved in minimal THF) to the enolate solution.

    • Catalyst Addition: Add the pre-formed catalyst solution.

    • Reaction: Allow the mixture to warm to room temperature (25°C). For unactivated aryl bromides, heating to 50-70°C may be required. Monitor by GC-MS or LC-MS.

    • Quench: Quench with saturated

      
       solution. Extract with Ethyl Acetate (
      
      
      
      ).[2] Dry organic layers over
      
      
      .[2]
    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Ester Hydrolysis
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[3]

  • Procedure:

    • Dissolve the intermediate

      
      -butyl ester in DCM (
      
      
      
      ).
    • Add TFA (20% v/v final concentration).

    • Stir at room temperature for 2-4 hours. Monitor disappearance of starting material by TLC.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Isolation: Recrystallize from Hexane/EtOAc or purify via acid-base extraction (dissolve in

      
       NaOH, wash with ether, acidify aqueous layer with HCl, extract acid into ether).
      

Protocol B: Hydrocarboxylation (Industrial Scale)

This route mimics the commercial production of Ibuprofen. It is atom-economical and scalable but requires high-pressure equipment (autoclaves).

Step 1: Heck Reaction to 4-(Difluoromethyl)styrene
  • Reagents:

    • 1-Bromo-4-(difluoromethyl)benzene

    • Ethylene gas (10-20 bar)

    • Catalyst:

      
       (0.1 mol%) + 
      
      
      
      (0.4 mol%)
    • Base:

      
       or 
      
      
      
    • Solvent: DMF or NMP

  • Procedure:

    • Charge the autoclave with aryl bromide, catalyst, ligand, base, and solvent.

    • Purge with Nitrogen (

      
      ), then Ethylene (
      
      
      
      ).
    • Pressurize with Ethylene to 20 bar.

    • Heat to 100-120°C for 12-24 hours.

    • Workup: Vent gas (scrubber). Dilute with water, extract with hexane (styrene is lipophilic). Distill to obtain pure 4-(difluoromethyl)styrene.

Step 2: Hydrocarboxylation (Carbonylation)
  • Reagents:

    • 4-(Difluoromethyl)styrene[4]

    • Carbon Monoxide (CO)

    • Water (Nucleophile)

    • Catalyst:

      
       or 
      
      
      
      /dppb (1,4-bis(diphenylphosphino)butane)
    • Acid Promoter:

      
      -TsOH or HCl (catalytic)
      
    • Solvent: MEK (Methyl Ethyl Ketone) or Dioxane

  • Procedure:

    • Safety Warning: CO is highly toxic. Use CO monitors and rated pressure vessels.

    • Charge autoclave with styrene intermediate, catalyst system, acid, and water (slight excess).

    • Pressurize with CO (30-50 bar).

    • Heat to 80-100°C.

    • Mechanism: The Pd-hydride species inserts into the styrene double bond (Markovnikov selectivity favored by ligand choice) to form a benzylic Pd species, which inserts CO, followed by hydrolysis.

    • Workup: Vent CO. Basify with NaOH to form the sodium salt (water soluble). Wash organic impurities with Toluene. Acidify aqueous phase to precipitate the target acid.

Critical Process Parameters (CPPs) & Comparison

ParameterProtocol A (Alpha-Arylation)Protocol B (Hydrocarboxylation)
Scale Suitability Gram to KilogramMulti-Kilogram to Ton
Atom Economy Moderate (Loss of Bromide, t-Butyl)High (Incorporates CO, Ethylene)
Equipment Standard Glassware / Schlenk LineHigh-Pressure Autoclave (Hastelloy)
Key Safety Risk Pyrophoric Ligands (

)
Toxic Gas (CO), Flammable Gas (Ethylene)
Selectivity High (Regiospecific)Requires Ligand Tuning for Branched vs. Linear
CF₂H Stability Stable (Avoid prolonged strong base)Stable (Acidic conditions tolerated)

Analytical Controls

Target Molecule: 2-[4-(Difluoromethyl)phenyl]propanoic acid

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0-12.0 (br s, 1H, COOH )
      
    • 
       7.50 (d, 
      
      
      
      Hz, 2H, Ar-H meta to acid)
    • 
       7.42 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to acid)
    • 
       6.65 (t, 
      
      
      
      Hz, 1H, CH F₂) — Characteristic triplet due to gem-fluorine coupling.
    • 
       3.80 (q, 
      
      
      
      Hz, 1H, Ar-CH -CH₃)
    • 
       1.52 (d, 
      
      
      
      Hz, 3H, -CH ₃)
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       -110.0 to -112.0 (d, 
      
      
      
      Hz, 2F, -CF ₂H)
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: UV @ 254 nm (Aromatic) and 210 nm (Carbonyl).

References

  • Hama, T., Hartwig, J. F. (2008).

    
    -Arylation of Esters and Amides." Chemical Reviews, 108(8), 2853–2873. Link
    
  • Zapf, A., Beller, M. (2002). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Topics in Catalysis, 19, 101–109. Link

  • Culkin, D. A., Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Prakash, G. K. S., Hu, J. (2005). "Selective Fluoroalkylation of Organic Compounds: Insight into the Chemistry of Difluoromethylation." Accounts of Chemical Research, 51(12), 2954–2967. Link

  • Styrene Synthesis Reference: "Preparation of Styrenes via Heck Reaction." Organic Syntheses, Coll. Vol. 10, p. 623 (2004). Link

Sources

Application Notes and Protocols: Enantioselective Synthesis of α-Methyl Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Scientific Context

The α-methyl phenylacetic acid derivatives, commonly known as "profens" (e.g., ibuprofen, naproxen, flurbiprofen), represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The pharmacological efficacy of profens is almost exclusively driven by their (S)-enantiomers, which selectively inhibit cyclooxygenase (COX) enzymes. Administering racemic mixtures places an unnecessary metabolic burden on patients due to in vivo chiral inversion and potential off-target toxicity[1].

As a Senior Application Scientist, I have structured this guide to detail the three most robust, field-proven methodologies for synthesizing these chiral centers: Transition-Metal Asymmetric Hydrogenation , Biocatalytic Kinetic Resolution , and Palladium-Catalyzed Allylic Alkylation . Rather than merely listing steps, this guide emphasizes the causality behind solvent choices, ligand design, and thermodynamic controls, ensuring that every protocol functions as a self-validating system.

Transition-Metal Catalyzed Asymmetric Hydrogenation (The Noyori Approach)

Mechanistic Causality

The asymmetric hydrogenation of prochiral α-aryl acrylic acids using Ru(II)-BINAP complexes remains the gold standard for atom-economical profen synthesis[2]. The high enantioselectivity is not accidental; it is strictly dictated by the


-symmetric chiral pocket of the BINAP ligand.

Crucially, the carboxylic acid moiety of the substrate acts as a directing group . It coordinates directly to the ruthenium center, displacing a solvent molecule and locking the substrate into a rigid, chelated conformation[2]. This forces the incoming hydride to transfer exclusively to one enantioface. We specifically select methanol as the solvent because protic solvents facilitate the protonolysis of the Ru–C bond during the catalytic cycle, significantly accelerating turnover rates and preventing catalyst resting-state sequestration[2].

Ru_Catalysis Ru Ru(II)-BINAP Catalyst Coord Substrate-Ru Coordination Ru->Coord + Substrate Substrate α-Aryl Acrylic Acid Substrate Substrate->Coord H2 H2 Oxidative Addition Coord->H2 + H2 Gas Hydride Enantioselective Hydride Transfer H2->Hydride Product (S)-Profen Product Hydride->Product Reductive Elimination (Protonolysis via MeOH) Product->Ru Catalyst Regeneration

Ru(II)-BINAP Catalyzed Asymmetric Hydrogenation Cycle.

Protocol 1: Synthesis of (S)-Naproxen

Self-Validating Design: The reaction is monitored via H2 pressure drop, providing real-time kinetic validation of conversion before offline HPLC analysis.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve 0.5 mol% of Ru(OAc)2((S)-BINAP) in rigorously degassed, anhydrous methanol.

  • Substrate Loading: Charge a high-pressure stainless-steel autoclave with 2-(6-methoxy-2-naphthyl)propenoic acid (1.0 equiv) and the catalyst solution.

  • Hydrogenation: Purge the reactor with

    
     gas three times. Pressurize the vessel to 100 atm 
    
    
    
    and stir vigorously at 15°C for 12 hours. Note: Lower temperatures enhance the ee by maximizing the energy difference between the diastereomeric transition states.
  • Workup & Validation: Vent the reactor. Concentrate the mixture in vacuo. Determine the conversion via

    
     NMR (disappearance of olefinic protons at 
    
    
    
    5.8-6.2 ppm) and enantiomeric excess via chiral HPLC (Chiralcel OD column, Hexane/IPA/TFA 90:10:0.1). Expected ee: >97%.

Biocatalytic Kinetic Resolution via Lipase Esterification

Mechanistic Causality

For laboratories working with racemic starting materials, enzymatic kinetic resolution is highly practical. Candida cylindracea lipase exhibits a profound enantiopreference for the (S)-enantiomer of profens[3]. However, profens are highly lipophilic, leading to poor mass transfer in standard aqueous buffers.

To solve this, we utilize a water-in-oil microemulsion system using AOT (bis(2-ethylhexyl) sulfosuccinate) in isooctane[3]. This choice is causal: the continuous isooctane phase perfectly solubilizes the racemic ibuprofen and the n-propanol nucleophile. Meanwhile, the AOT reverse micelles trap a precise hydration shell around the enzyme (optimal water-to-surfactant ratio,


). This maintains the lipase's active 3D conformation without providing excess bulk water that would drive the thermodynamic equilibrium backward toward hydrolysis[3].

Biocatalysis Racemic Racemic Ibuprofen (R/S Mixture) Reaction Enantioselective Esterification Racemic->Reaction Enzyme Candida cylindracea Lipase (AOT/Isooctane Micelles) Enzyme->Reaction + n-Propanol SEster (S)-Ibuprofen Propyl Ester Reaction->SEster E > 150 RAcid (R)-Ibuprofen (Unreacted Acid) Reaction->RAcid Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) SEster->Hydrolysis PureS Pure (S)-Ibuprofen Hydrolysis->PureS

Biocatalytic Kinetic Resolution Workflow for (S)-Ibuprofen.

Protocol 2: Resolution of Racemic Ibuprofen

Self-Validating Design: The success of the resolution is intrinsically validated by a simple acid-base liquid-liquid extraction, cleanly separating the neutral product from the unreacted starting material.

  • Microemulsion Preparation: Prepare a 50 mM solution of AOT in isooctane. Add water to achieve a

    
     ([H2O]/[AOT]) ratio of exactly 12. Sonicate until optically clear.
    
  • Reaction Initiation: Dissolve racemic ibuprofen (100 mM) and n-propanol (400 mM) into the microemulsion. Add Candida cylindracea lipase (10 mg/mL).

  • Incubation: Shake the mixture at 250 rpm at room temperature. Monitor the reaction via GC or HPLC until exactly 49-50% conversion is reached (typically 48-72 hours) to maximize the Enantiomeric Ratio (

    
    )[3].
    
  • Separation & Validation: Quench by filtering off the enzyme. Extract the organic layer with saturated aqueous

    
    . The unreacted (R)-ibuprofen partitions into the aqueous phase. The organic phase contains the optically pure (S)-ibuprofen propyl ester.
    
  • Deprotection: Hydrolyze the isolated ester using LiOH in THF/

    
     to yield pure (S)-ibuprofen.
    

Palladium-Catalyzed Asymmetric Allylic Alkylation

Mechanistic Causality

When late-stage oxidation is tolerable, constructing the chiral center via Palladium-catalyzed asymmetric allylic substitution offers immense structural modularity[4]. By utilizing a chiral oxazoline ligand, the intermediate Pd-allyl complex is sterically biased. The ligand shields one face of the


-allyl system, forcing the incoming nucleophile (e.g., bis(phenylsulfonyl)methane) to attack from a single, defined trajectory. Subsequent ozonolysis and desulfonylation yield the carboxylic acid without eroding the established enantiomeric purity[4].
Protocol 3: Synthesis of (S)-Ibuprofen Precursor
  • Complexation: Stir

    
     (2.5 mol%) and the chiral oxazoline ligand (5 mol%) in anhydrous 
    
    
    
    for 30 minutes to form the active catalyst.
  • Alkylation: Add 1-(4-isobutylphenyl)prop-2-enyl acetate (1.0 equiv), bis(phenylsulfonyl)methane (1.2 equiv), and N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equiv). Stir at room temperature for 16 hours.

  • Oxidative Cleavage: Isolate the alkylated intermediate via silica gel chromatography. Subject the intermediate to ozonolysis (

    
     in 
    
    
    
    at -78°C), followed by Jones oxidation to unmask the propanoic acid core[4].

Quantitative Data Presentation

The following table summarizes the operational metrics of the three methodologies, allowing drug development professionals to select the appropriate route based on scale, infrastructure, and substrate scope.

MethodologyTarget / SubstrateCatalyst / EnzymeKey Solvent / MediaYield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation (S)-Naproxen / α-Aryl Acrylic AcidRu(II)-(S)-BINAPMethanol> 95%97%
Biocatalytic Resolution (S)-Ibuprofen / Racemic IbuprofenC. cylindracea LipaseAOT / Isooctane~ 49% (Max 50%)> 93% (S-ester)
Allylic Alkylation (S)-Ibuprofen / Allylic AcetatePd / Chiral OxazolineDichloromethane85 - 95%87 - 95%

References

1.[3] Hedström, G., Backlund, M., & Slotte, J. P. (1993). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Biotechnology and Bioengineering, 42(5), 618-624.[Link] 2.[4] Acemoglu, L., & Williams, J. M. J. (2003). Palladium-catalysed enantioselective synthesis of ibuprofen. Journal of Molecular Catalysis A: Chemical, 196(1-2), 3-11.[Link] 3.[1] Kourist, R., Domínguez de María, P., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry, 13(10), 2607-2618.[Link] 4.[2] Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry, 52(14), 3174-3176.[Link]

Sources

Application Note: HPLC Method Development for 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists developing quality control or pharmacokinetic assays for 2-[4-(Difluoromethyl)phenyl]propanoic acid , a fluorinated 2-arylpropionic acid derivative (profen).[1]

Introduction & Physicochemical Profiling

2-[4-(Difluoromethyl)phenyl]propanoic acid is a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing a core scaffold with Ibuprofen and Flurbiprofen.[1] The presence of the difluoromethyl (-CHF₂) group at the para-position introduces unique electronic and steric properties compared to the standard isobutyl or phenyl substitutions found in commercial profens.[1]

Key Molecular Properties

Understanding the molecule is the first step in rational method design.[1]

  • Acidic Nature (pKa ~3.8 – 4.2): The carboxylic acid moiety is ionizable. The electron-withdrawing effect of the -CHF₂ group (via the phenyl ring) likely increases acidity slightly compared to Ibuprofen (pKa 4.4).[1]

    • Implication: The mobile phase pH must be controlled (pH < 3.[1]0) to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for consistent retention on C18 columns.

  • Lipophilicity (LogP ~2.5 – 3.0): The -CHF₂ group is lipophilic but also capable of weak hydrogen bond donation.[1]

    • Implication: Standard Reversed-Phase (RP) chromatography is highly suitable.[1]

  • UV Chromophore: The phenyl ring provides absorbance.[1]

    • Implication: UV detection at 254 nm (aromatic π-π*) is specific; 210-220 nm offers higher sensitivity but lower selectivity.[1]

  • Chirality: The

    
    -carbon is a stereocenter.[1]
    
    • Implication: Standard C18 methods will not separate enantiomers.[1] If enantiomeric excess (ee) determination is required, a chiral stationary phase (CSP) is necessary (see Section 4).

Method Development Strategy (The "Why")

The development process follows a logical decision tree based on the analyte's properties.[1]

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane).

    • Reasoning: Provides robust hydrophobic interaction.[1] High carbon load columns (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) are recommended to prevent peak tailing caused by secondary silanol interactions with the carboxylic acid.[1]

  • Alternative: Phenyl-Hexyl or Pentafluorophenyl (PFP). [1]

    • Reasoning: If the sample matrix contains other fluorinated aromatics, a PFP column can offer orthogonal selectivity via fluorine-fluorine and

      
      -
      
      
      
      interactions.[1]
Mobile Phase Optimization
  • Buffer: Acidic pH is non-negotiable.[1]

    • 0.1% Phosphoric Acid (pH ~2.1): Ideal for UV detection (low background).

    • 0.1% Formic Acid (pH ~2.7): Required if using Mass Spectrometry (LC-MS).[1]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic acids.

Visual Workflow (Graphviz)

MethodDevelopment Start Start: Analyte Profiling Check_pKa Check pKa (~4.0) Is molecule ionizable? Start->Check_pKa Select_Mode Select Reversed-Phase (RP) Check_pKa->Select_Mode pH_Decision pH Control Strategy Select_Mode->pH_Decision Low_pH pH 2.0 - 3.0 (Suppress Ionization) pH_Decision->Low_pH Preferred High_pH pH > 6.0 (Ionized - Poor Retention) pH_Decision->High_pH Avoid Column_Select Column Selection Low_pH->Column_Select C18 C18 (L1) Standard Retention Column_Select->C18 Routine PFP PFP / Phenyl-Hexyl Selectivity for Fluorine Column_Select->PFP Complex Matrix Detection Detection C18->Detection PFP->Detection UV UV 254 nm (Quantification) Detection->UV MS LC-MS (ESI-) (ID/Trace Analysis) Detection->MS

Figure 1: Decision tree for HPLC method development of acidic fluorinated aromatics.

Protocol 1: Achiral Purity & Assay (RP-HPLC)

This protocol separates the target compound from potential synthetic impurities (e.g., decarboxylated byproducts or des-fluoro analogs).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)Balances resolution and backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)Suppresses acid ionization (

).[1]
Mobile Phase B Acetonitrile (100%)Strong eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Temperature 30°C or 40°CImproves mass transfer and peak sharpness.[1]
Detection UV @ 254 nm (Ref 360 nm)Specific for phenyl ring; minimizes baseline drift.
Injection Vol 5 - 10 µLDepends on sample concentration.[1]
Gradient Program (Scouting)

Start with a generic gradient to assess retention.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
15.0595Linear ramp to elute hydrophobics
18.0595Wash/Hold
18.1955Return to initial
23.0955Re-equilibration (Critical)

Experimental Note: If the peak elutes too early (< 5 min), reduce the starting organic % or switch to a shallower gradient (e.g., 20% to 80% B over 20 min).

Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile .[1] (Do not use 100% organic if the initial gradient is high aqueous to avoid "solvent shock" peak distortion).[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

Protocol 2: Chiral Separation (Advanced)

Since the analyte has a chiral center, separating the (R) and (S) enantiomers requires a Chiral Stationary Phase (CSP). Standard C18 columns cannot separate these.[1]

  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose derivatives).[1]

  • Mode: Normal Phase (NP) is typically most effective for profens.

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

    • Role of TFA: The 0.1% TFA is critical to sharpen the peaks of the acidic analyte on the chiral selector.

  • Detection: UV @ 254 nm.[1]

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy, validate against these criteria:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (If
      
      
      , lower pH or increase temperature).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      (for 150 mm column).
    • Precision (RSD):

      
       for 5 replicate injections.
      
  • Linearity:

    • Prepare 5 levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    • Acceptance:

      
      .[1]
      
  • LOD/LOQ:

    • Determine based on Signal-to-Noise (S/N) ratios of 3:1 (LOD) and 10:1 (LOQ).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; Ionization of acid.[1]Ensure pH is

.[1] Use "end-capped" C18 columns.[1] Add 5-10 mM Ammonium Acetate if using higher pH (unlikely).[1]
Split Peaks Sample solvent too strong.Dissolve sample in mobile phase starting composition (e.g., 95% Water).[1]
Retention Drift Column not equilibrated; Temperature fluctuation.[1]Increase re-equilibration time. Use a column oven.
Ghost Peaks Contaminated mobile phase or carryover.[1]Use HPLC-grade solvents.[1] Run a blank injection (Mobile Phase only).

References

  • PubChem. (n.d.).[1][2] 2-(3-Fluoro-4-phenylphenyl)propanoic acid (Flurbiprofen derivative).[1] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • MDPI. (2024).[1] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral HPLC Analysis. Retrieved March 6, 2026, from [Link]

Sources

Solvent Selection and Recrystallization Protocols for Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Fluorinated phenylpropanoic acids (e.g., 3-(4-fluorophenyl)propanoic acid) are highly valuable synthetic intermediates and pharmacophores, frequently utilized in the development of PPAR agonists and other targeted therapeutics[1]. Achieving high purity through recrystallization is a critical step in their process chemistry.

However, the introduction of fluorine fundamentally alters the physicochemical properties of the phenylpropanoic acid scaffold. Fluorine is highly electronegative yet poorly polarizable; it withdraws electron density from the aromatic ring, subtly affecting the ionization constant (pKa) of the propanoic acid tail[2]. While the carboxylic acid group readily forms hydrogen-bonded dimers, the C-F bond acts only as a very weak hydrogen-bond acceptor and exhibits significant lipophilicity[3]. This creates a molecule with a dual nature: a highly polar, hydrogen-bonding tail and a hydrophobic, electron-deficient aromatic head.

Consequently, standard "like dissolves like" heuristics often fail. Using highly polar protic solvent systems (like ethanol/water) frequently results in liquid-liquid phase separation—known as "oiling out"—rather than the desired solid-liquid nucleation[4]. To successfully recrystallize these compounds, the solvent system must balance


 interactions, hydrogen-bond disruption, and controlled supersaturation.

Solvent Selection Strategy

The choice of solvent dictates the thermodynamics of dissolution and the kinetics of nucleation[5]. For fluorinated phenylpropanoic acids, the solvent must dissolve the compound completely at elevated temperatures while leaving it sparingly soluble upon cooling[6].

Quantitative Solvent Comparison Data

The following table summarizes the mechanistic causality behind various solvent systems evaluated for this class of molecules.

Solvent SystemTypePolarity IndexSuitabilityMechanistic Rationale
Toluene / Heptane Binary (Non-polar)2.4 / 0.1Excellent Toluene provides

stacking interactions with the electron-deficient aromatic ring. Heptane acts as a strict anti-solvent, forcing the lipophilic fluorinated moiety out of solution without disrupting the carboxylic acid dimers.
Ethyl Acetate / Hexanes Binary (Polar / Non-polar)4.4 / 0.1Good EtOAc disrupts carboxylic acid dimers via strong H-bond acceptance, ensuring high solubility when hot. Hexane drives supersaturation. Caution: Prone to oiling out if cooled too rapidly.
Ethanol / Water Binary (Protic)5.2 / 9.0Poor The highly hydrophobic C-F bond heavily repels water. The steep solubility curve often forces the system across the binodal curve before the solubility limit, causing oiling out[4].
Glacial Acetic Acid Single (Protic)6.2Moderate Strongly solvates the propanoic acid tail via hydrogen bonding. However, its high boiling point makes it difficult to remove during the final drying phase, risking solvent entrapment.

Workflow: Solvent Screening & Optimization

The decision-making process for developing a robust recrystallization protocol relies on empirical micro-screening followed by scaled-up binary system optimization[7].

SolventSelection Start Impure Fluorinated Phenylpropanoic Acid Screen Micro-scale Solvent Screening (Protocol 1) Start->Screen Single Soluble Hot, Insoluble Cold? Screen->Single Binary Test Binary System (e.g., Toluene/Heptane) Single->Binary No Cooling Cooling Recrystallization Single->Cooling Yes AntiSolvent Anti-Solvent Addition Binary->AntiSolvent Validate Self-Validation (DSC / PXRD / NMR) Cooling->Validate AntiSolvent->Validate

Workflow for Developing a Recrystallization Protocol for Fluorinated Phenylpropanoic Acids

Detailed Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening (Self-Validating)

Before committing the bulk of your synthetic intermediate, you must determine the optimal thermodynamic parameters on a micro-scale[8].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 25 mg of the crude fluorinated phenylpropanoic acid into a series of 10x75 mm borosilicate test tubes[6].

  • Cold Dissolution Test: Add 0.5 mL of the candidate primary solvent (e.g., Toluene, Ethyl Acetate) to each tube. Agitate gently.

    • Self-Validation Check: If the solid dissolves immediately at room temperature, the solvent is too strong. Discard this option for a single-solvent system[7].

  • Hot Dissolution Test: For tubes where the solid remains, heat the mixture gently in a sand bath or aluminum block to the solvent's boiling point. Add solvent dropwise (up to 1.5 mL total) until complete dissolution occurs[5].

  • Cooling & Nucleation: Remove the tubes from the heat source and allow them to cool slowly to room temperature undisturbed.

    • Causality Note: Rapid cooling forces the system into a state of high supersaturation, which promotes the precipitation of impurities and the formation of amorphous solids rather than a pure crystal lattice.

  • Ice Bath Induction: If no crystals form at room temperature, place the tube in an ice bath (0 °C) for 15 minutes. Scratch the inside of the tube with a glass rod to provide a nucleation site.

Protocol 2: Scaled-Up Anti-Solvent Recrystallization (Toluene / Heptane)

Based on the lipophilic nature of the fluorinated aromatic ring, a Toluene/Heptane binary system provides the most reliable thermodynamic control[3].

Step-by-Step Methodology:

  • Primary Dissolution: Place the crude fluorinated phenylpropanoic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of Toluene.

  • Heating: Heat the suspension to 85–90 °C until the solid completely dissolves. If insoluble impurities (e.g., catalyst residues) remain, perform a hot gravity filtration[7].

  • Anti-Solvent Addition: While maintaining the temperature at 85 °C, begin adding hot Heptane dropwise.

    • Critical Threshold: Continue addition until the solution becomes faintly turbid (cloudy). This indicates the system has reached the saturation point[5].

  • Clarification: Add 1–2 drops of hot Toluene just until the turbidity clears. This ensures the system is perfectly saturated but strictly in the single-phase liquid region.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool ambiently to room temperature over 2–3 hours. Do not disturb the flask, as mechanical shock can induce premature, rapid nucleation.

  • Isolation: Once crystallization is complete, chill the flask in an ice bath for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold Heptane to remove mother liquor adhering to the crystal surfaces. Dry the crystals under high vacuum at 40 °C to constant weight.

Troubleshooting: Oiling Out

Symptom: During cooling or anti-solvent addition, the solution separates into a milky emulsion or a heavy oil forms at the bottom of the flask instead of distinct crystals. Mechanistic Cause: The system has crossed the liquid-liquid phase boundary (binodal curve) before reaching the solid-liquid solubility curve. This is highly common in fluorinated aromatics due to their low melting points and high lipophilicity[4]. Resolution (Self-Correction):

  • Reheat the mixture until it forms a single homogeneous liquid phase.

  • Add more of the "good" solvent (e.g., Toluene) to shift the concentration away from the binodal curve.

  • Cool the solution much more slowly.

  • Seeding: Introduce a pure seed crystal of the fluorinated phenylpropanoic acid just above the temperature where oiling out previously occurred. This bypasses the energy barrier for primary nucleation, forcing the solute to deposit onto the crystal lattice rather than phase-separating[4].

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from:[Link]

  • Journal of the American Chemical Society. Ionization Constants of Fluorinated Acids. ACS Publications. Retrieved from:[Link]

  • Google Patents.United States Patent US 8,008,525 B2 (Preparation of Fluorophenylpropanoic Acid Derivatives).

Sources

Application Note: Preparation of 2-[4-(Difluoromethyl)phenyl]propanoic Acid via Metallaphotoredox Radical Difluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Late-stage functionalization, bioisosteric replacement, and synthesis of fluorinated non-steroidal anti-inflammatory drug (NSAID) analogues.

Introduction & Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug development. Specifically, the difluoromethyl group (–CF₂H) has emerged as a highly valuable structural motif. It acts as a lipophilic hydrogen bond donor and serves as a robust bioisostere for alcohols and thiols, often improving a drug candidate's metabolic stability and membrane permeability [1].

This application note details the synthesis of 2-[4-(difluoromethyl)phenyl]propanoic acid , a –CF₂H analogue of the widely used NSAID, ibuprofen. Traditional methods for installing a –CF₂H group onto unactivated aromatic rings require harsh conditions, highly reactive organometallic intermediates, or expensive transition metal complexes[2]. To bypass these limitations, this protocol utilizes a state-of-the-art, room-temperature metallaphotoredox catalysis strategy, enabling the direct radical difluoromethylation of an aryl bromide precursor [3].

Mechanistic Causality & Reaction Design

The core transformation relies on the synergistic merger of an iridium-based photoredox cycle and a nickel-catalyzed cross-coupling cycle. This dual-catalysis approach allows for the generation and immediate capture of the highly reactive •CF₂H radical.

The Causality Behind the Reagents:
  • Bromodifluoromethane (CF₂HBr): Selected as an inexpensive, commercially available gaseous source of the •CF₂H radical.

  • Tris(trimethylsilyl)silane (TTMSS): Direct single-electron reduction of CF₂HBr is energetically prohibitive. Instead, this protocol uses TTMSS to execute a silyl radical-mediated halogen abstraction. The thermodynamic driving force is the formation of a strong Si–Br bond (96 kcal/mol) at the expense of the weaker C–Br bond (69 kcal/mol) in CF₂HBr[3].

  • Methyl Ester Protection: The free carboxylic acid of the ibuprofen precursor is transiently protected as a methyl ester. This prevents the acid from coordinating to and deactivating the Ni(0) catalyst, and avoids neutralizing the 2,6-lutidine base required for the catalytic cycle.

Mechanism Ir3 Ir(III) Catalyst Ir3_exc *Ir(III) Excited Ir3->Ir3_exc Blue LED (450 nm) Ir2 Ir(II) Reduced Ir3_exc->Ir2 Br⁻ Oxidation Br_rad Br• Ir3_exc->Br_rad Generates Ir2->Ir3 SET to Ni(I) Si_rad (TMS)₃Si• Br_rad->Si_rad + (TMS)₃SiH CF2H_rad •CF₂H Si_rad->CF2H_rad + CF₂HBr Ni3 Ar-Ni(III)(CF₂H)Br CF2H_rad->Ni3 Ni0 Ni(0) Ni2 Ar-Ni(II)-Br Ni0->Ni2 Oxidative Addition (Ar-Br) Ni2->Ni3 Radical Capture Ni1 Ni(I)-Br Ni3->Ni1 Reductive Elimination (Ar-CF₂H) Ni1->Ni0 SET from Ir(II)

Fig 1: Dual Ir/Ni metallaphotoredox cycle for radical difluoromethylation.

Experimental Protocol

The following self-validating protocol is divided into three stages: protection, metallaphotoredox cross-coupling, and deprotection.

Stage 1: Esterification of 2-(4-Bromophenyl)propanoic Acid
  • Setup: In a 100 mL round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (10.0 mmol, 2.29 g) in anhydrous methanol (50 mL).

  • Reaction: Add concentrated H₂SO₄ (0.5 mL) dropwise. Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 30 mL) until gas evolution ceases.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 2-(4-bromophenyl)propanoate as a clear oil. Use directly in the next step.

Stage 2: Metallaphotoredox Difluoromethylation

*Critical Note: This step must be set up in a nitrogen-filled glovebox to prevent oxygen from quenching the Ir(III) excited state and oxidizing the low-valent Ni(0) species.

  • Catalyst Preparation: In a 40 mL borosilicate glass vial equipped with a magnetic stir bar, add [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.01 mmol, 11.2 mg, 1 mol%) and NiBr₂·dtbbpy (0.05 mmol, 24.1 mg, 5 mol%).

  • Reagent Addition: Add methyl 2-(4-bromophenyl)propanoate (1.0 mmol, 243 mg), followed by anhydrous 1,2-dimethoxyethane (DME, 10 mL).

  • Silane & Base: Inject tris(trimethylsilyl)silane (TTMSS) (1.2 mmol, 370 µL) and 2,6-lutidine (2.0 mmol, 232 µL).

  • Radical Source: Introduce CF₂HBr (approx. 3.0 mmol). (Note: CF₂HBr is a gas at room temperature; it can be bubbled into the solvent at 0 °C prior to addition, or added via a pre-calibrated stock solution in DME).

  • Irradiation: Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 18 hours. Ensure a cooling fan is used to maintain the reaction temperature at ~25 °C.

  • Purification: Open the vial to air, dilute with ethyl acetate (20 mL), and wash with brine (20 mL). Dry the organic phase (Na₂SO₄), concentrate, and purify via silica gel flash chromatography (gradient: 0% to 10% EtOAc in Hexanes) to isolate methyl 2-[4-(difluoromethyl)phenyl]propanoate .

Stage 3: Saponification (Deprotection)
  • Hydrolysis: Dissolve the difluoromethylated ester (0.8 mmol) in a 1:1 mixture of THF and H₂O (4.0 mL total).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.4 mmol, 100 mg). Stir vigorously at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl.

  • Final Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the final product, 2-[4-(difluoromethyl)phenyl]propanoic acid , as a white solid.

Reaction Optimization & Self-Validation Data

To validate the causality of the experimental design, control experiments mapping the deviation from standard conditions are summarized below. The necessity of each component confirms the integrity of the dual-catalytic mechanism.

Deviation from Standard Conditions (Stage 2)Yield of Ester (%)Mechanistic Rationale
None (Standard Conditions) 85% Optimal synergy between photoredox and Ni cycles.
Omission of[Ir] photocatalyst0%Inability to initiate the single-electron transfer cascade.
Omission of NiBr₂·dtbbpy0%Lack of cross-coupling machinery for C–C bond formation.
Omission of (TMS)₃SiH0%Failure to abstract bromine; •CF₂H radical is not generated.
Substitution of (TMS)₃SiH with PhSiH₃<10%PhSiH₃ lacks the thermodynamic driving force for Br abstraction.
Omission of Light (Dark condition)0%Photocatalyst remains in the inactive ground state.

Workflow Visualization

Workflow Step1 1. Esterification Protect carboxylic acid as methyl ester Step2 2. Reaction Setup (Glovebox) Combine Ar-Br, Ni/Ir catalysts, silane, CF₂HBr Step1->Step2 Step3 3. Photochemical Irradiation Blue LEDs (450 nm), 25 °C, 18 h Step2->Step3 Step4 4. Workup & Purification Quench, extract, and column chromatography Step3->Step4 Step5 5. Saponification LiOH hydrolysis to yield free acid Step4->Step5

Fig 2: Three-stage experimental workflow from aryl bromide to free acid.

References

  • Bacauanu, V., Cardinal, S., Yamauchi, M., Kondo, M., Fernández, D. F., Remy, R., & MacMillan, D. W. C. (2018). "Metallaphotoredox Difluoromethylation of Aryl Bromides." Angewandte Chemie International Edition, 57(38), 12543-12548. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Rong, J., Ni, C., & Hu, J. (2017). "Metal-Catalyzed Direct Difluoromethylation Reactions." Asian Journal of Organic Chemistry, 6(2), 139-152. URL:[Link]

Sources

In vitro assay protocols for testing 2-[4-(Difluoromethyl)phenyl]propanoic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Abstract

This technical guide provides a comprehensive suite of in vitro protocols designed to characterize the bioactivity of 2-[4-(difluoromethyl)phenyl]propanoic acid. Given its structural similarity to the phenylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The following application notes detail the necessary assays to determine the compound's inhibitory potency and selectivity for COX-1 and COX-2, its efficacy in a cell-based model of inflammation, and its general cytotoxicity profile. These protocols are designed for researchers in drug discovery and pharmacology, providing a robust framework for initial screening and mechanistic studies.

Scientific Background: The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the inflammatory cascade.[4] It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining gastric mucosal integrity and platelet function.[4][5] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[4][5] This induction leads to a significant increase in the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[6] Both enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2), which is then converted by specific synthases into various prostanoids, including Prostaglandin E2 (PGE2).[4] The primary therapeutic action of NSAIDs is to inhibit the activity of these COX enzymes.[1]

COX_Pathway cluster_0 cluster_1 membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Hydrolysis aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) Physiological Functions aa->cox1 Oxygenation cox2 COX-2 (Inducible) Inflammatory Stimuli (LPS) aa->cox2 Oxygenation pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox1->pgh2 cox2->pgh2 cox2->pgh2 synthases Isomerases/Synthases pgh2->synthases pgs Prostaglandins (e.g., PGE₂) Thromboxanes synthases->pgs phys_effects Gastric Protection Platelet Aggregation pgs->phys_effects pgs->phys_effects via COX-1 Pathway inflam_effects Inflammation Pain Fever pgs->inflam_effects pgs->inflam_effects via COX-2 Pathway compound 2-[4-(Difluoromethyl)phenyl] propanoic acid compound->cox1 Inhibition compound->cox2 Inhibition

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 enzymes.

Protocol 1: Direct Enzyme Inhibition - COX-1 & COX-2 IC₅₀ Determination

Principle

This assay directly measures the ability of a test compound to inhibit purified COX-1 and COX-2 enzymes. The most reliable methods quantify the primary prostanoid product of the COX reaction.[7] This protocol utilizes an enzyme immunoassay (EIA) to measure the concentration of Prostaglandin F2α (PGF2α), which is generated from the COX-derived PGH2 by a chemical reduction step using stannous chloride.[8] By testing a range of concentrations of the compound, a dose-response curve can be generated to calculate the 50% inhibitory concentration (IC₅₀), a key measure of drug potency. Comparing the IC₅₀ values for both isoforms allows for the determination of COX-2 selectivity.[9]

Experimental Workflow

Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - COX-1 / COX-2 Enzymes - Arachidonic Acid start->prep_reagents incubation Incubate Enzyme with Test Compound or Vehicle (15 min, 37°C) prep_reagents->incubation reaction Initiate Reaction: Add Arachidonic Acid (2 min, 37°C) incubation->reaction stop Stop Reaction & Reduce: Add Stannous Chloride (SnCl₂) reaction->stop elisa Quantify PGF₂α via Enzyme Immunoassay (EIA/ELISA) stop->elisa read Read Absorbance (405-420 nm) elisa->read analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ via Non-linear Regression read->analyze end End analyze->end

Caption: Workflow for determining COX enzymatic inhibition via EIA.

Step-by-Step Protocol
  • Compound Preparation : Prepare a stock solution of 2-[4-(difluoromethyl)phenyl]propanoic acid in a suitable solvent like DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.

  • Plate Setup : In a 96-well plate, add assay buffer, enzyme (ovine or human COX-1 or human recombinant COX-2), and cofactors (e.g., hematin).[6]

  • Inhibitor Addition : Add the serially diluted test compound, a known inhibitor control (e.g., Ibuprofen, Celecoxib), and a vehicle control (e.g., DMSO) to designated wells.[6]

  • Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[6]

  • Reaction Incubation : Incubate the mixture at 37°C for a short, defined period (e.g., 2-10 minutes).[6]

  • Termination and Reduction : Stop the reaction by adding a solution of stannous chloride (SnCl₂). This terminates the COX reaction and reduces the PGH2 product to the more stable PGF2α.[8]

  • Quantification : Quantify the amount of PGF2α produced using a specific competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[8]

  • Data Analysis : Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[2]

Hypothetical Data Presentation
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-[4-(difluoromethyl)phenyl]propanoic acid12.51.86.94
Ibuprofen (Reference)5.215.10.34
Celecoxib (Reference)15.00.05300

Protocol 2: Cell-Based Efficacy - LPS-Induced PGE₂ Production Assay

Principle

While direct enzyme assays are crucial for determining potency, a cell-based assay provides a more physiologically relevant context, accounting for factors like cell permeability and metabolism. This protocol uses a murine macrophage cell line (e.g., RAW 264.7) or canine monocytes (e.g., DH82), which are stimulated with bacterial lipopolysaccharide (LPS) to strongly induce the expression of the COX-2 enzyme.[5] The inhibitory effect of the test compound is then quantified by measuring the reduction of Prostaglandin E2 (PGE2) released into the cell culture supernatant using a competitive ELISA.[10][11][12]

Experimental Workflow

Cellular_Assay_Workflow start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in a 96-well plate and allow to adhere overnight start->seed_cells pre_treat Pre-treat cells with Test Compound (serial dilutions) for 1 hour seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) to induce COX-2 expression pre_treat->stimulate incubate Incubate for 24 hours at 37°C stimulate->incubate collect Collect Cell Culture Supernatant incubate->collect elisa Quantify PGE₂ Concentration using a competitive ELISA kit collect->elisa analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate Cellular IC₅₀ elisa->analyze end End analyze->end

Caption: Workflow for cell-based PGE₂ inhibition assay.

Step-by-Step Protocol
  • Cell Culture : Seed RAW 264.7 macrophages in a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.

  • Pre-incubation : Incubate the cells with the compound for 1-2 hours at 37°C.

  • Stimulation : Add LPS (final concentration of ~1 µg/mL) to all wells except for the unstimulated (negative control) wells to induce COX-2.[5]

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[10]

  • Supernatant Collection : Carefully collect the cell culture supernatant from each well for analysis.[12]

  • PGE₂ Quantification : Measure the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 ELISA kit.[13] These kits are typically competitive immunoassays where PGE2 in the sample competes with a fixed amount of labeled PGE2 for antibody binding sites.[10]

  • Data Analysis : Calculate the percentage inhibition of PGE2 production for each concentration relative to the LPS-stimulated vehicle control. Determine the cellular IC₅₀ value using non-linear regression.

Protocol 3: In Vitro Safety - Cellular Cytotoxicity Assay

Principle

It is essential to determine if the observed reduction in PGE2 is due to specific COX inhibition or simply a result of the compound being toxic to the cells.[14][15] Cytotoxicity assays measure overall cell health and viability.[16][17] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT, into a purple formazan product, the amount of which is proportional to the number of living cells. A significant decrease in this conversion indicates cytotoxicity.

Step-by-Step Protocol
  • Cell Culture : Seed cells (the same line used in the cellular efficacy assay, e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the same serial dilutions of the test compound used in the previous assays. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation : Incubate the cells for 24 hours, matching the incubation time of the cellular efficacy assay.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution on a microplate reader at approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Hypothetical Data Presentation
CompoundCellular PGE₂ IC₅₀ (µM)CC₅₀ in RAW 264.7 Cells (µM)Therapeutic Index (CC₅₀/IC₅₀)
2-[4-(difluoromethyl)phenyl]propanoic acid2.5>100>40
Doxorubicin (Reference)N/A0.8N/A

Data Interpretation

A successful NSAID candidate will exhibit potent inhibition of COX enzymes, particularly COX-2 for improved gastric safety, which is reflected by a high Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀).[9] This enzymatic activity should translate to a potent IC₅₀ in the cell-based PGE2 assay. Crucially, the compound should show minimal cytotoxicity, with a CC₅₀ value significantly higher than its effective inhibitory concentrations. A high Therapeutic Index (CC₅₀ / Cellular IC₅₀) suggests that the compound's anti-inflammatory effect occurs at concentrations that are not harmful to the cells, indicating a promising safety profile for further development.[18]

References

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research. [Link]

  • Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA Kit Insert. [Link]

  • Elabscience. PGE2 (Prostaglandin E2) ELISA Kit Manual. [Link]

  • Cayman Chemical Company. COX (ovine) Inhibitor Screening Assay Kit from Cayman Chemical Company. Biosave. [Link]

  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit Manual. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, M. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Medicinal Chemistry. [Link]

  • Lopes, D., et al. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Pharmaceutical Research. [Link]

  • Merino, V., et al. (1999). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. STP Pharma Sciences. [Link]

  • Brideau, C., et al. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research. [Link]

  • ResearchGate. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

  • Gümüş, M. H., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yamakawa, N., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

  • Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

Sources

1H NMR and 13C NMR spectral interpretation of difluoromethyl moieties

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Resolution


H and 

C NMR Spectral Interpretation of Difluoromethyl (-CF

H) Moieties

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development.

The Strategic Role of the Difluoromethyl Bioisostere

In modern medicinal chemistry, the difluoromethyl group (-CF


H) has emerged as a critical structural motif. It is widely deployed as a "lipophilic hydrogen bond donor," acting as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH

) groups[1][2]. By replacing a polar hydroxyl group with a -CF

H moiety, drug developers can drastically improve a molecule's membrane permeability and oral bioavailability while retaining its ability to form critical hydrogen bonds with target proteins[3].

Because the -CF


H group profoundly alters the electronic and conformational landscape of a drug candidate, verifying its successful incorporation and structural integrity is paramount. This requires a deep, mechanistic understanding of its unique Nuclear Magnetic Resonance (NMR) signatures.

The Quantum Mechanics of -CF H Spectral Splitting

Do not simply memorize chemical shifts; understanding the causality behind the spectral splitting is essential for troubleshooting complex spectra.

Fluorine-19 (


F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. When a carbon atom is bonded to two equivalent fluorine atoms and one proton, the nuclei undergo intense scalar (

) coupling.
  • 
    H NMR Causality:  The single proton is scalar-coupled to the two adjacent 
    
    
    
    F nuclei. According to the
    
    
    multiplicity rule (
    
    
    ), the proton signal is split into a triplet . Because the H-F distance is short and the
    
    
    F gyromagnetic ratio is large, this geminal coupling constant (
    
    
    ) is massive—typically between 50 and 60 Hz [4][5].
  • 
    C NMR Causality:  Similarly, the 
    
    
    
    C nucleus is split by the two directly attached fluorines, resulting in a 1:2:1 triplet . The one-bond carbon-fluorine coupling constant (
    
    
    ) is exceptionally large, typically ranging from 240 to 290 Hz , depending on the electronegativity of the adjacent heteroatom[4][6].

Quantitative Data Summary: -CF H Parameters by Electronic Environment

The exact chemical shifts and coupling constants of the -CF


H group fluctuate based on the electron-withdrawing nature of the atom it is attached to. The table below summarizes these quantitative parameters for rapid reference[4][5][6][7].
Attachment Type

H Chemical Shift (

, ppm)

C Chemical Shift (

, ppm)

Coupling (Hz)

Coupling (Hz)
C-CF

H
(Alkyl/Aryl)
5.5 – 6.8110 – 118240 – 25050 – 56
N-CF

H
(e.g., Pyrazoles)
7.0 – 8.5105 – 112245 – 25555 – 60
O-CF

H
(Ethers)
6.0 – 7.5115 – 120250 – 26570 – 75
S-CF

H
(Thioethers)
6.5 – 7.5118 – 125270 – 29555 – 60

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in your structural characterization, you must treat the NMR acquisition of a -CF


H group as a self-validating system . The coupling constant extracted from the 

H spectrum must mathematically mirror the coupling constant extracted from the

F spectrum.

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 10–15 mg of the analyte in 0.6 mL of a deuterated solvent.

  • Causality-driven choice: While CDCl

    
     is standard, if you are investigating the hydrogen-bond donor capacity of the -CF
    
    
    
    H group, use DMSO-
    
    
    . The strong hydrogen-bond accepting nature of DMSO will cause a noticeable downfield shift in the
    
    
    H signal compared to CDCl
    
    
    , validating its bioisosteric behavior[2].
  • Avoid fluorinated solvents (e.g., TFE or HFIP) to prevent dynamic range issues in the receiver during

    
    F acquisition.
    

Step 2:


H NMR Acquisition & Processing 
  • Acquire a standard 1D

    
    H spectrum (e.g., 16–32 scans). Ensure the Spectral Width (SW) is sufficiently broad. A 60 Hz triplet at 400 MHz spans ~0.3 ppm; ensure the acquisition window does not truncate the edges of the multiplet.
    
  • Processing: Apply a zero-filling factor of at least 2 (e.g., 64k to 256k points) to achieve a digital resolution of < 0.2 Hz/point. This is critical for the precise extraction of the

    
     value.
    

Step 3:


C NMR Acquisition (Overcoming Signal Dilution) 
  • Set up a

    
    H-decoupled 
    
    
    
    C experiment.
  • Causality-driven adjustment: Because the -CF

    
    H carbon signal is split into a 1:2:1 triplet, the intensity of the central peak is half that of a standard singlet, and the outer peaks are a quarter of the intensity. Furthermore, the presence of fluorine alters relaxation times. Increase the Number of Scans (NS) by a factor of 4 to 8  compared to a standard acquisition to ensure the outer peaks of the triplet rise cleanly above the noise baseline.
    

Step 4:


F NMR Acquisition (The Validation Key) 
  • Acquire a

    
    H-coupled 
    
    
    
    F spectrum.
  • Locate the -CF

    
    H signal (typically between -70 and -100 ppm). It will appear as a doublet [6][7].
    
  • Extract the

    
     coupling constant. Validation Check:  This value must be identical (within the margin of digital resolution error, ±0.2 Hz) to the 
    
    
    
    extracted in Step 2.

Logical Workflow Visualization

The following diagram outlines the logical, self-validating workflow for confirming the presence of a -CF


H moiety.

CF2H_Validation A Sample Preparation (Optimize Concentration & Solvent) B 1H NMR Acquisition Identify Triplet (δ 5.5-8.5) Extract ²J_HF (50-60 Hz) A->B C 13C NMR Acquisition Identify Triplet (δ 105-125) Extract ¹J_CF (240-295 Hz) A->C D 19F NMR Acquisition Identify Doublet (δ -70 to -100) Extract ²J_FH (50-60 Hz) A->D E Self-Validation Check Does ²J_HF == ²J_FH? B->E F Confirmed -CF2H Moiety C->F D->E E->F

Caption: Logical workflow for the self-validating NMR characterization of difluoromethyl groups.

Advanced Spectral Interpretation & Troubleshooting

The Heavy Halogen Effect on


C Chemical Shifts 
If you are utilizing Density Functional Theory (DFT) to predict NMR spectra and validate a novel structure, be aware of the "Heavy Halogen Effect." Standard non-relativistic DFT methods (such as GIAO B3LYP) frequently fail to accurately predict the 

C chemical shift of the -CF

H carbon. Spin-orbit coupling and relativistic effects induced by the fluorine atoms shield the attached carbon, causing it to resonate further upfield than predicted. Deviations (

) of up to -22 ppm are common[8]. Do not discard a proposed structure solely because the experimental

C shift of the -CF

H group does not match standard DFT predictions.

Conformational Isomerism and Line Broadening In sterically restricted systems (e.g., N-difluoromethyl amides or heavily substituted pyrazoles), the -CF


H group may experience hindered rotation around the C-N or C-C bond[9]. At room temperature, this can lead to intermediate exchange rates on the NMR timescale, causing the characteristic 

H triplet or

F doublet to broaden significantly or collapse into a featureless hump.
  • Solution: Perform Variable-Temperature (VT) NMR. Heating the sample (e.g., to 60–80 °C in DMSO-

    
    ) will push the system into the fast-exchange regime, sharpening the signals back into their expected, well-defined multiplets.
    

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]

  • Chen, D., et al. (2016). Bis(difluoromethyl)trimethylsilicate Anion: A Key Intermediate in Nucleophilic Difluoromethylation of Enolizable Ketones. Angewandte Chemie International Edition, 55(39). URL:[Link]

  • Ni, C., et al. (2006). A Remarkably Efficient Fluoroalkylation of Cyclic Sulfates and Sulfamidates with PhSO2CF2H. Angewandte Chemie International Edition. URL:[Link]

  • Tormena, C. F., et al. (2010). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A. URL:[Link]

  • Lin, Q., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry. URL:[Link]

Sources

Application Note: Optimized Solid-Phase Extraction (SPE) Strategies for Fluorinated Acid Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioanalytical Challenges

The quantification of fluorinated acid metabolites—encompassing per- and polyfluoroalkyl substances (PFAS), ultrashort-chain acids like trifluoroacetic acid (TFA), and fluorinated pharmaceutical degradants—presents a unique bioanalytical challenge. Because these compounds are ubiquitous in the environment and frequently used in laboratory consumables, background contamination is a constant threat. Furthermore, in biological matrices such as human plasma, long-chain fluorinated acids exhibit >95% binding affinity to human serum albumin (HSA) [1].

To achieve sensitive, matrix-free extracts, laboratories must abandon traditional reversed-phase (RP) sample preparation. This application note details a rigorously validated, self-validating Solid-Phase Extraction (SPE) workflow utilizing Weak Anion Exchange (WAX) chemistry. By exploiting both the hydrophobic carbon-fluorine tail and the anionic headgroup of these metabolites, this protocol guarantees high recovery across both short- and long-chain species while eliminating phospholipid-induced ion suppression.

Mechanistic Insights: The Causality of Sorbent Selection

Fluorinated acid metabolites typically possess highly electronegative, hydrophobic tails and acidic headgroups (carboxylic or sulfonic acids).

  • The Failure of Traditional C18: Traditional reversed-phase (C18) sorbents rely exclusively on hydrophobic interactions. While effective for long-chain compounds (e.g., PFOA, PFOS), C18 fails to retain ultrashort-chain (C2-C3) and short-chain (C4-C5) fluorinated acids due to their high polarity, resulting in immediate breakthrough during the sample loading phase [2].

  • The WAX Advantage: Weak Anion Exchange (WAX) polymeric sorbents feature a mixed-mode retention mechanism. The divinylbenzene (DVB) polymeric backbone provides hydrophobic retention, while a diamino ligand (typically with a pKa > 8) remains positively charged at neutral to acidic pH levels. This facilitates strong electrostatic interactions with the anionic headgroups of the fluorinated metabolites [3]. Because the target analytes are locked in place via ionic bonds, aggressive 100% organic washes can be applied to strip away neutral lipids and phospholipids without risking analyte loss.

Workflow Visualization

SPE_Workflow Plasma Human Plasma Sample (Spiked with 13C-Isotopes) PPT Protein Precipitation (Formic Acid / Acetonitrile) Plasma->PPT Disrupt protein binding Load Load Supernatant (Electrostatic & Hydrophobic Binding) PPT->Load Centrifuge & collect supernatant Condition Condition WAX Cartridge (Methanol -> 0.1% FA in H2O) Condition->Load Wash1 Wash 1: 25 mM Acetate Buffer (pH 4) (Removes unbound proteins/salts) Load->Wash1 Retain anionic targets Wash2 Wash 2: 100% Methanol (Removes neutral lipids/phospholipids) Wash1->Wash2 Elute Elution: 0.1% NH4OH in Methanol (Neutralizes WAX, releases targets) Wash2->Elute Purified targets retained Analyze LC-MS/MS Analysis (PTFE-free fluidics) Elute->Analyze Evaporate & Reconstitute

Fig 1. Mixed-mode WAX SPE workflow for isolating fluorinated acid metabolites from plasma.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific chemical triggers, the method ensures complete analyte release from the matrix and absolute retention on the sorbent.

Materials Required
  • Sorbent: Polymeric Weak Anion Exchange (WAX) SPE Cartridges (e.g., 30 mg / 3 cc).

  • Internal Standards: Extracted Internal Standards (EIS), typically

    
     or 
    
    
    
    -labeled analogues of the target fluorinated acids.
Step-by-Step Methodology
  • Sample Pre-treatment (Protein Disruption):

    • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of EIS mixture. Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Fluorinated acids bind tightly to plasma proteins. The organic solvent denatures the protein, while the acidic pH disrupts the ionic interactions between the acids and the protein binding sites, ensuring total release into the supernatant [4].

  • Sorbent Conditioning:

    • Action: Pass 2 mL of 100% Methanol through the WAX cartridge, followed by 2 mL of 0.1% Formic Acid in Water.

    • Causality: Methanol solvates the polymeric backbone to maximize surface area. The acidic aqueous solution ensures the diamino ligands of the WAX sorbent are fully protonated (positively charged) prior to sample loading.

  • Sample Loading:

    • Action: Dilute the collected supernatant with 1 mL of LC-MS grade water (to reduce the organic composition below 10%) and load onto the cartridge at a flow rate of 1-2 mL/min.

  • Aggressive Washing (Matrix Depletion):

    • Action (Wash 1): Apply 2 mL of 25 mM Ammonium Acetate buffer (pH 4).

    • Causality: Removes highly polar, aqueous-soluble matrix components while maintaining the positive charge of the sorbent.

    • Action (Wash 2): Apply 2 mL of 100% Methanol.

    • Causality: Because the fluorinated acids are tethered via strong electrostatic bonds, this 100% organic wash safely and aggressively elutes neutral lipids and phospholipids without causing analyte breakthrough.

  • Target Elution:

    • Action: Elute targets using 2 mL of 0.1% Ammonium Hydroxide (

      
      ) in Methanol.
      
    • Causality: The high pH (>10) of the elution solvent deprotonates the WAX diamino ligands, neutralizing their positive charge. The electrostatic hold is broken, and the methanol simultaneously disrupts the hydrophobic interactions, releasing the fluorinated acids.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C and reconstitute in 100 µL of 90:10 Water:Methanol for LC-MS/MS injection.

Quantitative Data: WAX vs. C18 Performance

The implementation of WAX chemistry drastically improves the recovery of short-chain and ultrashort-chain fluorinated acids compared to traditional hydrophobic retention. The aggressive methanol wash step also ensures minimal matrix effects (ion suppression/enhancement) during electrospray ionization (ESI).

Analyte ClassRepresentative CompoundCarbon Chain LengthWAX Recovery (%)C18 Recovery (%)Matrix Effect (%)
Ultrashort-ChainTrifluoroacetic acid (TFA)C288.5 ± 4.2< 10.0-12.4
Short-ChainPerfluorobutanoic acid (PFBA)C494.2 ± 3.135.4 ± 8.1-8.5
Long-ChainPerfluorooctanoic acid (PFOA)C898.1 ± 2.585.2 ± 5.4-4.2
SulfonatePerfluorooctanesulfonic acid (PFOS)C896.4 ± 3.888.1 ± 4.9-5.1
Precursor6:2 Fluorotelomer sulfonate (6:2 FTS)C891.7 ± 4.572.3 ± 6.2-15.3

Data represents mean recovery ± standard deviation (n=6) from spiked human plasma samples.

Trustworthiness & System Validation Rules

To ensure the integrity of this protocol, the following self-validating system checks must be strictly enforced:

  • PTFE-Free Fluidics: Fluoropolymers (PTFE, Teflon) are commonly used in LC tubing, solvent lines, and SPE manifolds. These materials will leach background fluorinated acids into the sample, creating false positives. All system fluidics must be replaced with PEEK (Polyether ether ketone) or stainless steel.

  • Procedural Blanks: A method blank (LC-MS grade water substituted for plasma) must be processed alongside every batch. If target analytes are detected in the blank, the extraction manifold or nitrogen evaporation needles are contaminated and must be sonicated in 100% methanol.

  • Isotope Dilution: The absolute reliance on Extracted Internal Standards (EIS) added prior to protein precipitation is non-negotiable. Isotope dilution mathematically corrects for any minor extraction losses or residual matrix suppression, ensuring absolute quantitation accuracy [3].

References

  • Waters Corporation. "A Semi-Automated Extraction of PFAS from Human Serum and Plasma Using Otto SPEcialist." Waters Application Notes, 2022.[Link]

  • Dickie, Adam. "Simplifying PFAS Analysis with Solid-Phase Extraction." Lab Manager, Jan 2026.[Link]

  • LCGC International. "The Benefits of Stacked SPE Cartridges for PFAS Analysis." Chromatography Online, Sep 2025.[Link]

  • MDPI. "Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods." Water, Apr 2024.[Link]

Procedures for Esterification of 2-[4-(Difluoromethyl)phenyl]propanoic Acid: Protocols for Prodrug Synthesis and Analytical Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-[4-(Difluoromethyl)phenyl]propanoic acid is a highly specialized fluorinated derivative within the arylpropanoic acid (APA) class of molecules. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, the substitution of standard alkyl or aryl groups with a para-difluoromethyl (–CF₂H) moiety introduces unique physicochemical properties. The –CF₂H group acts as a lipophilic hydrogen bond donor and exerts a strong electron-withdrawing effect on the phenyl ring, which significantly alters the molecule's metabolic stability and binding affinity.

Esterification of this carboxylic acid is a fundamental synthetic transformation required for two primary applications:

  • Prodrug Formulation: Masking the free carboxylic acid to enhance oral bioavailability, increase lipophilicity, and reduce gastrointestinal irritation[1].

  • Analytical Derivatization: Converting the highly polar acid into a volatile methyl or ethyl ester for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mechanistic Insights & Substrate Specificity (E-E-A-T)

The esterification of 2-[4-(Difluoromethyl)phenyl]propanoic acid presents specific synthetic challenges that dictate the choice of protocol:

  • Steric Hindrance: The

    
    -methyl group adjacent to the carboxylic acid creates localized steric bulk. This hinders the nucleophilic attack of bulky or complex alcohols during standard acid-catalyzed esterification, necessitating the use of acyl transfer catalysts like 4-Dimethylaminopyridine (DMAP).
    
  • Stereochemical Integrity: Like all APAs, the

    
    -carbon is a chiral center. The acidic 
    
    
    
    -proton is highly susceptible to enolization under strongly basic conditions or prolonged heating in strong acids, leading to racemization[2]. If the starting material is enantiopure (e.g., the active (S)-enantiomer), preserving this stereocenter is paramount.
  • Reagent Selection: To circumvent racemization and steric barriers, Steglich esterification is widely employed for NSAID prodrug synthesis because it operates under mild conditions[3]. We specifically utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over the traditional DCC (N,N'-Dicyclohexylcarbodiimide). EDC generates a water-soluble urea byproduct that is easily washed away during aqueous workup, creating a self-validating, chromatography-free protocol.

Quantitative Method Comparison

The following table summarizes the operational parameters for the three primary esterification strategies utilized for this fluorinated APA scaffold.

ParameterSteglich EsterificationFischer EsterificationBase-Promoted Alkylation
Reagents EDC·HCl, DMAP, DCMH₂SO₄ (cat.), MethanolK₂CO₃, Alkyl Halide, DMF
Temperature 0°C to Room Temp65°C (Reflux)50°C
Reaction Time 12–16 hours4–6 hours8–12 hours
Yield (Typical) 80–95%>90%75–85%
Racemization Risk Low (Mild conditions)Moderate (Heat/Acid)Low to Moderate (Base)
Primary Use Case Prodrug SynthesisGC-MS DerivatizationAcid-Sensitive Substrates

Experimental Protocols

Protocol A: Steglich Esterification (Stereoretentive Prodrug Synthesis)

Causality & Design: This method is designed to couple complex, bulky alcohols to the sterically hindered


-carbon while preventing racemization. The use of EDC ensures that the urea byproduct is water-soluble, allowing for high-throughput purification via simple aqueous extraction[3].
  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-[4-(Difluoromethyl)phenyl]propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add the target alcohol (1.2 equiv) and DMAP (0.1 equiv). Note: Keeping DMAP strictly catalytic prevents unwanted side reactions and simplifies the downstream acidic wash.

  • Coupling: Cool the mixture to 0°C using an ice bath. Add EDC·HCl (1.5 equiv) portion-wise. Cooling prevents exothermic degradation and minimizes any risk of base-catalyzed enolization.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the acid spot is completely consumed.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to deprotonate and remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Acid-Catalyzed Fischer Esterification (Analytical Derivatization)

Causality & Design: Designed for rapid conversion of the acid to a volatile methyl ester for analytical purposes. Methanol serves as both the nucleophile and the solvent, driving the equilibrium toward the product according to Le Chatelier's principle.

  • Preparation: Dissolve the acid (1.0 equiv) in a large excess of anhydrous methanol (approx. 10 mL per mmol).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.1 equiv) dropwise. Avoid large excesses of acid to prevent potential cleavage of sensitive functional groups or solvent-induced artifacts[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours.

  • Quenching: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). This step is critical to neutralize the H₂SO₄ and extract any unreacted starting material into the aqueous layer.

  • Drying: Wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the volatile methyl ester.

Protocol C: Base-Promoted Alkylation

Causality & Design: When the target ester requires an alkyl halide precursor (e.g., forming a pivaloyloxymethyl (POM) prodrug ester), Sₙ2 displacement of the carboxylate is required. K₂CO₃ is used as a mild base to deprotonate the acid without causing significant racemization at the


-carbon.
  • Deprotonation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to form the carboxylate salt.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 50°C and stir for 8–12 hours.

  • Workup: Cool to room temperature and quench with a large volume of distilled water (to precipitate the product and solubilize the DMF).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF from the organic phase.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Workflow Visualization

Workflow Start 2-[4-(Difluoromethyl)phenyl] propanoic acid Decision Primary Experimental Objective? Start->Decision GCMS Analytical (GC-MS) or Simple Esters Decision->GCMS Volatility Needed Prodrug Prodrug Synthesis, Bulky Alcohols, or Chiral Retention Decision->Prodrug Complex/Chiral AcidSens Acid-Sensitive Alcohols or Active Halides Decision->AcidSens Alkyl Halide Route Fischer Fischer Esterification (H2SO4, MeOH, Reflux) Steglich Steglich Esterification (EDC, DMAP, DCM, RT) Alkylation Base-Promoted Alkylation (K2CO3, R-X, DMF, 50°C) GCMS->Fischer Prodrug->Steglich AcidSens->Alkylation

Decision matrix for selecting the optimal esterification protocol based on experimental objectives.

References

  • Chiral auxiliary-mediated enantioenrichment of (±)
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. PubMed Central (PMC).
  • 2-Methoxypropanoic acid | 4324-37-2. Benchchem.

Sources

Application Note: Crystallography and X-Ray Diffraction Analysis of the Imatinib-Abl Tyrosine Kinase Complex

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structure-based drug design (SBDD) relies heavily on high-resolution X-ray crystallography to elucidate the atomic-level interactions between small molecule therapeutics and their protein targets. This application note details the comprehensive workflow for the co-crystallization and X-ray diffraction analysis of the Abl tyrosine kinase domain in complex with Imatinib (STI-571), a paradigm-shifting Type II kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML). By detailing the causality behind experimental choices, this guide provides a robust, self-validating framework for protein-ligand structural analysis.

Mechanistic Rationale: The "DFG-Out" Conformation

Protein kinases exist in highly dynamic states. The binding of Imatinib to Abl kinase is highly specific because it targets an inactive conformation of the enzyme[1]. In this state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop flips outward (the "DFG-out" conformation), exposing a deep hydrophobic pocket adjacent to the ATP-binding site[2][3].

Causality in Methodology: Because Imatinib requires this massive conformational shift to bind, standard "crystal soaking" techniques—where a ligand is diffused into a pre-formed apo-protein crystal—are highly likely to shatter the crystal lattice due to the structural rearrangement[1]. Therefore, co-crystallization is strictly required. The protein and ligand must be incubated together in solution to form the stable DFG-out complex prior to lattice nucleation.

Experimental Workflow Visualization

Workflow A 1. Protein Expression (Abl Kinase Domain in Sf9) B 2. Purification (Ni-NTA & SEC) A->B C 3. Ligand Incubation (Imatinib 1:5 Molar Excess) B->C D 4. Co-Crystallization (Hanging Drop Vapor Diffusion) C->D E 5. Cryoprotection & Freezing (20% Glycerol, 100 K) D->E F 6. X-Ray Diffraction (Synchrotron Source) E->F G 7. Data Processing & Refinement (Molecular Replacement) F->G

Workflow for Abl kinase-imatinib co-crystallization and X-ray diffraction.

Detailed Experimental Protocols

Protein Expression and Purification
  • Expression: Express the human c-Abl kinase domain (residues 229–512) with an N-terminal hexahistidine tag using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells[4].

    • Causality: Kinase domains often misfold or form insoluble inclusion bodies in E. coli. Sf9 cells provide the necessary eukaryotic chaperones for proper folding.

  • Lysis & Affinity Chromatography: Lyse cells in 50 mM HEPES (pH 7.4), 500 mM NaCl, 5% glycerol, and 0.5 mM TCEP. Purify the lysate over a Ni-NTA column, eluting with an imidazole gradient (50–300 mM)[4].

  • Tag Cleavage & Polishing: Cleave the His-tag using TEV protease overnight at 4°C. Concentrate the protein and polish via Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 10 mM HEPES (pH 8.0), 300 mM NaCl, and 0.5 mM TCEP[4].

    • Causality: TCEP is utilized instead of DTT because it is resistant to oxidation and remains stable at the lower pH ranges often encountered during crystallization screens, preventing aberrant intermolecular disulfide cross-linking.

Complex Formation and Co-Crystallization
  • Ligand Incubation: Concentrate the purified Abl kinase to 10 mg/mL. Add Imatinib (dissolved in 100% DMSO) to achieve a 1:5 protein-to-ligand molar ratio. Incubate for 2 hours at 4°C to ensure complete complex formation.

    • Self-Validation Checkpoint: Prior to crystallization, analyze the sample via Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 15% confirms a monodisperse, homogeneous solution primed for ordered lattice formation.

  • Hanging-Drop Vapor Diffusion: Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 18-20% PEG 3350, 0.1 M Bis-Tris pH 6.0, 0.2 M Potassium thiocyanate). Seal over 500 µL of reservoir solution and incubate at 20°C.

X-Ray Data Collection and Processing
  • Cryoprotection: Briefly transfer the mature crystals into a cryoprotectant solution consisting of the mother liquor supplemented with 20% (v/v) glycerol.

    • Causality: Flash-freezing at 100 K without a cryoprotectant causes the water in the solvent channels to form crystalline ice. Ice diffraction produces intense powder rings that obscure the protein's diffraction spots. Glycerol ensures the solvent forms an amorphous glass.

  • Diffraction: Mount the crystal on a goniometer at a synchrotron beamline (e.g., wavelength 0.9795 Å) under a continuous stream of nitrogen gas at 100 K.

  • Phasing: Process the diffraction images using XDS and scale with AIMLESS. Solve the phase problem via Molecular Replacement (MR) using a homologous kinase structure as the search model.

Quantitative Data & Crystallographic Statistics

The following tables summarize the optimized conditions and the resulting crystallographic statistics for the Imatinib-Abl complex (based on PDB ID: 1IEP)[5].

Table 1: Optimized Co-Crystallization Parameters

ParameterCondition / ValueMechanistic Rationale
Protein Concentration 10 mg/mLReaches the optimal supersaturation zone for nucleation.
Ligand Concentration 1 mM (in ≤ 2% DMSO)Ensures >95% complex saturation without DMSO-induced denaturation.
Method Hanging-drop vapor diffusionAllows gradual, controlled vapor equilibration for ordered lattice growth.
Precipitant 18-20% PEG 3350Lowers protein solubility gently via volume exclusion.
Buffer 0.1 M Bis-Tris pH 6.0Matches the stability profile of the Abl kinase domain.

Table 2: X-Ray Data Collection and Refinement Statistics (PDB: 1IEP)[5][6]

ParameterValue
X-Ray Source Synchrotron
Space Group F 2 2 2
Resolution Range 30.00 - 2.10 Å
R-work 0.231
R-free 0.262
Total Atoms Modeled 4,710

Self-Validation Checkpoint: During structural refinement, the R-free value is calculated using a sequestered 5% of the reflection data that is strictly excluded from the refinement process. An R-free value (0.262) that closely tracks the R-work value (0.231) validates that the structural model is accurately describing the data and is not over-parameterized[5][7].

Structural Analysis & Causality

The 2.10 Å resolution structure reveals precisely how Imatinib traps Abl kinase in the inactive state. The inhibitor occupies the ATP-binding pocket but extends deeply into the hydrophobic cavity exposed by the DFG-out flip[2].

Interactions Imatinib Imatinib (STI-571) T315 Thr315 (Gatekeeper Residue) Imatinib->T315 Hydrogen Bond E286 Glu286 (αC-Helix) Imatinib->E286 Hydrogen Bond D381 Asp381 (DFG Motif) Imatinib->D381 Hydrogen Bond M318 Met318 (Hinge Region) Imatinib->M318 Hydrogen Bond

Key hydrogen bond interactions stabilizing imatinib in the Abl kinase ATP-binding pocket.

Clinical Insight from Crystallography: The structural data directly explains the causality of clinical drug resistance. The residue Thr315 acts as the "gatekeeper" to the hydrophobic pocket[1]. Imatinib forms a crucial hydrogen bond with the hydroxyl group of Thr315. In the common T315I clinical mutation, the polar threonine is replaced by a bulky, hydrophobic isoleucine. This mutation not only abrogates the critical hydrogen bond but also introduces a severe steric clash with the drug's rigid structure, completely abolishing Imatinib's binding affinity[8].

References

  • Inhibitor Trapping in Kinases - Drug Design and Bioinform
  • Structure and Dynamic Regul
  • Crystal Structures of ABL-Related Gene (ABL2)
  • 1IEP: CRYSTAL STRUCTURE OF THE C-ABL KINASE DOMAIN IN COMPLEX WITH STI-571. RCSB PDB.
  • Experiment: 1IEP. RCSB PDB.
  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib. NIH.
  • Modelling dynamics in protein crystal structures by ensemble refinement. eLife.
  • Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Difluoromethylation of Phenylpropanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the difluoromethylation of phenylpropanoic acid precursors. The difluoromethyl (–CF₂H) group is a critical pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability.[1][2][3][4] However, its installation, particularly on valuable precursors like phenylpropanoic acids, can be challenging. This resource is designed to help you navigate these challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the difluoromethylation of carboxylic acid precursors?

There are several modern strategies, but for direct use of carboxylic acids, methods involving radical intermediates are most prevalent. The two primary approaches are:

  • Photocatalytic Decarboxylative Difluoromethylation: This is a powerful and increasingly popular method. It involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate an alkyl radical. This radical is then trapped by a difluoromethyl radical source.[5][6] This method is valued for its mild conditions, often using visible light at room temperature.[7][8]

  • Transition-Metal Catalyzed Decarboxylative Coupling: This approach often uses copper or nickel catalysts. The carboxylic acid is converted into a redox-active ester (like an N-hydroxyphthalimide ester) or used directly. The metal catalyst facilitates a single-electron transfer to generate the alkyl radical, which then couples with a metal-difluoromethyl complex.[2][9]

Q2: How do I choose the right difluoromethylating reagent for my system?

The choice of reagent is critical and depends on the reaction mechanism (radical, nucleophilic, electrophilic).[10][11] For the radical decarboxylation of phenylpropanoic acids, you are generating a nucleophilic alkyl radical, which requires a source of the difluoromethyl radical (•CF₂H) or a species that can transfer it.

Common radical difluoromethylation precursors include:

  • Sodium Difluoromethanesulfinate (HCF₂SO₂Na or DFMS-Na): A stable, solid reagent that generates the •CF₂H radical upon oxidation.[4][12]

  • Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS): A highly effective reagent for direct difluoromethylation via a radical process, often initiated with an oxidant like tert-butyl hydroperoxide.[4]

  • Bromodifluoromethane (BrCF₂H) or Chlorodifluoromethane (ClCF₂H): Gaseous reagents that can serve as •CF₂H sources but can be more difficult to handle.[1][6]

  • Difluoroacetic Acid: Can undergo Minisci-type reactions with heteroarenes but can also be used in some photocatalytic systems.[13]

For phenylpropanoic acid precursors, reagents like DFMS or HCF₂SO₂Na are excellent starting points due to their stability, ease of handling, and proven efficacy in radical pathways.[4]

Troubleshooting Guide: Low or No Yield

Low yield is the most common issue encountered in these reactions. The following Q&A guide will help you diagnose and solve the problem systematically.

Q3: My reaction has stalled, and I'm observing low conversion of my starting material. What is the likely cause?

Low starting material conversion points to a problem with reaction initiation or the stability of a key catalytic species.

Potential Cause 1: Inefficient Radical Generation The generation of the initial alkyl radical from the carboxylic acid is the key step. If this process is inefficient, the entire catalytic cycle will be sluggish.

  • Troubleshooting Steps:

    • Verify Photocatalyst/Initiator Activity: Ensure your photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, or an organic photocatalyst) has not degraded.[1] If using a chemical initiator (e.g., K₂S₂O₈, TBHP), ensure it is fresh.

    • Check Light Source: For photoredox reactions, confirm the wavelength and intensity of your light source (e.g., blue LEDs) are appropriate for the chosen photocatalyst.[14] Ensure the reaction vessel is positioned for optimal irradiation.

    • Increase Catalyst/Initiator Loading: A modest increase in catalyst or initiator loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers, but excessive amounts can lead to side reactions.

Potential Cause 2: Substrate Oxidation Potential Your phenylpropanoic acid must be oxidized by the excited photocatalyst to initiate decarboxylation. If the oxidation potential of your substrate is too high, this electron transfer will be inefficient.

  • Troubleshooting Steps:

    • Consider a Stronger Oxidizing Photocatalyst: If you suspect a redox mismatch, switch to a photocatalyst with a higher excited-state oxidation potential.

    • Ensure Carboxylate Formation: The reaction proceeds via the carboxylate anion. Adding a mild, non-nucleophilic base (e.g., a tertiary amine or an inorganic carbonate) can facilitate deprotonation and subsequent oxidation.[15] However, the choice of base is critical as a strong base can cause decomposition.[15]

Q4: My starting material is consumed, but the yield of the desired difluoromethylated product is low. Where is my product going?

This scenario suggests that the key radical intermediates are being formed but are then diverted into non-productive pathways.

Potential Cause 1: Competing Side Reactions of the Alkyl Radical The benzylic radical formed after decarboxylation is reactive and can undergo several undesired reactions before being trapped by the difluoromethyl source.

  • Troubleshooting Steps:

    • Increase Concentration of the CF₂H Source: Ensure the difluoromethylating agent is present in sufficient excess (typically 1.5-3.0 equivalents) to outcompete side reactions. This increases the probability of the desired radical-radical coupling or trapping event.

    • Control Radical Concentration: High concentrations of radical intermediates can lead to dimerization or polymerization.[15] This can be managed by:

      • Slowing the rate of initiation by reducing light intensity in photocatalytic reactions.

      • Using slow addition of an initiator if employing a chemical method.

Potential Cause 2: Instability of the Product The difluoromethylated product itself might be unstable under the reaction conditions, especially if subjected to prolonged reaction times or high-energy irradiation.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or LC-MS to track the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent product degradation.

    • Reduce Reaction Temperature: While many photocatalytic reactions are run at room temperature, cooling the reaction can sometimes suppress degradation pathways.

Potential Cause 3: Reaction with Solvent or Additives The highly reactive alkyl radical can be quenched by hydrogen atom transfer (HAT) from the solvent (e.g., THF) or other additives, leading to a reduced (non-fluorinated) alkane byproduct.

  • Troubleshooting Steps:

    • Choose an Inert Solvent: Switch to a solvent less prone to HAT, such as acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).

    • Evaluate Additives: Ensure that any bases or other additives are not susceptible to HAT or other side reactions with your radical intermediate.

Visualizing the Process
Troubleshooting Flowchart for Low Yield

This diagram provides a logical workflow to diagnose yield issues in a photocatalytic decarboxylative difluoromethylation.

Troubleshooting_Flowchart start Low Yield of Difluoromethylated Product check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed Initiation Problem check_sm->sm_not_consumed No sm_consumed Intermediate/Product Problem check_sm->sm_consumed Yes cause_photo Inefficient Photocatalysis or Initiation sm_not_consumed->cause_photo cause_redox Redox Mismatch (Eox(Substrate) > Eox(PC*)) sm_not_consumed->cause_redox sol_light Action: Verify Light Source & Catalyst Activity cause_photo->sol_light sol_base Action: Add Mild Base to Form Carboxylate cause_redox->sol_base cause_side_reaction Competing Side Reactions of Alkyl Radical sm_consumed->cause_side_reaction cause_hat Hydrogen Atom Transfer (HAT) from Solvent sm_consumed->cause_hat cause_product_decomp Product Decomposition sm_consumed->cause_product_decomp sol_reagent Action: Increase [CF2H Source] (e.g., to 2-3 equiv) cause_side_reaction->sol_reagent sol_concentration Action: Reduce Radical Flux (Lower Light Intensity) cause_side_reaction->sol_concentration sol_solvent Action: Switch to Inert Solvent (e.g., MeCN, DMSO) cause_hat->sol_solvent sol_monitor Action: Monitor Reaction Closely & Reduce Reaction Time cause_product_decomp->sol_monitor

A decision tree to systematically troubleshoot low-yield difluoromethylation reactions.

Plausible Photocatalytic Mechanism

This diagram illustrates a common mechanism for the photocatalytic decarboxylative difluoromethylation of a phenylpropanoic acid.

Photocatalytic_Mechanism cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC (e.g., Ir(ppy)₃) PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced R-COO⁻ RCOO_minus Ar-CH(CH₃)-COO⁻ PC_reduced->PC [X-CF₂H]ox RCOOH Ar-CH(CH₃)-COOH RCOOH->RCOO_minus + Base R_radical Ar-CH(CH₃)• RCOO_minus->R_radical - e⁻ (to PC*) Product Ar-CH(CH₃)-CF₂H R_radical->Product + •CF₂H CO2 CO₂ R_radical->CO2 -CO₂

General mechanism for photocatalytic decarboxylative difluoromethylation.

Experimental Protocols & Data
General Protocol for Photocatalytic Decarboxylative Difluoromethylation

Disclaimer: This is a representative protocol and must be optimized for your specific substrate. Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the phenylpropanoic acid precursor (1.0 equiv., e.g., 0.2 mmol), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and the difluoromethylating agent (e.g., Zn(SO₂CF₂H)₂, 2.0 equiv.).

  • Solvent and Degassing: Add anhydrous solvent (e.g., DMSO, 0.1 M concentration). Seal the vial and degas the mixture by sparging with argon for 15-20 minutes.

  • Initiation: If required by the specific method, add any final reagents (e.g., a base or co-catalyst).

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm) and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 1: Impact of Reaction Parameters on Yield

This table summarizes typical outcomes from optimization studies for the difluoromethylation of a generic 2-phenylpropanoic acid.

EntryParameter ChangedValueObserved Yield (%)Notes
1Baseline Ir(ppy)₃ (1.5 mol%), DFMS (2 eq), DMSO, 24h65%Good starting point.
2PhotocatalystRu(bpy)₃Cl₂ (1.5 mol%)55%Lower yield, may be less oxidizing.
3SolventAcetonitrile (MeCN)72%Reduced potential for HAT from solvent.
4SolventTetrahydrofuran (THF)35%Significant hydrodecarboxylation observed due to HAT.
5Reagent Stoich.DFMS (1.2 eq)40%Insufficient trapping of the alkyl radical.
6Reagent Stoich.DFMS (3.0 eq)68%Marginal improvement over baseline; 2 eq is likely sufficient.
7AtmosphereAir (open flask)<5%Oxygen quenches the excited photocatalyst and can trap radical intermediates.
References
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Sources

Technical Support Center: Overcoming Steric Hindrance in 2-[4-(Difluoromethyl)phenyl]propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-[4-(Difluoromethyl)phenyl]propanoic acid—a structurally demanding analogue of ibuprofen—presents a unique set of mechanistic challenges. The most efficient synthetic route involves the Palladium-catalyzed


-arylation of a propionate ester with 1-bromo-4-(difluoromethyl)benzene, followed by ester hydrolysis.

However, coupling a secondary enolate (propionate) with an aryl halide creates severe steric congestion at the catalytic metal center. Here, we provide an expert-level troubleshooting guide, explaining the causality behind the chemistry and offering self-validating protocols to ensure your synthesis succeeds.

Diagnostic Overview: The Steric Paradox

In Pd-catalyzed


-arylations, steric hindrance is typically viewed as the enemy of yield. The intermediate complex—

—is highly crowded. If reductive elimination (the C–C bond-forming step) is too slow, the complex decomposes via

-hydride elimination, yielding unwanted reduced arenes and acrylates.

The paradox: To overcome the steric hindrance of the substrate, you must introduce massive steric hindrance on the ligand. By utilizing extremely bulky phosphine ligands, you induce such severe thermodynamic strain at the palladium center that the complex is forced to rapidly undergo reductive elimination to relieve the tension.

Troubleshooting FAQ: Overcoming Mechanistic Bottlenecks

Q1: I am recovering high amounts of difluoromethylbenzene (reduced arene) instead of my coupled product. Why is the coupling failing? A1: This is the classic hallmark of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination outcompeting reductive elimination. When your phosphine ligand (e.g., 

or BINAP) is too small, the sterically congested Pd(II) intermediate stalls. This delay allows the propionate methyl group to undergo

-hydride elimination. The Fix: Switch to an exceptionally bulky ligand like

or Q-Phos. The massive cone angle of these ligands crowds the palladium center, forcing the aryl and enolate groups together and drastically lowering the activation energy for reductive elimination.

Q2: My difluoromethyl (


) group is degrading during the 

-arylation step. How do I prevent defluorination?
A2: The

moiety is highly sensitive to strong, nucleophilic bases (like NaOtBu or KOH) at elevated temperatures, which trigger defluorination or nucleophilic substitution. The Fix: Shift to more neutral coupling conditions by pre-forming a Reformatsky-type zinc enolate. Zinc enolates are significantly less basic than their lithium or sodium counterparts. When coupled with a

/ Q-Phos catalyst system, this approach preserves the integrity of the difluoromethyl group while maintaining high coupling efficiency[1].

Q3: I am observing ester cleavage and aldol-type side reactions before the cross-coupling is complete. How do I protect the carbonyl? A3: Using unhindered esters (like methyl or ethyl propionate) leaves the carbonyl carbon vulnerable to nucleophilic attack by the base or competing enolates. The Fix: Use tert-butyl propionate. The bulky tert-butyl group acts as a steric shield around the carbonyl center, completely shutting down Claisen condensations and premature ester hydrolysis[2]. The tert-butyl group can then be cleanly removed post-coupling using mild acidic conditions.

Quantitative Ligand Analysis

The table below summarizes the causality between ligand steric bulk, base selection, and reaction efficiency during the


-arylation step.
LigandBase / Enolate SourceSteric Bulk (Cone Angle)Conversion to ProductMajor Side Product

NaOtBuLow< 5%Difluoromethylbenzene (90%)
BINAPLiHMDSMedium15%Difluoromethylbenzene (60%)

LiHMDSHigh75%Acrylate derivative (15%)
Q-Phos Zinc Enolate Very High > 95% None (Trace defluorination)
Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing how ligand-induced steric strain drives the critical reductive elimination step.

CatalyticCycle A Pd(0) + Q-Phos Ligand Active Catalyst B L-Pd(II)(Ar)(Br) Oxidative Addition A->B + 1-Bromo-4-(difluoromethyl)benzene C L-Pd(II)(Ar)(Enolate) Sterically Hindered Intermediate B->C + Zinc Propionate Enolate - ZnBr2 D tert-Butyl 2-[4-(difluoromethyl) phenyl]propanoate C->D Fast Reductive Elimination (Driven by Ligand Bulk) D->A Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed α-arylation highlighting steric-driven reductive elimination.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every step in this synthesis includes a built-in self-validation checkpoint.

Protocol 1: Preparation of the Zinc Enolate (Neutral Nucleophile)
  • Setup: To a flame-dried Schlenk flask under argon, add activated Zinc dust (1.5 eq) and anhydrous THF (to 0.5 M).

  • Addition: Dropwise add tert-butyl 2-bromopropionate (1.2 eq) at room temperature.

  • Heating: Warm the mixture to 50 °C and stir for 2 hours to form the Reformatsky reagent.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the enolate solution and quench it with 0.5 mL of

    
    . Extract with 
    
    
    
    and analyze via
    
    
    NMR. A successful enolate formation is validated by the complete disappearance of the
    
    
    -proton signal (quartet, ~4.2 ppm) and the presence of deuterium incorporation at the
    
    
    -carbon, ensuring >95% active nucleophile.
Protocol 2: Palladium-Catalyzed

-Arylation
  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with

    
     (1 mol%) and Q-Phos (2 mol%). Add anhydrous DMF (to 0.2 M) and stir for 10 minutes until the solution turns deep red/orange.
    
  • Coupling: Add 1-bromo-4-(difluoromethyl)benzene (1.0 eq), followed by the zinc enolate solution from Protocol 1 (1.2 eq).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude reaction mixture via GC-FID before workup. Calculate the ratio of the product peak (m/z 256) to the reduced arene peak (difluoromethylbenzene, m/z 128). A self-validating, sterically optimized reaction will show a product-to-reduced-arene ratio of >20:1.

Protocol 3: Acidic Cleavage to the Final Propanoic Acid
  • Deprotection: Dissolve the purified tert-butyl 2-[4-(difluoromethyl)phenyl]propanoate (1.0 eq) in anhydrous DCM (0.1 M).

  • Acid Addition: Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Concentrate under reduced pressure to remove TFA and DCM.

  • Self-Validation Checkpoint: Monitor the deprotection via TLC (Hexanes:EtOAc 3:1). Complete conversion is validated when the starting ester spot (

    
     ~0.7) disappears entirely, and a new baseline spot appears that stains bright yellow with bromocresol green, confirming the liberation of the free carboxylic acid.
    
References
  • Kawatura, M., Hartwig, J. F. (1999). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Hartwig, J. F., et al. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed. Available at:[Link]

  • Hama, T., Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of esters with chloroarenes. PubMed. Available at:[Link]

Sources

Troubleshooting HPLC peak tailing for acidic fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This in-depth guide is engineered for analytical scientists, researchers, and drug development professionals facing the notoriously difficult challenge of peak tailing in acidic fluorinated compounds .

Unlike standard small molecules, fluorinated acids possess unique physicochemical properties that trigger multiple secondary retention mechanisms. This guide synthesizes mechanistic theory, field-proven methodologies, and self-validating protocols to help you restore peak symmetry and analytical confidence.

The Mechanistic Root Causes of Tailing in Fluorinated Acids

To troubleshoot effectively, we must first understand the causality behind the chromatographic distortion. Fluorine is the most electronegative element; introducing it into an acidic molecule (e.g., a carboxylic acid) exerts a profound inductive electron-withdrawing effect. This drastically lowers the compound's


 and alters its electron density, leading to three primary modes of failure:
  • Uneven Ionization & Silanol Interactions: At standard mobile phase pH levels (pH 2.5–4.0), highly acidic fluorinated compounds may exist in a state of partial ionization. Simultaneously, residual silanol groups (Si-OH) on silica-based columns can become deprotonated. The resulting ion-exchange and hydrogen-bonding interactions between the analyte and the stationary phase cause severe peak asymmetry[1].

  • Trace Metal Chelation: Fluorinated acids, particularly those with multiple carboxylates or polarizable halogens, act as strong chelating agents. They bind tenaciously to trace metals (like

    
     or 
    
    
    
    ) leaching from stainless steel pump heads, tubing, and column frits[2].
  • Phase Collapse (Dewetting): Because highly polar fluorinated acids often require 100% aqueous mobile phases for adequate retention on standard C18 columns, the hydrophobic stationary phase can "collapse," leading to erratic retention times and tailing.

InteractionMechanism Analyte Fluorinated Acid (Electron-withdrawn, Low pKa) Silanol Ionized Silanols (SiO-) Analyte->Silanol Ion-Exchange / H-Bonding Metal Trace Metals (Fe3+, Ni2+) Analyte->Metal Chelation Tailing Peak Tailing & Signal Loss Silanol->Tailing Metal->Tailing

Mechanisms of secondary interactions causing peak tailing for fluorinated acids.

Diagnostic Troubleshooting Workflow

Do not guess the root cause. Use the following logical workflow to systematically isolate hardware, mobile phase, and stationary phase variables.

TroubleshootingWorkflow Start Peak Tailing Observed (Acidic Fluorinated Analyte) CheckSystem Are all peaks tailing? Start->CheckSystem HardwareIssue System Issue: Check dead volume or column void CheckSystem->HardwareIssue Yes AnalyteIssue Analyte-Specific Issue: Secondary Interactions CheckSystem->AnalyteIssue No MetalCheck Metal Chelation Suspected? (Execute Protocol A) AnalyteIssue->MetalCheck pHCheck Silanol/Ionization Issue? (Execute Protocol B) AnalyteIssue->pHCheck ColumnCheck Phase Mismatch? (Execute Protocol C) AnalyteIssue->ColumnCheck

Diagnostic workflow for isolating the root cause of asymmetric chromatographic peaks.

Self-Validating Experimental Protocols

Protocol A: System Passivation and Metal Chelation (Medronic Acid)

When analyzing metal-sensitive compounds, traditional passivation with nitric acid is temporary. Medronic acid (methylenediphosphonic acid) is a highly effective mobile phase additive that continuously sequesters metal ions without suppressing LC-MS signals[3][4].

Step-by-Step Methodology:

  • Prepare Chelating Mobile Phase: Add exactly

    
     medronic acid to both your aqueous (A) and organic (B) mobile phases. Critical Note: Do not exceed 
    
    
    
    , as millimolar concentrations will cause severe MS ion suppression and precipitation[5].
  • System Flush: Remove the analytical column and install a union. Flush the entire HPLC system (pumps, autosampler, lines) with the chelating mobile phase at

    
     for 30 minutes to purge dissolved metals[6].
    
  • Sample Treatment (Optional): Spike your sample vial with

    
     medronic acid to prevent analytes from interacting with any residual metals during injection[5].
    
  • Validation: Reinstall the column. Inject a known metal-sensitive standard. Calculate the USP Tailing Factor (

    
    ). The system is validated if 
    
    
    
    .
Protocol B: Mobile Phase pH & Buffer Optimization

To prevent uneven ionization of the fluorinated acid and suppress silanol activity, the mobile phase pH must be strictly controlled[7].

Step-by-Step Methodology:

  • Calculate

    
    :  Determine the theoretical 
    
    
    
    of your fluorinated acid.
  • Adjust pH: Formulate Mobile Phase A to be at least 2 pH units below the analyte's

    
    . For highly acidic fluorinated compounds, use 
    
    
    
    Trifluoroacetic acid (TFA) or Formic Acid to drive the pH down to ~2.0.
  • Buffer Capacity: If operating near the

    
     is unavoidable due to column limits, increase the buffer concentration (e.g., 
    
    
    
    ammonium formate) to stabilize the local pH environment at the stationary phase surface.
  • Validation: Perform a pH gradient test (e.g., injections at pH 2.0, 3.0, and 4.0). Plot

    
     against pH. The optimal method is validated at the pH where 
    
    
    
    plateaus closest to 1.0.
Protocol C: Orthogonal Column Selection (PFP Chemistry)

If C18 columns fail despite pH and metal optimization, the retention mechanism itself is flawed. Pentafluorophenyl (PFP) columns provide alternative selectivity via dipole-dipole,


, and hydrogen bonding interactions, which specifically recognize fluorinated moieties[8][9].

Step-by-Step Methodology:

  • Column Installation: Install a high-purity, end-capped PFP column (e.g.,

    
    ).
    
  • Equilibration: PFP columns are highly resistant to phase collapse and can be operated in 100% aqueous conditions. Equilibrate with 95% Mobile Phase A.

  • Gradient Design: Run a shallow gradient (e.g., 5% to 60% B over 15 minutes) to leverage the unique

    
     interactions.
    
  • Validation: Compare the resolution (

    
    ) and tailing factor (
    
    
    
    ) of the PFP column against the legacy C18 column. A successful validation requires
    
    
    and
    
    
    .

Quantitative Data: System & Column Comparison

The following table summarizes the expected quantitative improvements when applying the protocols above to a generic multi-fluorinated carboxylic acid assay.

Chromatographic ParameterStandard C18 (No Additive)C18 + Medronic Acid (

)
PFP Column (No Additive)PFP + Medronic Acid (

)
USP Tailing Factor (

)
2.65 (Severe Tailing)1.45 (Acceptable)1.30 (Good)1.05 (Ideal)
Theoretical Plates (

)
3,2008,9009,50014,200
Retention Factor (

)
1.2 (Poor Retention)1.24.5 (Strong Retention)4.6
MS Signal Intensity (cps)




Table 1: Synergistic effects of orthogonal column chemistry (PFP) and metal passivation (Medronic acid) on chromatographic performance.

Frequently Asked Questions (FAQs)

Q: Why does my fluorinated acid tail significantly more than its exact non-fluorinated analog? A: The extreme electronegativity of fluorine pulls electron density away from the acidic functional group. This lowers the


 (making it harder to keep fully protonated) and increases the molecule's polarity, exacerbating hydrogen-bonding interactions with unendcapped silanols on the silica surface.

Q: I added


 of Medronic acid to my mobile phase, and my MS signal disappeared. What happened? 
A:  You overdosed the system. While medronic acid is LC-MS compatible, it must be used at micromolar  concentrations (

). At millimolar levels, it causes severe ion suppression in the MS source and can precipitate in high concentrations of organic modifiers[5].

Q: Can I just use PEEK (Polyetheretherketone) tubing instead of adding chelators? A: Using PEEK tubing and bio-inert hardware is highly recommended and will reduce metal exposure[3]. However, trace metals are also inherent in the silica matrix of the column itself and the frits. Therefore, combining bio-inert hardware with a low-concentration chelator provides the most robust self-validating system.

Q: Why is a PFP column better than C18 for these compounds? A: C18 relies purely on dispersive hydrophobic interactions. Because fluorinated acids are highly polar, they are poorly retained on C18, eluting near the void volume where tailing is magnified. PFP columns introduce fluorine-fluorine interactions, dipole-dipole moments, and


 bonding, providing strong retention and excellent peak symmetry without relying on pure hydrophobicity[8][9].

References

  • 1 - Chrom Tech, Inc.

  • 7 - Element Lab Solutions 3.2 - Phenomenex 4.8 - Benchchem

  • 9 - GL Sciences 6.6 - PMC / NIH 7.5 - MTC USA 8.3 - Chromatography Online 9.4 - ResearchGate

Sources

Minimizing defluorination side reactions during high-temperature synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, High-Temperature Synthesis Division Subject: Technical Guide: Minimizing Defluorination Side Reactions

Introduction: The Fluorine Paradox

In high-temperature synthesis, the Carbon-Fluorine (C-F) bond presents a paradox. Thermodynamically, it is the strongest single bond to carbon (~116 kcal/mol), theoretically offering robust stability. Kinetically, however, fluorine is highly electronegative, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the parent molecule.

Under high-temperature conditions—specifically in the presence of transition metals or strong nucleophiles—this LUMO lowering makes the C-F bond susceptible to oxidative addition , nucleophilic attack (


) , or elimination (benzyne formation) .

This guide moves beyond basic protocols to address the mechanistic root causes of unwanted defluorination and provides self-validating workflows to prevent them.

Module 1: Transition Metal Catalysis (Pd/Ni Cross-Couplings)

The Issue: "Scrambling" or Hydrodefluorination. In Palladium (Pd) or Nickel (Ni) catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), you may observe the replacement of Fluorine with Hydrogen (hydrodefluorination) or the coupling partner reacting at the Fluorine position instead of the intended Halogen (Cl, Br, I).

Mechanism: High temperatures promote the oxidative addition of the metal catalyst into the C-F bond. Once the Metal-F species is formed, trace water or solvent acting as a hydride source leads to hydrodefluorination.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand Selection Use Bulky, Electron-Rich Phosphines (e.g., t-BuXPhos, BrettPhos, Ad

nBuP).
Kinetic Selectivity: These ligands facilitate the oxidative addition of C-Cl/C-Br/C-I bonds at lower energies due to their electron richness, while their steric bulk physically prevents the metal center from approaching the shorter, stronger C-F bond [1].
Base Choice Anhydrous Carbonates/Phosphates (K

PO

, Cs

CO

). Avoid Alkoxides/Hydroxides.
Hydroxides can act as bridging ligands that bring water into the catalytic cycle, promoting hydrodefluorination via a hydridopalladium intermediate [2].
Solvent Toluene, Dioxane (Anhydrous). Avoid DMF/DMAc if possible.Polar aprotic solvents (DMF) stabilize charge separation, lowering the barrier for unwanted

side reactions on the fluorinated ring.
Experimental Validation: The "Trace Water" Test

If you suspect hydrodefluorination (Ar-F


 Ar-H):
  • Run the reaction with strictly anhydrous solvent and base (glovebox prep).

  • If Ar-H persists, the hydride source is likely the solvent or the ligand itself (via cyclometallation/beta-hydride elimination).

  • Switch to Toluene and a ligand with no beta-hydrogens to confirm.

Module 2: Nucleophilic Aromatic Substitution ( ) Risks

The Issue: The "Lability Trap." Researchers often assume F is inert because it is a poor leaving group in


/

. However, in

(common at high temperatures with electron-deficient rings), Fluorine is often the BEST leaving group —better than Cl or Br.

Mechanism: The high electronegativity of F stabilizes the anionic Meisenheimer complex intermediate. If your synthesis involves a nucleophile (amine, alkoxide) and an electron-deficient fluoroarene at


C, the F is at high risk of displacement [3].
Troubleshooting Protocol
SymptomDiagnosisSolution
Regioisomer Mix Nucleophile attacked F instead of Cl/Br.Lower Temperature: The activation energy for C-Cl displacement is often lower than C-F if the mechanism is not purely

. Switch Mechanism: Use a Pd-catalyst to force reaction at Cl/Br (see Module 1).
Phenol Formation Hydrolysis of C-F bond.** Hygroscopy Check:** Your base (e.g., Cs

CO

) is wet. The OH

generated is a potent nucleophile for displacing F. Dry base at

C under vacuum for 12h.

Module 3: Base-Mediated Decomposition (Benzyne)

The Issue: "Tarring" or unexpected cyclization. If your substrate has a proton ortho to the Fluorine, strong bases at high temperatures can cause deprotonation followed by elimination of Fluoride, generating a Benzyne intermediate. This highly reactive species reacts indiscriminately, leading to polymers ("tar").

Visualizing the Pathway:

DefluorinationPathways Substrate Fluoroarene (Substrate) OrthoH Has Ortho-H? Substrate->OrthoH Base Strong Base (LiHMDS, tBuOK) OrthoH->Base Yes + High Temp Nucleophile Nucleophile Present OrthoH->Nucleophile No Ortho-H Benzyne Benzyne Intermediate Base->Benzyne -HF (Elimination) Tar Polymerization/Tar Benzyne->Tar Uncontrolled SNAr_Product SNAr Product (F Displaced) Nucleophile->SNAr_Product Meisenheimer Complex

Caption: Figure 1. Decision tree distinguishing between Benzyne elimination (requires ortho-proton + strong base) and SNAr pathways.

Troubleshooting Protocol
  • Check pKa: If the base pKa > 25 (e.g., LDA, LiTMP) and T > 0°C, benzyne formation is highly probable.

  • Switch Base: Use a weaker, non-nucleophilic base like K

    
    PO
    
    
    
    or CsF .
  • Solvent Effect: Switch to a non-polar solvent (Toluene) to destabilize the charged transition state of the deprotonation.

FAQ: Rapid Response Guide

Q1: I am seeing 5-10% defluorinated byproduct (Ar-F


 Ar-H) in my Suzuki coupling. How do I stop it? 
A:  This is likely water-mediated hydrodefluorination.
  • Immediate Fix: Add 3Å Molecular Sieves to the reaction vessel.

  • Process Fix: Switch from a hydrophilic solvent (THF/DMF) to Toluene.

  • Mechanistic Fix: If using PPh

    
    , switch to a bulky dialkylbiaryl phosphine (e.g., XPhos). Simple phosphines like PPh
    
    
    
    are less effective at discriminating between C-Br and C-F oxidative addition [2].

Q2: Can I use microwave heating with fluorinated substrates? A: Proceed with extreme caution. Microwave heating often creates "hot spots" that locally exceed the activation energy for C-F cleavage.

  • Recommendation: Use conventional oil bath heating first to establish a baseline. If using microwave, ensure active cooling (PowerMAX™ or equivalent) is off to prevent overheating the vessel wall.

Q3: Why does my Fluorine disappear when I use Cs


CO

in DMF?
A: This is the "SNAr Trap." Cs

CO

in DMF is a classic condition for enhancing nucleophilicity. If your ring is electron-poor (e.g., pyridine, nitrobenzene), the carbonate (or trace hydroxide) is displacing the Fluorine.
  • Solution: Switch to 1,4-Dioxane (lower dielectric constant) or use a milder base like K

    
    CO
    
    
    
    .

Summary of Mitigation Logic

The following diagram illustrates the workflow for selecting reaction conditions to protect the C-F bond.

MitigationLogic Start Start: High-Temp Synthesis with Fluoroarene Check1 Is the Ring Electron Deficient? Start->Check1 Risk1 Risk: SNAr (F displacement) Check1->Risk1 Yes Check2 Is a Transition Metal (Pd/Ni) Present? Check1->Check2 No Sol1 Use Non-Polar Solvent (Toluene/Dioxane) Avoid DMF/DMSO Risk1->Sol1 Risk2 Risk: Oxidative Addition (C-F Activation) Check2->Risk2 Yes Check3 Is Base Strong? (pKa > 20) Check2->Check3 No Sol2 Use Bulky Ligands (BrettPhos/tBuXPhos) Strict Anhydrous Conditions Risk2->Sol2 Risk3 Risk: Benzyne Formation Check3->Risk3 Yes Sol3 Lower Temp Switch to Inorganic Base Risk3->Sol3

Caption: Figure 2. Logic flow for identifying and mitigating specific defluorination risks based on reaction components.

References

  • Watson, D. A., et al. (2009). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. [Link]

  • Soudry, E., et al. (2016). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 35(6), 835–846. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F >> Cl). [Link]

  • Pahadi, N. K., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Perfluoroarenes." Journal of the American Chemical Society, 132(32), 10986–10988. [Link]

Technical Support Center: Chiral Resolution of 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-[4-(Difluoromethyl)phenyl]propanoic acid . As a fluorinated analogue of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents unique physicochemical challenges. The difluoromethyl (


) group introduces distinct lipophilicity and weak hydrogen-bonding capabilities compared to standard alkyl or halogen substituents, directly impacting its behavior in crystallization matrices, enzymatic active sites, and chiral stationary phases.

This guide provides field-proven methodologies, mechanistic troubleshooting, and authoritative FAQs to help you optimize your enantiomeric separation workflows.

Resolution Strategy & Decision Matrix

Selecting the optimal resolution method depends heavily on your target scale, required enantiomeric excess (


), and available infrastructure. The flowchart below outlines the standard decision-making process for profen derivatives.

DecisionMatrix Start Racemic 2-[4-(Difluoromethyl)phenyl] propanoic acid Scale What is the target scale? Start->Scale Lab Analytical / Lab Scale (< 10 g) Scale->Lab Small Prep Preparative / Pilot Scale (> 100 g) Scale->Prep Large HPLC Chiral HPLC/SFC (Chiralpak AD / Chirobiotic V) Lab->HPLC Enzyme Enzymatic Kinetic Resolution (CAL-B / Novozym 435) Lab->Enzyme Prep->HPLC SMB/SFC Prep->Enzyme Cryst Diastereomeric Salt Crystallization Prep->Cryst

Decision matrix for selecting a chiral resolution method based on operational scale.

Method A: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) exploits the enantioselectivity of lipases to preferentially esterify one enantiomer of the racemic acid. For profens, Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) is the gold standard[1].

Standard Protocol: Irreversible Esterification
  • Preparation : Suspend 1.0 eq of racemic 2-[4-(Difluoromethyl)phenyl]propanoic acid in a non-polar co-solvent (e.g., toluene or n-hexane).

  • Alkoxy Donor : Add 3.0 eq of trimethyl orthoacetate. Mechanistic note: Orthoesters act as irreversible alkoxy group donors, preventing the reverse hydrolysis reaction that typically degrades the Enantiomeric Ratio (E-value) in standard esterifications[1].

  • Biocatalyst : Add Novozym 435 (typically 10-20% w/w relative to the substrate).

  • Reaction : Incubate at 40°C under orbital shaking (250 rpm) for 24–48 hours.

  • Separation : Filter to recover the immobilized enzyme. Separate the unreacted (R)-acid from the newly formed (S)-ester via acid-base liquid-liquid extraction (e.g., using saturated

    
     to partition the acid into the aqueous layer)[2].
    

EKR_Pathway Racemate Racemic Acid (R/S-Profen) CALB CAL-B (Novozym 435) + Trialkyl Orthoester Racemate->CALB SEster (S)-Ester (Product) CALB->SEster Fast RAcid (R)-Acid (Unreacted) CALB->RAcid Slow/None Sep Separation (Extraction/Chromatography) SEster->Sep RAcid->Sep

Mechanistic pathway of CAL-B catalyzed kinetic resolution using irreversible esterification.

Troubleshooting & FAQs (EKR)

Q: My conversion stalls at 30%, and the E-value is low. What is causing this? A: This is often due to the accumulation of water or the use of a short-chain alcohol (like methanol) as a direct donor, which can induce conformational changes leading to CAL-B aggregation and enzyme release from the solid support[1]. Switch to an irreversible donor like a trialkyl orthoester (e.g., trimethyl orthoacetate) in a hydrophobic solvent like toluene to drive the reaction forward.

Q: Can I use Candida rugosa lipase (CRL) instead of CAL-B? A: Yes. While CAL-B is excellent for esterification, CRL is highly effective for the hydrolysis of profen esters. However, crude CRL often exhibits poor enantioselectivity (E = 4-10). To resolve this, treat the crude CRL with 50% 2-propanol followed by dialysis; this simple treatment can increase the E-value to >25 by purifying the enzyme into its high-enantioselectivity form[3].

Method B: Preparative Chiral Chromatography (HPLC/SFC)

For rapid isolation of both enantiomers with




, preparative chromatography—specifically Simulated Moving Bed (SMB) technology or Supercritical Fluid Chromatography (SFC)—is unmatched.
Standard Protocol: HPLC/SMB Separation
  • Stationary Phase : Use an amylose-based chiral stationary phase (CSP) such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))[4]. Alternatively, a macrocyclic antibiotic phase like Chirobiotic V (vancomycin-based) can be used in reversed-phase mode[5].

  • Mobile Phase (Normal Phase) : 10% Ethanol / 90% n-Hexane.

  • Critical Additive : Add 0.01% Trifluoroacetic Acid (TFA) to the mobile phase.

  • Operation : Inject the racemic feed solution (up to 40 g/L for SMB systems). Monitor UV absorbance at 254 nm.

Troubleshooting & FAQs (Chromatography)

Q: Why are my chromatographic peaks tailing severely, resulting in poor resolution (


)? 
A:  Profens are carboxylic acids. Without an acidic modifier, the molecule partially ionizes in the column, leading to multiple retention states and severe peak tailing. The addition of 0.01% TFA suppresses the ionization of the propanoic acid moiety, ensuring it remains in its neutral, protonated state, which interacts uniformly with the CSP[4].

Q: How does the


 group affect retention compared to standard ibuprofen? 
A:  The difluoromethyl group increases the molecule's lipophilicity while introducing a localized dipole. On a Chiralpak AD column, this often results in stronger retention times compared to ibuprofen. If retention is too high, increase the polar modifier (ethanol) concentration up to 100% (with 0.01% TFA), which has been proven effective for structurally similar fluorinated profens like flurbiprofen[4].

Method C: Diastereomeric Salt Crystallization

Classical resolution via diastereomeric salt formation remains the most cost-effective method for multi-kilogram scale-up.

Standard Protocol: Fractional Crystallization
  • Salt Formation : Dissolve the racemic acid in a hot solvent mixture (e.g., Isopropanol/Water). Add 0.5 to 1.0 eq of a chiral resolving amine, such as (S)-1-phenylethylamine or cinchonidine.

  • Crystallization : Allow the solution to cool slowly to room temperature. The molecules will arrange to minimize energy via hydrogen bonding and van der Waals forces, preferentially crystallizing the less-soluble diastereomeric salt[6].

  • Isolation : Filter the crystals and wash with cold solvent.

  • Free Acid Recovery : Suspend the salt in water, acidify to pH 1 with 1N HCl, and extract the enantiopure acid with ethyl acetate[7].

Troubleshooting & FAQs (Crystallization)

Q: The diastereomeric salt is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high or the solvent is too lipophilic. Because the


 group makes your molecule highly lipophilic, standard pure alcohols might not be ideal. Solution:  Add 5–15% water to your isopropanol or ethanol solvent. The water increases the polarity of the continuous phase, forcing the lipophilic salt to nucleate as a solid rather than separating as a coacervate oil[6].

Q: My first crop of crystals only has a 60% diastereomeric excess (


). How can I improve the initial chiral recognition? 
A:  Consider "Dutch Resolution," which uses a family of structurally related resolving agents rather than a single amine. Alternatively, evaluate the role of halogen bonding. The fluorine atoms in the 

group can participate in weak halogen-bonding interactions. Switching to a resolving agent that offers complementary hydrogen/halogen bond acceptors (like amino alcohols) can drastically improve the first-pass

[6].

Quantitative Data Summaries

Table 1: Comparison of Resolution Methodologies for Profen Derivatives
Resolution MethodTypical Yield (Max 50%)Typical

(%)
ScalabilityKey Reagents / Equipment
Enzymatic (EKR) 40 – 45%90 – 99%ModerateCAL-B, Trialkyl orthoesters
HPLC / SMB 48 – 49%> 99%HighChiralpak AD, 0.01% TFA
Crystallization 25 – 35% (1st crop)85 – 95%Very HighChiral Amines, Mixed Solvents
Table 2: Recommended Chiral Stationary Phases (CSPs)
CSP TypeCommercial NameModeRecommended Mobile PhaseMechanism of Separation
Amylose Derivative Chiralpak ADNormal PhaseHexane / EtOH (90:10) + 0.01% TFASteric fit, H-bonding in chiral grooves
Macrocyclic Antibiotic Chirobiotic VReversed Phase20% THF in 100 mM

(pH 5)
Electrostatic interactions, inclusion

References

  • Design of Resolving Agents Based on Crystal Engineering Discusses the mechanisms of diastereomeric salt formation, hydrogen bonding, and solvent-induced chirality control in 2-arylpropanoic acids. Source: ResearchGate URL:[Link][6]

  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR Details the use of CAL-B (Novozym 435) and trialkyl orthoesters as irreversible alkoxy donors for the kinetic resolution of profens. Source: ProQuest URL:[Link][1]

  • Quantitative analysis of enantioselective enzymatic hydrolysis Covers the 2-propanol treatment of crude Candida rugosa lipase (CRL) to dramatically increase enantioselectivity for 2-arylpropanoic acids. Source: ResearchGate URL:[Link][3]

  • Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography Validates the use of Chiralpak AD and the necessity of 0.01% TFA for the preparative resolution of fluorinated profen analogues. Source: PubMed / NIH URL:[Link][4]

  • Chiral resolution of flubiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column Examines the use of macrocyclic antibiotics (Chirobiotic V / vancomycin) as chiral stationary phases for NSAIDs. Source: ResearchGate URL:[Link][5]

Sources

Reducing byproduct formation in radical fluorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Radical Fluorination Technical Support Center.

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: RF-2024-OPT

You have reached the Tier-3 support node for radical fluorination methodologies. This guide addresses the stochastic nature of radical C(sp³)–H fluorination, focusing on the three most common failure modes: Polyfluorination , Regioisomeric Scrambling , and Hydrodefluorination (HDF) .

Module 1: The "Where" Problem (Regiocontrol)

User Issue: "I am targeting a specific tertiary C-H bond, but I am getting a mixture of secondary isomers and remote fluorination."

Root Cause Analysis: Radical fluorination regioselectivity is governed by the interplay of Bond Dissociation Energy (BDE) , Sterics , and Polarity Matching . In standard radical chain reactions (e.g., Selectfluor/Ag(I) or NFSI/Photoredox), the Hydrogen Atom Transfer (HAT) catalyst dictates the site of abstraction.

Troubleshooting Protocol:

  • Switch the HAT Catalyst (Polarity Matching):

    • Issue: Using a non-selective HAT reagent (like Cl• from photo-oxidation) often targets the weakest C-H bond (tertiary) regardless of electronics.

    • Solution: Use a catalyst that relies on polarity rather than just BDE.

    • Quinuclidine (Basic): Targets hydridic C-H bonds (adjacent to N or O).

    • Phosphate/Decatungstate (Acidic/Anionic): Targets electron-rich, sterically accessible C-H bonds distal to electron-withdrawing groups (EWGs).

  • The Decatungstate Protocol (TBADT):

    • If you observe fluorination at the "wrong" secondary position, check the distance from your EWG. Decatungstate (

      
      ) is highly sensitive to inductive deactivation. It will skip the 
      
      
      
      and
      
      
      positions relative to an ester/amide and fluorinate the
      
      
      or
      
      
      position.

Comparative Data: HAT Catalyst Selectivity

HAT CatalystCharacterPrimary Target SiteKey Constraint
Quinuclidine Nucleophilic radical

-C-H to Heteroatoms
Protonation deactivates it; requires base.
TBADT (Decatungstate) Electrophilic excited stateDistal, steric-free methylenesDeactivated by proximal EWGs (<3 bonds).
Phosphate (Bu₄N-OP) Basic/PCETBenzylic / AllylicRequires acidic N-H co-catalyst often.
Chlorine Radical Small, ElectrophilicTertiary > SecondaryLow selectivity; prone to polychlorination.

Module 2: The "How Much" Problem (Polyfluorination)

User Issue: "I want a monofluorinated product, but I see significant difluorination (gem-difluoro or vic-difluoro species)."

Root Cause Analysis: This is the "Fluorine Effect" Paradox .

  • Theory: Introducing an EWG (Fluorine) should strengthen adjacent C-H bonds and deactivate the molecule toward further electrophilic radical attack.

  • Reality: In Ag-catalyzed or high-energy photoredox systems, the resulting radical is highly reactive. If the local concentration of the fluorinating agent (Selectfluor/NFSI) is too high relative to the substrate, the radical chain propagates on the product faster than the substrate diffuses in.

Troubleshooting Protocol:

Step 1: The "Starve" Feed Strategy (Batch)

  • Do not add Selectfluor/NFSI in one portion.

  • Protocol: Dissolve the substrate and catalyst. Add the fluorinating agent as a solution via syringe pump over 4–6 hours.

  • Why: Keeps the radical trap concentration low, favoring reaction with the abundant starting material over the scarce product.

Step 2: Transition to Flow Chemistry (The Ultimate Fix) Polyfluorination is a mixing-controlled side reaction. Flow chemistry creates a "plug" where residence time is strictly controlled.

  • Setup: PFA Tubing reactor (10 mL volume).

  • Residence Time (

    
    ):  Set to 10 minutes (vs. hours in batch).
    
  • Stoichiometry: Use 0.9 equiv of Fluorinating agent (leave 10% SM unreacted).

  • Result: The product leaves the irradiated zone before a second HAT event can occur.

Module 3: The "Undo" Problem (Hydrodefluorination & Solvent Adducts)

User Issue: "My conversion is high, but the mass spec shows [M+H] (reduced starting material) or [M+41] (acetonitrile adduct) instead of [M+18] (Fluorine)."

Root Cause Analysis: This is a Radical Lifetime issue.

  • Hydrodefluorination (HDF): The carbon radical (

    
    ) forms, but instead of trapping Fluorine (
    
    
    
    transfer), it abstracts a Hydrogen atom (
    
    
    ) from the solvent or moisture.
  • Solvent Adduction: The radical reacts with the nitrile solvent (Ritter-type radical attack) before it finds the Fluorine source.

Visual Mechanism: The Competition

RadicalCompetition Substrate Substrate (R-H) Radical Alkyl Radical (R•) Substrate->Radical HAT Catalyst (Light/Heat) Product Product (R-F) Radical->Product k_F [NFSI/Selectfluor] (Desired Path) Byproduct_H HDF Byproduct (R-H) Radical->Byproduct_H k_H [Solvent/H2O] (Fast H-Abst) Byproduct_Solv Solvent Adduct Radical->Byproduct_Solv k_add [MeCN]

Figure 1: Kinetic competition between Fluorine transfer (


) and Hydrogen abstraction (

). To win,

.

Troubleshooting Protocol:

  • Solvent Deuteration:

    • Replace CH₃CN with CD₃CN (Acetonitrile-

      
      ).
      
    • Mechanism: The C-D bond is stronger than C-H (Kinetic Isotope Effect). This slows down the

      
       pathway, giving the radical more time to find the Fluorine source.
      
  • Concentration Adjustment:

    • Increase the concentration of the Fluorine donor (NFSI/Selectfluor).

    • Caution: This risks polyfluorination (see Module 2). You must balance this, often by using a flow reactor (high local concentration, short time).

  • Exclusion of Water:

    • Water is a potent H-atom donor in these high-energy systems.

    • Action: Flame-dry glassware, use molecular sieves (3Å) in the solvent, and keep the reaction under Argon.

Frequently Asked Questions (FAQs)

Q: I am using Selectfluor and Ag(I), but the reaction turns black and stops. A: This is "Silver Mirror" precipitation. The Ag(I) is being reduced to Ag(0) nanoparticles, which are catalytically dead for this cycle.

  • Fix: Add an oxidant stabilizer like K₂S₂O₈ (0.1 equiv) to re-oxidize Ag(0) to Ag(I/II), or switch to a metal-free photoredox system (e.g., Eosin Y or 4-CzIPN) if the substrate allows.

Q: Can I use Acetone instead of Acetonitrile? A: Only if using Decatungstate.

  • Reason: In oxidative radical conditions, acetone is prone to

    
    -H abstraction, leading to solvent dimerization. Acetonitrile is generally more robust, provided you don't form the Ritter adduct.
    

Q: My benzylic fluorination is giving me a benzyl alcohol. A: You have oxygen leakage.

  • Mechanism: Benzylic radicals react with

    
     at diffusion-controlled rates to form peroxyl radicals (
    
    
    
    ), which reduce to alcohols.
  • Fix: Freeze-Pump-Thaw degas your solvent x3 cycles. Sparging with nitrogen is insufficient for radical chemistry.

Diagnostic Workflow: The "Save My Reaction" Tree

Use this logic gate to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude NMR Q1 Is Conversion > 10%? Start->Q1 Q2 Is Product Monofluorinated? Q1->Q2 Yes Issue_LowConv ISSUE: Low Reactivity Q1->Issue_LowConv No Issue_Poly ISSUE: Polyfluorination Q2->Issue_Poly No (Multi-F) Issue_Regio ISSUE: Wrong Isomer Q2->Issue_Regio No (Wrong Pos) Success Success Q2->Success Yes Sol_Light Check Light Source / Degas (O2 quenching) Issue_LowConv->Sol_Light If SM intact Sol_Conc Increase [F-Source] or Temperature Issue_LowConv->Sol_Conc If catalyst dead Sol_Flow Switch to Flow (Control Residence Time) Issue_Poly->Sol_Flow Sol_Cat Change HAT Catalyst (TBADT vs Quinuclidine) Issue_Regio->Sol_Cat

Figure 2: Decision matrix for optimizing radical fluorination conditions.

References

  • Halperin, S. D., et al. (2014).[1] "A Convenient Photocatalytic Fluorination of Unactivated C-H Bonds." Angewandte Chemie International Edition. (Demonstrates Decatungstate/NFSI specificity).

  • Le Vaillant, F., et al. (2016). "Room Temperature Organophotoredox Fluorination of Benzylic C-H Bonds." Chemical Science. (Discusses organic dye catalysis and mechanism).

  • Meanwell, M., et al. (2018).[1] "Synthesis of Acyl Fluorides via Photocatalytic Fluorination." Chemical Communications.[1] (Details byproduct management in radical fluorination).

  • Bloom, S., et al. (2018). "Site-Selective C(sp3)-H Fluorination via Copper-Catalyzed Radical Relay." Nature Chemistry.[2] (Selectivity via copper catalysis).

  • Lectka, T., et al. (2012). "Fluorination of C(sp3)–H Bonds with Selectfluor." Accounts of Chemical Research. (Foundational work on Selectfluor radical mechanisms).

Sources

Strategies for purifying 2-[4-(Difluoromethyl)phenyl]propanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[4-(Difluoromethyl)phenyl]propanoic acid .

The difluoromethyl (–CF₂H) group is a highly valuable lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, frequently utilized in the development of GPR40 agonists and PPAR activators [1, 2]. However, its unique electron density and intermediate lipophilicity make separating it from unfluorinated (–CH₃) starting materials or over-fluorinated (–CF₃) byproducts notoriously difficult [3].

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.

I. Overall Purification Workflow

The most robust strategy for purifying this fluorinated carboxylic acid relies on a three-stage orthogonal approach: chemoselective ionization, shape-selective chromatography, and crystal lattice exclusion.

Workflow A Crude Reaction Mixture B Alkaline Extraction (pH 8-9) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Target Carboxylate) B->D Retain E Acidification (pH 2) & EtOAc Extraction D->E F PFP-HPLC Purification E->F Crude Acid G Recrystallization (Toluene/Heptane) F->G >95% Purity H Pure Target Compound G->H >99% Purity

Fig 1: End-to-end purification workflow for 2-[4-(Difluoromethyl)phenyl]propanoic acid.

II. Frequently Asked Questions (FAQs)

Q1: Why does my –CF₂H product co-elute with the –CH₃ starting material on a standard C18 column? A: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. The –CF₂H group has a lipophilicity (logP) that falls directly between –CH₃ and –CF₃. On a C18 column, the slight increase in polarity from the C–F bonds is offset by the increased molar volume of the fluorine atoms, resulting in near-identical retention times. To resolve this, you must switch to an orthogonal stationary phase like Pentafluorophenyl (PFP) [4].

Q2: How does a PFP column resolve fluorinated analogs? A: PFP phases offer multimodal retention. The highly electronegative fluorine atoms on the stationary phase repel the electron-rich aromatic ring of the analyte but engage in specific fluorous-fluorous interactions with the –CF₂H group. Additionally, the strong dipole moment induced by the –CF₂H group interacts with the polarized C–F bonds of the PFP phase, providing the selectivity needed to separate the –CH₃, –CF₂H, and –CF₃ analogs [4, 5].

PFP_Interactions Analyte 2-[4-(CF2H)phenyl] propanoic acid PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP Fluorous-Fluorous Interactions Analyte->PFP Pi-Pi Stacking (Aromatic) Analyte->PFP Dipole-Dipole Interactions

Fig 2: Multimodal retention mechanisms of the target compound on a PFP stationary phase.

III. Quantitative Chromatographic Data

To illustrate the necessity of stationary phase selection, the table below summarizes the expected retention behavior of the target molecule and its common reaction analogs.

Table 1: Comparative Chromatographic Retention Profiles

AnalyteC18 Retention Factor (

)
PFP Retention Factor (

)
Primary Separation Mechanism
2-(p-Tolyl)propanoic acid (–CH₃) 4.23.1Hydrophobic
2-[4-(Difluoromethyl)phenyl]propanoic acid (–CF₂H) 4.44.8Hydrophobic + Dipole + Fluorous
2-[4-(Trifluoromethyl)phenyl]propanoic acid (–CF₃) 5.16.2Strong Fluorous + Hydrophobic

Data represents relative retention behaviors observed using a generic gradient of 20-80% MeCN in Water (0.1% TFA) over 20 minutes.

IV. Troubleshooting Guide

Issue 1: Emulsions forming during the initial acid-base extraction.

  • Causality: Fluorinated aromatic acids can act as weak surfactants. When combined with residual transition metal catalysts (e.g., Pd or Ni from cross-coupling steps), they stabilize oil-in-water emulsions.

  • Solution: Filter the crude reaction mixture through a short pad of Celite before extraction to remove particulate metals. If an emulsion persists, add brine (NaCl) to the aqueous layer. The increased ionic strength forces the organic components out of the aqueous phase via the salting-out effect.

Issue 2: The target compound "oils out" instead of crystallizing.

  • Causality: The –CF₂H group lowers the melting point compared to the unfluorinated analog by disrupting optimal crystal lattice packing (due to the larger van der Waals radius of F vs H). Trace impurities further depress the melting point, causing the compound to separate as a supercooled liquid (oil).

  • Solution: Ensure chromatographic purity is >95% before attempting crystallization. Use a highly non-polar anti-solvent. If oiling occurs, reheat the mixture until homogenous, add 5% more of the good solvent (e.g., Toluene), and cool at a much slower rate (0.1 °C/min).

V. Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Workup

Because the pKa of the propanoic acid moiety is ~4.3 (slightly lowered by the electron-withdrawing para-difluoromethyl group), we can exploit pH to achieve a massive initial leap in purity.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Alkaline Extraction: Extract the organic layer with 0.5 M NaHCO₃ (pH ~8.5) in three equal portions.

    • Causality: At pH 8.5, the carboxylic acid is >99.9% ionized into its water-soluble sodium salt, leaving neutral organic impurities behind.

  • Self-Validation Check: Spot the aqueous layer on a TLC plate. Acidify the spot directly on the plate with 1 drop of 1M HCl, dry it, and elute. If the target spot appears under UV (254 nm), the extraction was successful. Do not discard the organic layer until this is confirmed.

  • Washing: Wash the combined aqueous layers once with fresh EtOAc to remove any lingering neutral lipophilic impurities.

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring until the pH reaches 2.0. The solution will turn cloudy as the free acid precipitates.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Preparative PFP-HPLC Purification
  • Sample Preparation: Dissolve the crude acid in the initial mobile phase (20% MeCN in Water).

  • Mobile Phase Additive: Ensure both mobile phases (Water and MeCN) contain 0.1% Trifluoroacetic acid (TFA) .

    • Causality: The TFA suppresses the ionization of the carboxylic acid (keeping pH < 3). If the acid is ionized, it will not interact effectively with the stationary phase, leading to severe peak tailing and loss of resolution.

  • Column: Preparative PFP column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient: Run a shallow gradient from 20% to 60% MeCN over 30 minutes.

  • Self-Validation Check: Monitor the eluent at 254 nm and 210 nm. Inject a mixed standard first. If the resolution (

    
    ) between the –CH₃ impurity and the –CF₂H target is < 1.5, decrease the gradient slope by extending the run time to 45 minutes.
    
  • Isolation: Pool the fractions containing the pure target and lyophilize to obtain a white solid.

VI. References

  • Radiodifluoromethylation of well-functionalized molecules Source: PubMed Central (PMC), National Institutes of Health. URL:

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators Source: Bioorganic & Medicinal Chemistry Letters (2002). URL:[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PubMed Central (PMC), National Institutes of Health. URL:

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications Source: ResearchGate. URL:

Addressing thermal instability of difluoromethyl groups during drying

Technical Support Center: Stability Management of Difluoromethyl ( ) Motifs

Core Directive: The Stability Paradox

The difluoromethyl group (



1"Phantom Yield Loss"

The Reality: The intrinsic stability of the

context-dependent activation
  • Residual Basicity: Triggering

    
    -elimination to difluorocarbene.
    
  • Acidic Hydrolysis: Relevant for heteroatom-linked difluoromethyl groups (

    
    ), which behave as chemical acetals.
    
  • Thermal Stress: Exacerbating the above pathways during solvent removal.

This guide provides the diagnostic logic and validated protocols to arrest these decomposition pathways.

Module 1: Diagnostics & Mechanisms

Understand why your molecule is dying.

The "Carbene Leak" (Base-Mediated Decomposition)

The proton on the


If your isolation protocol leaves residual base (e.g.,





difluorocarbene (

)
  • Symptom: Loss of the

    
     signal in 
    
    
    NMR; appearance of complex oligomers or hydrolyzed byproducts (aldehydes/formates) from the carbene reacting with trace water.
The "Acetal Collapse" (Acid-Mediated Hydrolysis)

Difluoromethyl ethers (

Visualization: Decomposition Pathways

The following diagram maps the kinetic failures that occur during drying.

CF2H_DecompositionSubstrateTarget Molecule(R-X-CF2H)AnionAnion Intermediate[R-X-CF2]-Substrate->Anion Deprotonation(if Base present)HydrolysisHydrolysis Product(R-OH + Formate)Substrate->Hydrolysis Acid + H2O + Heat(Acetal Mechanism)BaseResidual Base(OH-, CO3--, Et3N)Base->SubstrateHeatHeat (>45°C)Vacuum DryingHeat->AnionPromotesCarbeneDifluorocarbene[:CF2] + R-X-Anion->Carbene α-Elimination of F-(Accelerated by Heat)DecompDecomposition(Oligomers/Side Products)Carbene->Decomp Rapid Reaction

Caption: Fig 1. Mechanistic pathways of thermal instability. The primary risk during drying is base-mediated

Module 2: Mitigation Strategies (The "How-To")

Protocol A: The "Buffer-Lock" Workup (Primary Defense)

Use this for all


The Concept: You must neutralize the aqueous layer to a pH window where the

Target pH:

  • Quench: Do not quench directly with strong acid (

    
    ). Instead, use saturated 
    
    
    or a Phosphate Buffer (pH 7) .
  • Validation: After the final aqueous wash, spot the organic layer on a pH strip.

    • If pH > 8: Wash again with 5% citric acid or dilute

      
      .
      
    • If pH < 4: Wash with saturated

      
      .
      
  • Drying Agent: Use anhydrous

    
     (neutral). Avoid 
    
    
    as a drying agent, as it is basic enough to trigger decomposition in sensitive substrates upon solvent evaporation.
Protocol B: Azeotropic Drying (The "Cold" Evaporation)

Use this when high-boiling polar solvents (DMF, DMSO, DMA) are present.

Heating a reaction mixture to

Solvent to RemoveAzeotropic PartnerRatio (v/v)Bath Temp Limit
Water Ethanol / Toluene1:1

DMF Heptane (forms heteroazeotrope)Wash 3x

Pyridine Toluene1:2

Step-by-Step:

  • Dilute the high-boiling residue with the Azeotropic Partner.

  • Concentrate on a rotary evaporator at reduced pressure (

    
    ).
    
  • Repeat 2-3 times. The partner solvent "carries" the high-boiler into the trap without requiring destructive heat.

Protocol C: Lyophilization (The "Zero-Heat" Option)

Best for: Water-soluble APIs or final salts.

If your compound is stable in water/dioxane, freeze-drying is the gold standard.

  • Dissolve the purified material in t-Butanol/Water (4:1) or 1,4-Dioxane .

  • Freeze at

    
    .
    
  • Lyophilize over 24-48h.

    • Advantage:[1][2][3] Removes residual volatiles without ever exceeding

      
      .
      
    • Advantage:[1][2][3] Produces an amorphous powder with high dissolution rates.

Module 3: Decision Matrix & Data

Stability of Motifs by Class

Not all difluoromethyl groups are equally fragile. Use this table to assess risk.

Structural MotifElectronic RiskThermal Limit (Dry)Critical Impurity to Avoid
Arene-

Low (Stable)

None (generally robust)
Arene-

High (Acetal-like)

Strong Acid / Strong Base
Arene-

Moderate

Oxidants / Base
N-Heterocycle-

Very High

Base (facilitates elimination)

-Carbonyl-

High (Enolizable)

Base (rapid defluorination)
Workflow Decision Tree

Follow this logic to select your drying method.

Drying_DecisionStartStart: Purified FractionCheck_SolventIs High-Boiling SolventPresent? (DMF, DMSO)Start->Check_SolventAzeotropeProtocol B:Azeotropic Wash (Heptane/H2O)Check_Solvent->AzeotropeYesCheck_MotifCheck Structural MotifCheck_Solvent->Check_MotifNoAzeotrope->Check_MotifStableC-CF2H (Arene)Check_Motif->StableLabileO-CF2H / N-CF2HCheck_Motif->LabileStandardStandard Vac Oven(40-50°C)Stable->StandardGentleProtocol A (pH Check)+ High Vac at RTLabile->GentleLipophilicLyoProtocol C:LyophilizationLabile->LyoHydrophilic

Caption: Fig 2. Workflow for selecting the appropriate drying protocol based on solvent and structural risk.

Frequently Asked Questions (FAQs)

Q: I see an aldehyde signal (


) in my NMR after drying. What happened?A:


too acidic

Q: Can I use rotary evaporation at


?A:



base-free


Q: My compound is an oil and traps solvent. How do I dry it without heat? A: This is a classic "solvent entrapment" issue. Do not heat to boil it off.

  • Dissolve the oil in a small amount of DCM.

  • Add a co-solvent like Pentane or Hexane.

  • Evaporate slowly. The lower-boiling solvent helps "entrain" the trapped solvent.

  • If it remains an oil, subject it to high vacuum (

    
    )  at room temperature for 12+ hours rather than heating it for 1 hour.
    

References

  • Mechanisms of Fluorine Elimination

    • Title: The Dark Side of Fluorine.
    • Source:ACS Medicinal Chemistry Letters (2019).
    • Context: Details the instability of fluorinated groups under stress conditions, specifically -elimin
    • URL:[Link]

  • Difluorocarbene Formation

    • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.[4]

    • Source:Chemical Communic
    • Context: Establishes the mechanism of difluorocarbene generation from difluoromethyl precursors, highlighting the role of base and he
    • URL:[Link]

  • Stability of Heteroatom-Linked Groups

    • Title: The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.[5]

    • Source:Organic Chemistry Frontiers (2017).[6]

    • Context: Provides comparative stability data for vs vs under various pH and thermal conditions.
    • URL:[Link]

  • Drying Protocols (Radiochemistry Context)

    • Title: Drying free strategies for sustainable fluorine-18 radiochemistry.[7]

    • Source:Nuclear Medicine and Biology (2026).
    • Context: Discusses azeotropic drying and solvent removal strategies for highly sensitive fluorinated tracers, applicable to general synthesis.
    • URL:[Link]

Optimization of reaction time and temperature for propanoic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Time and Temperature for Propanoic Acid (C3) Role: Senior Application Scientist Status: Operational

Executive Summary: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub for Short-Chain Fatty Acid (SCFA) analysis. You are likely here because Propanoic Acid (Propionic Acid) presents a unique "volatility paradox": it requires derivatization to improve gas-phase stability or liquid-phase retention, yet the preparatory drying steps often lead to significant analyte loss due to its high vapor pressure (


).

This guide moves beyond generic protocols. We optimize reaction Time (


)  and Temperature (

)
based on the specific activation energy (

) requirements of the derivatization agent, balancing yield against reagent degradation.
The Decision Matrix

Before proceeding, identify your platform to select the correct thermodynamic pathway:

MethodSelection Start START: Sample Matrix Aqueous Aqueous / Wet (Serum, Fecal Water, Urine) Start->Aqueous Dry Dry / Organic Extract Start->Dry LCMS Target: LC-MS/MS (High Sensitivity) Aqueous->LCMS High Sensitivity Req. GCMS_Aq Target: GC-MS (Rapid Profiling) Aqueous->GCMS_Aq Routine Profiling GCMS_Dry Target: GC-MS (Silylation) Dry->GCMS_Dry MethodA METHOD A: 3-NPH (Hydrazide Formation) Temp: 37-40°C | Time: 30 min LCMS->MethodA MethodB METHOD B: PCF/ECF (Chloroformate Esterification) Temp: RT | Time: <5 min GCMS_Aq->MethodB Warning CRITICAL WARNING: Evaporation of Propanoic Acid during drying causes >40% analyte loss. GCMS_Dry->Warning Warning->MethodB Switch Recommended

Figure 1: Decision tree for selecting the optimal derivatization pathway based on sample state and detection method.

Method A: LC-MS/MS Optimization (3-NPH)

Chemistry: 3-Nitrophenylhydrazine (3-NPH) + EDC (Carbodiimide coupling). Best For: High sensitivity quantitation in serum/plasma.[1]

The Optimization Logic

The reaction relies on EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

  • Temperature (37°C - 40°C): This is the "Goldilocks" zone.

    • < 20°C: Reaction kinetics are too slow; incomplete derivatization of sterically hindered acids (though Propanoic is linear, it is often analyzed in mixtures with branched isomers like isobutyric acid).

    • > 50°C:EDC Hydrolysis. EDC is unstable in water at high temperatures.[2] Heating accelerates the hydrolysis of the coupling agent faster than it accelerates the amide bond formation, leading to poor yields [1][2].

  • Time (30 min): Sufficient for quantitative conversion (>98%). Extending beyond 60 minutes yields diminishing returns and increases background noise from reagent byproducts.

Optimized Protocol
  • Mix: 20 µL Sample + 20 µL 200 mM 3-NPH (in 50% MeOH) + 20 µL 120 mM EDC (with 6% Pyridine).

  • Incubate: 40°C for 30 minutes .

    • Note: Use a thermal shaker to ensure constant mixing.

  • Quench: Add 0.1% Formic Acid (reduces pH, stabilizing the hydrazide).

  • Analyze: LC-MS/MS (Negative Mode).

Method B: GC-MS Optimization (Alkyl Chloroformate)

Chemistry: Propyl Chloroformate (PCF) or Isobutyl Chloroformate (IBCF). Best For: Aqueous samples (fecal water), avoiding the drying step.[3]

The Optimization Logic

This reaction proceeds via a mixed anhydride intermediate which is highly reactive.

  • Temperature (Room Temperature, 20-25°C): The reaction is instantaneous. Heating is unnecessary and detrimental as it promotes the decarboxylation of the reagent itself rather than the analyte.

  • Time (1-3 minutes): The reaction is kinetically controlled and extremely fast.

  • Mechanism Benefit: The esterification happens in the aqueous phase (with an alcohol helper), and the resulting ester immediately partitions into the organic extraction solvent (Hexane/Chloroform), driving the equilibrium forward [3][4].

Optimized Protocol
  • Mix: 50 µL Sample (Aqueous) + 100 µL Propanol/Pyridine mix (Alcohol carrier).

  • React: Add 10 µL Propyl Chloroformate (PCF) .

  • Vortex: 1 minute at Room Temperature. (Gas evolution of CO2 indicates reaction).

  • Extract: Add 300 µL Hexane. Vortex. Centrifuge.

  • Analyze: Inject Hexane layer into GC-MS.

Troubleshooting & FAQs

Direct solutions to common tickets filed by analytical chemists.

Q1: I am seeing high variability (RSD > 15%) for Propanoic Acid, but longer chains (C6+) are stable. Why?

Diagnosis: Evaporative Loss or Partitioning Bias.

  • The Cause: Propanoic acid is the most volatile SCFA after acetic acid. If you are using a method that requires drying (e.g., for Silylation/BSTFA), you are losing the analyte before derivatization begins.

  • The Fix: Switch to Method B (PCF) which works in water. If you must dry, alkalize the solution to pH > 10 (forming the non-volatile propionate salt) before drying. However, reconstitution is difficult.

  • Optimization: Ensure your Internal Standard (IS) is added before any sample manipulation. Use Propanoic Acid-d2 or d5 specifically; do not rely on a generic IS like heptanoic acid for C3 correction.

Q2: My 3-NPH peak areas are low, even after heating to 60°C.

Diagnosis: Reagent Hydrolysis (Thermodynamic Failure).

  • The Cause: You overheated the EDC. At 60°C in an aqueous environment, EDC hydrolyzes rapidly, losing its ability to activate the carboxylic acid.

  • The Fix: Lower the temperature to 37-40°C. Check the freshness of your EDC. It is hygroscopic; if the crystals are clumped, the reagent is dead. Prepare EDC fresh daily.

Q3: In GC-MS, I see a "split peak" for Propanoic derivative.

Diagnosis: Incomplete Derivatization or Column Overload.

  • The Cause: If using Silylation (BSTFA), moisture traces hydrolyze the TMS-ester back to the acid. If using PCF, it may be a "double derivative" artifact if amino acids are present (PCF reacts with amines too).

  • The Fix: For PCF, ensure the pH is adjusted to >9 during the reaction (Pyridine usually handles this). For Silylation: Stop. Switch to PCF/IBCF for Propanoic acid. Silylation is inferior for C3 analysis due to volatility and moisture sensitivity [5].

Q4: Can I shorten the 3-NPH reaction time to 10 minutes?

Diagnosis: Kinetic Limitation.

  • The Answer: No. While 80% conversion might occur in 10 minutes, the slope of the reaction curve is still steep. Small variations in timing (e.g., 10 min vs 11 min) will cause massive RSD spikes. At 30 minutes, the reaction plateaus, making the method robust against minor timing errors (Robustness > Speed).

Summary Data: Optimization Parameters

ParameterMethod A: 3-NPH (LC-MS)Method B: PCF (GC-MS)Silylation (BSTFA)
Optimal Temp 37°C - 40°C 20°C - 25°C (RT) 60°C
Optimal Time 30 - 40 min 1 - 2 min 30 - 60 min
Limiting Factor EDC HydrolysisGas Evolution / MixingMoisture Sensitivity
Propanoic Acid Recovery > 95%> 95%< 60% (due to drying)
Phase Liquid (Aqueous/MeOH)Biphasic (Aq/Hexane)Strictly Anhydrous
Key Reference Han et al. [1]Zheng et al. [3]BenchChem [5]

Diagnostic Workflow (Troubleshooting Loop)

Troubleshooting Issue Issue Detected: Low Sensitivity / High RSD Check1 Check 1: Volatility Did you dry the sample? Issue->Check1 Check2 Check 2: Temperature Is T > 50°C (LC-MS)? Check1->Check2 No Solution1 Fix: Switch to Aqueous Protocol (Method B) Check1->Solution1 Yes Check3 Check 3: pH Is pH < 8 (GC-MS PCF)? Check2->Check3 No Solution2 Fix: Reduce T to 37°C (Prevent EDC hydrolysis) Check2->Solution2 Yes Solution3 Fix: Add more Pyridine (PCF requires basic pH) Check3->Solution3 Yes

Figure 2: Troubleshooting logic flow for diagnosing yield issues in Propanoic Acid derivatization.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-induced derivatization of fatty acids for liquid chromatography-mass spectrometry analysis."[1] Analytica Chimica Acta.

  • Dei Cas, M., et al. (2020). "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones."[4] Metabolites.[4][5]

  • Zheng, X., et al. (2013). "A sensitive method for quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC–MS." Analytica Chimica Acta.

  • Rawat, N., et al. (2026). "Simultaneous determination of short-chain fatty acids... by a propyl chloroformate-derivatized GC-MS approach."[6] Journal of Chromatography B.

  • BenchChem Application Notes. "Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection."

Sources

Validation & Comparative

Comparative Guide: COX-1 vs. COX-2 Selectivity of 2-[4-(Difluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[4-(Difluoromethyl)phenyl]propanoic acid , a fluorinated bioisostere of the widely used NSAID Ibuprofen . This compound represents a critical case study in medicinal chemistry, demonstrating how the substitution of a lipophilic alkyl group (isobutyl) with a difluoromethyl moiety (


) affects Cyclooxygenase (COX) selectivity, metabolic stability, and pharmacokinetics.

Executive Summary & Compound Identity

2-[4-(Difluoromethyl)phenyl]propanoic acid is the difluoromethyl analogue of Ibuprofen . In this molecule, the metabolically labile isobutyl group of Ibuprofen is replaced by a difluoromethyl (


) group. This structural modification is primarily explored to enhance metabolic stability (by blocking benzylic oxidation) and to facilitate Fluorine-18 (

)
radiolabeling for Positron Emission Tomography (PET) imaging of inflammatory sites.
Feature Ibuprofen (Standard) Difluoromethyl Analog
Chemical Structure 2-[4-(2-methylpropyl)phenyl]propanoic acid2-[4-(difluoromethyl)phenyl]propanoic acid
4-Position Substituent Isobutyl (

)
Difluoromethyl (

)
Electronic Character Electron-donating (+I), LipophilicElectron-withdrawing (-I), H-bond donor
Primary Utility Analgesic, Anti-inflammatoryMetabolic Probe, PET Radiotracer Precursor

Mechanistic Profile: COX-1 vs. COX-2 Interaction[1][2]

To understand the selectivity profile of this analog, we must analyze its interaction with the COX active sites relative to the parent compound.

The Binding Mode

Like other arylpropionic acids (profens), this compound binds to the COX active site via:

  • Ionic Anchoring : The carboxylic acid coordinates with Arg120 and Tyr355 at the entrance of the channel.

  • Hydrophobic Occupation : The phenyl ring and the 4-position substituent extend into the hydrophobic channel towards Tyr385 (catalytic site).

Structural Impact of the Group
  • Steric Fit : The

    
     group is smaller than the isobutyl group of Ibuprofen. While it fits within the hydrophobic channel of both isoforms, it fills the space less effectively than the bulky isobutyl group, potentially reducing van der Waals contacts.
    
  • Electronic Effects : The

    
     group is a lipophilic hydrogen bond donor  (due to the polarized C-H bond). This is a stark contrast to the purely hydrophobic isobutyl group.
    
    • COX-1 : The channel is tight and hydrophobic. The introduction of a polar, electron-withdrawing group can destabilize binding relative to Ibuprofen, potentially reducing COX-1 affinity.

    • COX-2 : The COX-2 active site has a larger "side pocket" and is slightly more accommodating of polar groups. However, high COX-2 selectivity typically requires a rigid, bulky group (like a sulfonamide or sulfone) to dock into the side pocket bordered by Val523 . The

      
       group is too small to exploit this pocket fully for selectivity.
      

Comparative Performance Data

The following data synthesizes experimental findings comparing the analog to standard NSAIDs. Note that absolute


 values vary by assay conditions (Whole Blood vs. Recombinant Enzyme).
Table 1: Inhibitory Potency and Selectivity Indices (SI)
CompoundCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-1/COX-2)Classification
Ibuprofen (Ref)4.88.80.55Non-Selective
Difluoromethyl Analog 12.0 - 15.0 > 25.0 < 0.6 Weak / Non-Selective
Celecoxib (Control)15.00.04375COX-2 Selective
Diclofenac (Control)1.51.01.5Balanced

*Data estimated from structure-activity relationship (SAR) studies of fluorinated profens (e.g., Kniess et al., Bioorg. Med. Chem.). The analog shows weaker inhibition than the parent due to the loss of the isobutyl "anchor".

Key Experimental Insights
  • Potency Shift : Replacing the isobutyl group with

    
     typically results in a 2- to 3-fold loss in potency  against COX-1.
    
  • Metabolic Blockade : The primary advantage is not selectivity, but metabolic stability . The

    
     group prevents the CYP450-mediated hydroxylation that rapidly clears Ibuprofen, potentially extending the half-life (
    
    
    
    ) in vivo.
  • Enantioselectivity : Like Ibuprofen, the (S)-enantiomer of the difluoromethyl analog is the active COX inhibitor. The (R)-enantiomer is inactive against COX but undergoes unidirectional inversion to the (S)-form in vivo (chiral inversion).

Experimental Methodologies

To validate the selectivity of this compound in your own lab, follow these standardized protocols.

Recombinant COX-1/COX-2 Fluorescent Assay

This assay measures the peroxidase activity of the heme-COX complex.

  • Enzyme Preparation : Use human recombinant COX-1 and COX-2 (available commercially).

  • Incubation :

    • Dilute 2-[4-(Difluoromethyl)phenyl]propanoic acid in DMSO (Final DMSO < 2%).

    • Incubate with enzyme in Tris-HCl buffer (pH 8.0) with Hematin for 10 minutes at 25°C.

  • Reaction Initiation :

    • Add 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorogenic substrate) and Arachidonic Acid (100

      
      ).
      
  • Detection :

    • Incubate for 2 minutes.

    • Measure fluorescence (Ex: 535 nm, Em: 587 nm).

    • Calculation : Determine

      
       using a 4-parameter logistic regression.
      
Human Whole Blood Assay (Gold Standard)

This assay accounts for plasma protein binding (approx. 99% for profens).

  • COX-1 (Platelet Thromboxane

    
    ) :
    
    • Take fresh heparinized blood.

    • Incubate with inhibitor for 15 min.

    • Trigger clotting (calcium ionophore or spontaneous) for 60 min at 37°C.

    • Measure

      
       via ELISA.
      
  • COX-2 (Monocyte

    
    ) :
    
    • Take fresh heparinized blood.

    • Add LPS (10

      
      ) to induce COX-2 expression.
      
    • Incubate with inhibitor for 24 hours.

    • Measure

      
       via ELISA.
      

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway and the structural divergence between the analog and the parent drug.

COX_Pathway cluster_legend Structural Effect AA Arachidonic Acid COX1 COX-1 (Constitutive) [Gastroprotection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen (Isobutyl group) Ibuprofen->COX1 Inhibits (Non-selective) Ibuprofen->COX2 Inhibits Difluoro Difluoromethyl Analog (-CHF2 group) Difluoro->COX1 Weaker Inhibition (Steric Mismatch) Difluoro->COX2 Inhibits (Modest Potency) TxA2 Thromboxane A2 (Platelet Aggregation) PGH2->TxA2 PGE2 Prostaglandin E2 (Pain/Fever) PGH2->PGE2 Note The -CHF2 group enhances metabolic stability but reduces hydrophobic binding affinity compared to the Isobutyl group.

Caption: Comparative inhibition pathway showing the difluoromethyl analog's interaction with COX isoforms relative to Ibuprofen.[1][2][3][4]

References

  • Synthesis of Difluoromethyl Analogues

    • Title: Enantioconvergent copper-catalysed difluoromethyl
    • Source: N
    • URL: [Link]

  • Fluorine-18 Radiotracers

    • Title: Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2.
    • Source: Molecules, 2022.[5]

    • URL: [Link][1]

  • COX Inhibition Assays

    • Title: In vitro and in vivo selectivity of nonsteroidal anti-inflamm
    • Source: Journal of Clinical Pharmacology, 2000.
    • URL: [Link][3]

  • Bioisosteres in Drug Design

    • Title: The difluoromethyl group as a hydrogen bond donor: A structural study.
    • Source: Chem. Commun., 2014.
    • URL: [Link]

Sources

Comparative Validation Guide: LC-MS/MS Quantification of Fluorinated NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Bioanalysis

Fluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—such as Flurbiprofen , Celecoxib , Niflumic Acid , and Diflunisal —present unique bioanalytical opportunities. The high electronegativity of fluorine atoms enhances ionization efficiency in negative electrospray ionization (ESI-) mode, often providing superior sensitivity compared to their non-fluorinated counterparts. However, this same property can complicate chromatographic retention on standard C18 phases due to "fluorine-fluorine" interactions or altered hydrophobicity.

This guide objectively compares method development choices (Columns, Ionization, Sample Prep) and provides a validated protocol framework compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Comparative Method Development

Chromatographic Stationary Phases: C18 vs. PFP

While C18 is the industry workhorse, it often struggles to separate structural isomers or fluorinated metabolites. Pentafluorophenyl (PFP) phases offer an alternative selectivity mechanism involving


 interactions and dipole-dipole interactions with the fluorine atoms on the analyte.
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) Verdict for Fluorinated NSAIDs
Retention Mechanism Hydrophobic interaction (Van der Waals).Hydrophobic +

+ Dipole-Dipole + H-bonding.
PFP is superior for separating isomers (e.g., Flurbiprofen vs. positional isomers).
Selectivity Generic; driven by carbon load.Shape selectivity; highly sensitive to halogenated groups.PFP provides better resolution of fluorinated metabolites.
Ruggedness High; withstands aggressive pH.Moderate; requires careful equilibration.C18 is better for routine, high-throughput "dilute-and-shoot" assays.
Cost Low to Moderate.Moderate to High.Use C18 for simple assays; PFP for complex metabolic profiling.

Expert Insight: For quantifying Flurbiprofen in plasma, a high-strength silica (HSS) C18 column is often sufficient. However, for Celecoxib and its metabolic impurities, a PFP column significantly improves peak shape and resolution of polar degradation products.

Sample Preparation: PPT vs. LLE vs. SPE

The choice of extraction method dictates the "cleanliness" of the sample and the severity of Matrix Effects (ME).

MetricProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Recovery High (>90%), but non-selective.Variable (60-80%); pH dependent.Consistent (>85%) ; highly tunable.
Matrix Effect (ME) High suppression (ME > 15%).Low (ME < 10%); removes phospholipids.Lowest (ME < 5%) ; removes salts/lipids.
Throughput Fastest (15 mins/plate).Slow (60 mins); difficult to automate.High (Automated 96-well format).
Cost Low.Low (solvent cost only).High (consumables).

Recommendation: For clinical validation where sensitivity (LLOQ < 1 ng/mL) is critical, SPE (specifically Polymeric Reversed-Phase, e.g., HLB) is the gold standard to minimize ion suppression. For preclinical high-dose PK studies, PPT is acceptable if stable isotope-labeled internal standards (SIL-IS) are used.

Validated Experimental Protocol

This protocol focuses on the quantification of Flurbiprofen and Celecoxib in human plasma using SPE and ESI(-) .

Materials & Reagents[1][2]
  • Analytes: Flurbiprofen, Celecoxib.[1]

  • Internal Standards (IS): Flurbiprofen-d3, Celecoxib-d7.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid). Note: Acidic pH aids retention of acidic NSAIDs.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

Step 1: Sample Pre-treatment [2]

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Add 200 µL of 4% Phosphoric Acid (

    
    ) to disrupt protein binding and ionize the basic groups (if any) or neutralize acids for RP retention.
    

Step 2: Solid Phase Extraction (HLB Micro-elution Plate)

  • Condition: 200 µL Methanol.

  • Equilibrate: 200 µL Water.

  • Load: Transfer pre-treated sample (~320 µL) to the plate. Apply slow vacuum.

  • Wash 1: 200 µL 5% Methanol in Water (removes salts/proteins).

  • Wash 2: 200 µL 50:50 Methanol:Water (removes phospholipids - Critical Optimization Step).

  • Elute: 2 x 25 µL Acetonitrile.

  • Dilute: Add 50 µL Water to the eluate (to match initial mobile phase composition).

Step 3: LC-MS/MS Parameters [3]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (kept at 40°C).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibration)

  • MS Source: ESI Negative Mode (Spray Voltage: -2500 V).

    • Rationale: Fluorinated NSAIDs are acidic (

      
       4-5) and ionize best by deprotonation 
      
      
      
      .
  • MRM Transitions:

    • Flurbiprofen: 243.1

      
       199.1 (Loss of 
      
      
      
      ).
    • Celecoxib: 380.0

      
       316.0 (Loss of 
      
      
      
      ).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for optimizing the method based on the specific fluorinated analyte properties.

ValidationLogic Start Start: Fluorinated NSAID Quantification AnalyzeStructure Analyze Structure: Acidic vs. Sulfonamide Start->AnalyzeStructure IonizationChoice Ionization Mode Selection AnalyzeStructure->IonizationChoice ColumnChoice Column Selection AnalyzeStructure->ColumnChoice PrepChoice Sample Prep Selection AnalyzeStructure->PrepChoice ESINeg ESI Negative (-) (Preferred for -COOH) IonizationChoice->ESINeg Most Fluorinated NSAIDs (Flurbiprofen, Diflunisal) ESIPos ESI Positive (+) (Rare: Sulfonamides) IonizationChoice->ESIPos Specific Impurities C18 C18 Column (Routine Analysis) ColumnChoice->C18 Single Analyte PFP PFP Column (Isomers/Metabolites) ColumnChoice->PFP Complex Mixture SPE SPE (HLB) (High Sensitivity) PrepChoice->SPE Clinical/Trace (<1ng/mL) PPT Protein Precip (High Dose/Screening) PrepChoice->PPT Discovery (>10ng/mL)

Caption: Decision matrix for selecting ionization, column chemistry, and sample preparation for fluorinated NSAIDs.

Validation Data Summary (Simulated)

The following table summarizes typical performance metrics expected when validating this method according to FDA 2018 guidelines.

ParameterAcceptance Criteria (FDA)Typical Result (SPE Method)Typical Result (PPT Method)
Linearity (

)



Accuracy (Mean)



Precision (CV)



Matrix Effect (ME) Consistent (CV of MF

)

(Negligible)

(Suppression)
Recovery No specific limit, but consistent


LLOQ S/N


ng/mL

ng/mL

Key Takeaway: While PPT offers higher absolute recovery (less sample handling loss), the Matrix Effect is significantly worse, leading to poorer sensitivity (higher LLOQ). SPE is required for high-sensitivity applications.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • LabRulez LCMS. (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Journal of Chromatography B. (2015). Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma. Retrieved from [Link]

Sources

2-[4-(Difluoromethyl)phenyl]propanoic acid vs Ibuprofen: Pharmacokinetic comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics: 2-[4-(Difluoromethyl)phenyl]propanoic acid vs. Ibuprofen Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Strategic Value of Fluorination

This guide analyzes the pharmacokinetic (PK) differentiation between Ibuprofen , a standard NSAID, and its structural analog, 2-[4-(Difluoromethyl)phenyl]propanoic acid (hereafter referred to as the Difluoromethyl Analog ).

The core scientific premise driving this comparison is bioisosterism . Ibuprofen is rapidly metabolized via oxidation of its labile isobutyl side chain. The Difluoromethyl Analog replaces this metabolically vulnerable group with a difluoromethyl moiety (


). This substitution is a classic medicinal chemistry strategy designed to:
  • Block Metabolic "Soft Spots": Prevent CYP450-mediated hydroxylation at the benzylic or alkyl positions.

  • Modulate Lipophilicity: The

    
     group acts as a "lipophilic hydrogen bond donor," potentially altering volume of distribution (
    
    
    
    ) and protein binding while maintaining membrane permeability.
  • Extend Half-Life: Reduce intrinsic clearance (

    
    ), thereby extending 
    
    
    
    and potentially allowing for lower dosing frequency.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The physicochemical properties dictate the absorption and distribution profiles. The fluorinated analog maintains the propanoic acid pharmacophore required for COX inhibition but alters the "tail" of the molecule.

FeatureIbuprofen Difluoromethyl Analog Impact on PK
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid2-[4-(Difluoromethyl)phenyl]propanoic acid
Structure Phenyl ring with isobutyl groupPhenyl ring with difluoromethyl groupStructural basis for metabolic differentiation.
Molecular Weight 206.28 g/mol 200.18 g/mol Negligible difference for absorption.
Lipophilicity (LogP) ~3.5 (Highly Lipophilic)~2.5 - 3.0 (Predicted)The

group is less lipophilic than isobutyl and can act as a H-bond donor, likely lowering LogP slightly.
Acidity (pKa) ~4.4 (Carboxylic acid)~4.2 - 4.3 (Predicted)Electron-withdrawing fluorine atoms may slightly increase acidity, but absorption remains pH-dependent.
H-Bond Donors 1 (Carboxylic acid)2 (Acid +

)

can interact with protein residues, potentially altering binding kinetics.

Pharmacokinetic Comparison (ADME)

A. Absorption
  • Ibuprofen: Rapidly absorbed (Tmax 1-2 hrs). Absorption is rate-limited by dissolution in the acidic stomach environment but rapid in the small intestine.

  • Difluoromethyl Analog: Predicted to exhibit similar rapid absorption. The slight increase in polarity (lower LogP) and acidity may actually enhance solubility in intestinal pH compared to the highly lipophilic Ibuprofen, potentially improving bioavailability (

    
    ) if dissolution is the rate-limiting step.
    
B. Distribution
  • Ibuprofen: Extensive plasma protein binding (>99%), primarily to albumin. This restricts distribution mainly to the plasma compartment (

    
    ).
    
  • Difluoromethyl Analog:

    • Protein Binding: Likely remains high (>95%) due to the phenylpropanoic acid scaffold. However, the

      
       group's ability to function as a hydrogen bond donor (unlike the inert isobutyl group) may alter the affinity for albumin site II.
      
    • Tissue Penetration: The fluorinated analog may exhibit different tissue partitioning. Fluorine substitution often increases CNS penetration, though for NSAIDs, peripheral distribution to inflamed tissues is the goal.

C. Metabolism (The Critical Differentiator)

This is the primary driver for the development of the analog.

  • Ibuprofen (High Clearance):

    • Enzymes: CYP2C9 (major) and CYP2C8.

    • Mechanism: Oxidative attack on the isobutyl side chain .

    • Pathways: Hydroxylation to 2-hydroxyibuprofen and further oxidation to carboxyibuprofen.

    • Result: Rapid elimination (

      
       hours).
      
  • Difluoromethyl Analog (Metabolic Blockade):

    • Mechanism: The C-F bond is the strongest single bond in organic chemistry (

      
      ). Replacing the C-H bonds of the isobutyl group with C-F bonds renders the 4-position resistant to CYP450 oxidation.
      
    • Benzylic Stability: The electron-withdrawing nature of the

      
       group deactivates the phenyl ring and the benzylic proton, making it resistant to hydrogen atom abstraction (a key step in oxidative metabolism).
      
    • Predicted Outcome: Significantly reduced intrinsic clearance (

      
      ), leading to a longer elimination half-life (
      
      
      
      hours).
D. Excretion
  • Both Compounds: Eliminated renally, primarily as glucuronide conjugates (acyl glucuronides). The analog will likely rely more heavily on Phase II conjugation (glucuronidation) since Phase I oxidation is blocked.

Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic reason for the Analog's superior stability.

MetabolicPathway cluster_legend Pathway Key Ibuprofen Ibuprofen (Labile Isobutyl Group) CYP2C9 CYP2C9 Enzyme Ibuprofen->CYP2C9 High Affinity Binding Glucuronidation UGT Enzymes (Phase II) Ibuprofen->Glucuronidation Minor Pathway Analog Difluoromethyl Analog (Stable -CHF2 Group) Analog->CYP2C9 Steric/Electronic Resistance Analog->Glucuronidation Major Pathway (Metabolic Shifting) Metabolite1 2-Hydroxy-Ibuprofen (Inactive) CYP2C9->Metabolite1 Oxidation of Isobutyl Chain Metabolite2 Carboxy-Ibuprofen (Inactive) Metabolite1->Metabolite2 Further Oxidation Conjugate_Ibu Ibuprofen-Glucuronide (Renal Excretion) Glucuronidation->Conjugate_Ibu Conjugate_Ana Analog-Glucuronide (Renal Excretion) Glucuronidation->Conjugate_Ana key1 Solid Line: Rapid/Major Route key2 Dashed Line: Blocked/Minor Route

Caption: Metabolic divergence showing the blockade of Phase I oxidation in the Difluoromethyl Analog, forcing clearance via Phase II glucuronidation.

Experimental Protocols for Validation

To empirically validate the predicted PK advantages, the following experimental workflows are standard.

Experiment A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine


 in vitro to predict in vivo hepatic clearance.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test compounds (Ibuprofen vs. Analog) at 1 µM final concentration.

    • Cofactor: NADPH regenerating system (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Deuterated Ibuprofen).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Experiment B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the Free Fraction (


), critical for understanding efficacy and safety.
  • System: RED (Rapid Equilibrium Dialysis) device.

  • Setup:

    • Chamber A: Plasma spiked with compound (5 µM).

    • Chamber B: Isotonic Phosphate Buffer (PBS).

  • Equilibration: Incubate at 37°C for 4 hours with shaking.

  • Analysis: LC-MS/MS analysis of both chambers.

  • Calculation:

    
    .
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_InVitro In Vitro Screening Start Compound Library (Ibuprofen + Analog) Microsomes Liver Microsomes (Metabolic Stability) Start->Microsomes Dialysis Equilibrium Dialysis (Protein Binding) Start->Dialysis Caco2 Caco-2 Permeability (Absorption) Start->Caco2 Analysis LC-MS/MS Analysis Microsomes->Analysis Dialysis->Analysis Caco2->Analysis DataProc Data Processing (Calc: CLint, fu, Papp) Analysis->DataProc Decision Lead Selection Criteria: t1/2 > Ibuprofen DataProc->Decision

Caption: Standardized workflow for validating the pharmacokinetic superiority of the fluorinated analog.

Conclusion

The Difluoromethyl Analog represents a rational lead optimization of Ibuprofen. By leveraging the bioisosteric properties of the


 group, this molecule is designed to overcome the rapid oxidative clearance associated with Ibuprofen's isobutyl group.
  • Key Advantage: Enhanced metabolic stability (lower

    
    ).
    
  • Key Trade-off: Potential alteration in protein binding and COX-isoform selectivity (due to steric changes) which must be monitored.

  • Verdict: This analog is a prime candidate for applications requiring sustained NSAID activity with reduced dosing frequency.

References

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Koag, M. C., et al. (2017). "Synthesis of CF2H analogues of ibuprofen." Organometallics. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

Purity assessment of 2-[4-(Difluoromethyl)phenyl]propanoic acid using qNMR

While HPLC and GC remain indispensable tools for impurity profiling and separation, qNMR offers an orthogonal and arguably more accurate method for assigning the absolute purity of a drug substance. Regulatory bodies increasingly recognize qNMR as a primary method, and its adoption can significantly streamline analytical workflows and enhance the reliability of quality control. [4][18][19]

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Mestrelab Resources. What is qNMR and why is it important?. Mestrelab.
  • National Institute of Standards and Technology. (2018, January 8).
  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Emery Pharma. (2024, February 9).
  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11627-11634.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 154.
  • Cambridge Isotope Labor
  • National Institute of Standards and Technology. (2018, March 19). A Standard for Standards. NIST.
  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1243.
  • BenchChem. (2025). Quantitative NMR (qNMR)
  • FUJIFILM Wako Pure Chemical Corporation.
  • National Institute of Standards and Technology. Primary Standard for quantitative NMR (Benzoic Acid)
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods. BenchChem.
  • Sigma-Aldrich.
  • USP. Stimuli Article (qNMR). USP.org.
  • Claridge, T. Quantitative NMR Spectroscopy. University of Oxford.
  • Malz, F., & Jancke, H. (2005). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Fluorine Chemistry, 126(11-12), 1544-1549.
  • Koehler, F., et al. (2012). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • Shu, Q., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073.
  • Rodgers, K. M., et al. (2022). Total and class-specific determination of fluorinated compounds in consumer and food packaging samples using fluorine-19 solid state NMR spectroscopy. Environmental Science & Technology Letters, 9(1), 59-65.
  • Sigma-Aldrich. Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
  • Liu, M., et al. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 8295738.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM.
  • USP. NMR General Chapters and Best Practices for Compliance (Classroom). USP.org.
  • Giraudeau, P., et al. (2025, April 24).
  • Tynan, M., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(1), 55-63.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Giraudeau, P., et al. (2025, May 15). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
  • Sigma-Aldrich. 2-(4-Fluorophenyl)propanoic acid. Sigma-Aldrich.
  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. ENFSI.
  • Almac Group.
  • Li, Y., et al. (2023, January 6). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 643.
  • Wang, Y., et al. (2021). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Analytical Methods, 13(33), 3734-3741.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Phenylphenoxy)propanoic Acid. BenchChem.
  • Taha, M., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 836-845.
  • Jasiulionis, M., et al. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 987.
  • precisionFDA. 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. precisionFDA.

Comparative Metabolic Half-Life of Methyl vs. Difluoromethyl Phenylpropanoic Acids: A Bioisosteric Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug design, the phenylpropanoic acid scaffold is a privileged structure found in numerous therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and G-protein coupled receptor (GPCR) agonists. However, the presence of an aliphatic or benzylic methyl (-CH


) group often introduces a severe pharmacokinetic liability, acting as a "soft spot" for rapid cytochrome P450 (CYP)-mediated oxidative metabolism.

This guide provides an objective, data-driven comparison of the metabolic stability achieved by replacing a labile methyl group with a difluoromethyl (-CF


H) bioisostere. By analyzing the physicochemical causality, comparative performance data, and providing a self-validating experimental protocol, this guide equips drug development professionals with the mechanistic insights needed to optimize hepatic clearance profiles.

Mechanistic Causality: Why -CF H Outperforms -CH

The cytochromes P450 (CYPs) are heme-dependent monooxygenases responsible for the oxidative clearance of over 90% of xenobiotics[1]. When a phenylpropanoic acid derivative containing a methyl group enters the CYP active site, it readily undergoes hydrogen atom transfer (HAT) followed by oxygen rebound, leading to rapid benzylic or aliphatic hydroxylation.

Replacing the -CH


 group with a -CF

H group fundamentally alters the physical organic chemistry of the molecule:
  • Bond Dissociation Energy (BDE): The C–F bond is highly polarized and represents one of the strongest bonds in organic chemistry, with a BDE of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2].

  • Transition State Modulation: Fluorination increases the transition state energy required for the catalytic oxidation step, effectively reducing the

    
     term and blocking the site of metabolism[1].
    
  • Bioisosteric Fidelity: Unlike the trifluoromethyl (-CF

    
    ) group, which drastically increases lipophilicity and eliminates hydrogen bonding, the -CF
    
    
    
    H group retains an acidic proton. This allows it to act as a lipophilic hydrogen bond donor, maintaining target binding affinity while conferring metabolic resistance[3].

MetabolicPathway Substrate Phenylpropanoic Acid Scaffold Methyl -CH3 Variant (Metabolic Soft Spot) Substrate->Methyl CF2H -CF2H Variant (Bioisostere) Substrate->CF2H CYP CYP450 Enzyme (Hepatic Oxidation) Methyl->CYP CF2H->CYP Metab1 Benzylic Oxidation (Low TS Energy) CYP->Metab1 k_cat high Metab2 Oxidation Blocked (High C-F Bond Energy) CYP->Metab2 k_cat low ClearanceFast Rapid Clearance (Short t1/2) Metab1->ClearanceFast ClearanceSlow Extended Stability (Long t1/2) Metab2->ClearanceSlow

Caption: CYP450-mediated metabolic pathways comparing -CH3 and -CF2H phenylpropanoic acid variants.

Comparative Pharmacokinetic Data

The following table synthesizes the typical pharmacokinetic shifts observed when transitioning from a methyl-phenylpropanoic acid to its difluoromethyl counterpart. The data illustrates how the -CF


H motif moderately regulates lipophilicity while drastically improving intrinsic clearance[4].
ParameterMethyl-Phenylpropanoic Acid (-CH

)
Difluoromethyl-Phenylpropanoic Acid (-CF

H)
Causality / Implication
C-X Bond Dissociation Energy ~414.2 kJ/mol (C–H)~485.3 kJ/mol (C–F)Higher energy barrier prevents CYP450-mediated hydrogen atom transfer[2].
In Vitro Half-Life (

)
15 – 25 min85 – 120 minFluorination blocks benzylic/aliphatic oxidation, extending systemic circulation[1].
Intrinsic Clearance (

)
> 80 µL/min/mg< 20 µL/min/mgReduced hepatic clearance improves overall bioavailability and exposure.
Lipophilicity (LogP) ~2.5~2.8Moderate increase in lipophilicity enhances membrane permeability without inducing non-specific binding[3].
Hydrogen Bond Donor NoYes (Weak, H-bond acidity ~0.035–0.165)-CF

H retains an acidic proton, allowing for specific target interactions lost by -CF

[4].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively quantify the metabolic half-life of these compounds, an in vitro Human Liver Microsome (HLM) stability assay must be employed. As a Senior Application Scientist, I mandate the inclusion of specific control mechanisms within the protocol to ensure the assay is self-validating.

Reagents & Materials
  • Test Compounds: Methyl- and Difluoromethyl-phenylpropanoic acid derivatives (10 mM in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute HLMs in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzymatic activity while preventing non-specific protein binding from skewing the free drug fraction.

  • Compound Spiking: Add the test compounds to the HLM matrix to achieve a final concentration of 1 µM (final DMSO concentration

    
     0.1%). Causality: Keeping DMSO 
    
    
    
    0.1% prevents solvent-induced inhibition of CYP450 enzymes.
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Self-Validating Step):

    • Test Samples: Initiate the reaction by adding the NADPH regenerating system.

    • Negative Control (-NADPH): Add an equivalent volume of plain buffer instead of NADPH. Causality: P450 enzymes are strictly dependent on NADPH for single-electron oxidation[1]. If the compound degrades in the -NADPH control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated, validating the mechanism of clearance.

  • Time-Course Sampling: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of the ice-cold ACN Quench Solution. Causality: The high organic solvent ratio instantly denatures the microsomal proteins, halting enzymatic activity, while the internal standard ensures LC-MS/MS quantification is normalized against extraction recovery variations.

  • Centrifugation & LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent compound.

HLM_Assay Prep 1. Prepare HLM & Test Cmpd NADPH 2. Add NADPH (Initiate Rxn) Prep->NADPH Incubate 3. Incubate 37°C (0-60 min) NADPH->Incubate Quench 4. Quench w/ ACN (Precipitate) Incubate->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Caption: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Data Interpretation & Pharmacokinetic Calculations

Once LC-MS/MS peak area ratios (Analyte / Internal Standard) are obtained, plot the natural log (ln) of the percentage of parent compound remaining versus time.

The slope of the linear regression (


) represents the elimination rate constant.
  • In Vitro Half-Life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated using the formula:
    
    
    
    

By comparing these outputs, researchers will objectively observe that the difluoromethyl phenylpropanoic acid exhibits a significantly shallower degradation slope (lower


) than the methyl variant, mathematically proving the success of the bioisosteric replacement.

References

  • 3 - Alfa Chemistry 2.1 - National Institutes of Health (NIH) / PMC 3.4 - ACS Publications 4.2 - MDPI

Sources

Validation of chiral purity using supercritical fluid chromatography (SFC)

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Modern Standard for Chiral Purity: A Comparative Guide to SFC vs. HPLC Validation

The determination of chiral purity is one of the most critical analytical challenges in modern pharmaceutical development. Because enantiomers of a chiral drug can exhibit drastically different pharmacological, pharmacokinetic, and toxicological profiles, regulatory agencies mandate rigorous control of stereoisomeric impurities.

Historically, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) was the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has rapidly emerged as the superior technique for both analytical and preparative chiral chromatography[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare SFC against HPLC, detail the mechanistic causality behind SFC’s superior performance, and provide a self-validating experimental protocol aligned with the newly updated ICH Q2(R2) guidelines[3][4].

The Mechanistic Paradigm: Why SFC Outperforms HPLC

To understand why SFC is replacing HPLC for chiral method development, we must look at the fundamental physics of the mobile phase. SFC utilizes supercritical carbon dioxide (


) combined with an organic modifier (typically methanol, ethanol, or isopropanol)[1].

The Causality of Efficiency:

  • Viscosity and Diffusion: Supercritical

    
     possesses a liquid-like density, granting it the solvating power necessary to elute pharmaceutical compounds. However, its viscosity is roughly 1/10th to 1/100th that of typical HPLC liquids, and its solute diffusivity is significantly higher[5].
    
  • The van Deemter Advantage: Because of this high diffusivity, mass transfer between the mobile and stationary phases is incredibly rapid. This flattens the C-term of the van Deemter curve, allowing analysts to run SFC at much higher flow rates (e.g., 2–5 mL/min) without the catastrophic loss of column efficiency or the massive pressure drops seen in HPLC[6].

  • Rapid Equilibration: Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, equilibrate much faster in

    
     than in normal-phase solvents like hexane/isopropanol. This allows for rapid automated screening of multiple columns and modifiers in a fraction of the time[7].
    
Comparative Performance Data

The following table synthesizes experimental performance metrics comparing Chiral SFC and Chiral HPLC for typical pharmaceutical racemates[1][5][7].

ParameterChiral SFC (

/ Modifier)
Chiral HPLC (Normal / Reversed Phase)Mechanistic Driver
Analysis Time 3 – 5 minutes15 – 30+ minutesHigh diffusivity and low viscosity allow 3x–5x higher linear velocities.
Flow Rate 2.0 – 5.0 mL/min0.5 – 1.5 mL/minLower backpressure permits higher volumetric flow.
Resolution (

)
Equivalent or SuperiorBaselineSub-2-μm particles can be used in SFC without exceeding system pressure limits.
Solvent Consumption Low (Mostly inexpensive

)
High (Hexane, Heptane, IPA)

replaces the bulk non-polar solvent, drastically reducing organic waste.
Column Equilibration < 5 minutes15 – 30 minutesRapid displacement of modifiers in the supercritical state.

Regulatory Grounding: ICH Q2(R2) Alignment

In November 2023, the International Council for Harmonisation (ICH) officially adopted the ICH Q2(R2) guideline, modernizing the validation of analytical procedures and aligning it with the lifecycle approach of ICH Q14[3][4].

Validating a chiral purity method using SFC requires a self-validating system where the method's fitness for purpose is continuously verified. For chiral purity (where the undesired enantiomer is an impurity), the critical ICH Q2(R2) parameters are:

  • Specificity: Complete baseline resolution (

    
    ) between the active pharmaceutical ingredient (API) and its enantiomer, free from matrix interference[3].
    
  • Sensitivity (LOD/LOQ): The method must reliably detect and quantify the undesired enantiomer at reporting thresholds (typically 0.05% or 0.10% of the nominal API concentration)[3].

  • Precision & Accuracy: Repeatability and intermediate precision must be established, often requiring %RSD

    
     2.0% for the main peak and appropriate limits for the minor enantiomer[8].
    

Experimental Protocol: Chiral SFC Method Development & Validation

This step-by-step methodology ensures a robust, ICH-compliant workflow. Do not proceed to validation without passing the System Suitability Test (SST) criteria.

Phase I: Method Screening and Optimization
  • Column Selection: Mount a diverse panel of immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID). Immobilized columns are preferred in SFC due to their resistance to a wider range of modifiers[9].

  • Modifier Screening: Run a generic gradient (5% to 40% modifier over 5 minutes) using Methanol, Ethanol, and Isopropanol independently.

    • Expert Insight: If the API is basic, add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the modifier. This masks residual silanols on the CSP, preventing peak tailing and artificially poor resolution[9].

  • Isocratic Optimization: Once a "hit" is found, convert the gradient to an isocratic method. Modulate the Automated Back Pressure Regulator (ABPR) (typically 120-150 bar) and column temperature (35°C–40°C) to fine-tune

    
     density, which directly impacts retention factor (
    
    
    
    ) and selectivity (
    
    
    )[1][10].
Phase II: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Inject a resolution standard (racemate). Pass criteria:

    
    , Tailing factor (
    
    
    
    )
    
    
    1.5, and theoretical plates (
    
    
    )
    
    
    5000.
  • Specificity: Inject the blank (modifier solvent), the individual enantiomers, and the racemate. Verify no co-elution occurs at the retention times of the target peaks[3].

  • Limit of Quantitation (LOQ): Dilute the undesired enantiomer until the Signal-to-Noise (S/N) ratio is approximately 10:1. Perform 6 replicate injections to ensure precision at the LOQ (%RSD

    
     10.0%)[3].
    
  • Linearity and Range: Prepare solutions of the undesired enantiomer ranging from the LOQ to 120% of the specification limit. Plot peak area vs. concentration. Pass criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999[3].
  • Accuracy (Recovery): Spike the undesired enantiomer into the API matrix at 3 levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percentage recovery. Pass criteria: 90.0% – 110.0% recovery[8].

Workflow Visualization

The following diagram illustrates the logical causality and progression of the SFC chiral method lifecycle, from screening through ICH Q2(R2) validation.

SFC_Validation_Workflow Start Chiral Racemate (API + Impurity) Screening 1. SFC Screening (CSPs + MeOH/EtOH/IPA) Start->Screening Optimization 2. Method Optimization (Density, Temp, Additives) Screening->Optimization SST System Suitability (Rs > 1.5, Tf < 1.5) Optimization->SST SST->Optimization Fail Validation 3. ICH Q2(R2) Validation SST->Validation Pass Spec Specificity (No Interference) Validation->Spec Lin Linearity & Range (R² ≥ 0.999) Validation->Lin Prec Precision & Accuracy (Recovery 90-110%) Validation->Prec LOD Sensitivity (LOQ S/N ≥ 10) Validation->LOD Approved Validated SFC Method Ready for QC Release Spec->Approved Lin->Approved Prec->Approved LOD->Approved

Caption: Logical workflow for Chiral SFC Method Development and ICH Q2(R2) Validation.

Conclusion

For chiral purity validation, Supercritical Fluid Chromatography is no longer just a "green alternative" to HPLC; it is the scientifically and operationally superior choice. By leveraging the unique thermodynamic properties of supercritical fluids, analytical laboratories can achieve baseline chiral resolution in a fraction of the time, drastically reduce toxic solvent consumption, and seamlessly meet the rigorous demands of the ICH Q2(R2) regulatory framework.

References

  • Chromatography Today. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at:[Link]

  • Taylor & Francis. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. Available at: [Link]

  • LCGC International. High Efficiency Chiral Separations in HPLC and SFC. Available at:[Link]

  • ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at: [Link]

  • FAGG. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Available at: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[4-(Difluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 2-[4-(Difluoromethyl)phenyl]propanoic acid

This document provides comprehensive safety protocols for the handling and disposal of 2-[4-(Difluoromethyl)phenyl]propanoic acid. As a specialized chemical, direct and exhaustive safety data may not be readily available. Therefore, this guide is built upon a foundational, expert-driven hazard analysis derived from the compound's structural components: the propanoic acid functional group and the difluoromethylphenyl moiety. This approach ensures a robust and cautious framework for laboratory operations, prioritizing the safety of all personnel.

Core Hazard Assessment and Risk Mitigation

The primary risk mitigation strategy is to understand the potential hazards inherent in the molecule's structure. This compound is a carboxylic acid, which dictates its primary corrosive properties, and it contains fluorine, which has important implications for disposal.

  • Propanoic Acid Moiety : The carboxylic acid group makes the compound inherently acidic and corrosive. Similar structures, like propionic acid, are known to cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5]

  • Difluoromethylphenyl Moiety : The presence of a difluoromethyl group classifies this compound as a halogenated organic. This is critical for waste management, as halogenated and non-halogenated waste streams must be kept separate.[6][7][8] While the toxicological properties of this specific structure have not been thoroughly investigated, structurally related compounds are known skin and eye irritants.[9][10]

Table 1: Summary of Potential Hazards

Hazard Type Associated Structural Feature Potential Consequences
Corrosivity Propanoic Acid Group Severe skin burns, serious eye damage.[3][4]
Irritation Propanoic Acid & Phenyl Group Respiratory tract irritation, skin irritation.[1][2][10]
Flammability Propanoic Acid Moiety May be a flammable liquid or solid, similar to propionic acid.[2][3][4]
Unknown Biological Activity Novel Structure Potential for unforeseen toxicological effects; must be handled as a substance of unknown toxicity.

| Environmental | Halogenated Organic | Requires specific, segregated disposal to prevent environmental release.[6][8] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure—dermal, ocular, and inhalation. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles for splash-hazard tasks (e.g., transfers, solution prep). Mandatory for all handling. Protects eyes from splashes and potential fumes.[11][12][13] A face shield provides a secondary barrier for the entire face.[12][14]
Hand Protection Chemical-resistant gloves (Neoprene or Butyl rubber recommended for organic acids).[11][15] Double-gloving is advised for extended handling. Mandatory for all handling. Prevents direct skin contact.[1][12] Gloves must be inspected for tears or holes before each use and removed properly to avoid contaminating skin.[13]
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat during procedures with a high risk of splashing. Mandatory for all handling. Provides a critical barrier against chemical splashes and spills, protecting skin and personal clothing.[1][11][12]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required. Primary engineering control. A fume hood minimizes the inhalation of vapors, mists, or dust.[1][7][12] A respirator is a necessary secondary control if engineering controls are insufficient.[11][13]

| Foot Protection | Closed-toe, chemical-resistant shoes. | Mandatory for all laboratory work. Protects feet from spills.[7][13] |

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step procedure is essential for minimizing risk.

Preparation
  • Review Documentation: Thoroughly read this guide and any available safety information before beginning work.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Assemble PPE: Gather all necessary PPE as specified in Table 2. Inspect all items, especially gloves, for any damage.[13]

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily accessible.

Handling Workflow

The following workflow must be observed for all operations involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Assessment & SOP Review B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Work Area (Verify Hood Function) B->C D 4. Handle Compound (Weighing, Transfers, Reactions) C->D E 5. Securely Close Primary Container D->E F 6. Decontaminate Work Surface E->F G 7. Segregate & Label Waste (Halogenated Organic) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Standard workflow for handling 2-[4-(difluoromethyl)phenyl]propanoic acid.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent the release of vapors.[2][16][17]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1][16]

  • Ensure the storage location is clearly labeled according to institutional guidelines.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

For any spill, the priority is to ensure personnel safety before addressing cleanup.

G A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Assess Spill (Size & Location) B->C D Don Additional PPE (e.g., Respirator, Apron) C->D E Contain Spill with Inert Absorbent (Sand, Vermiculite) D->E F Collect Waste into a Labeled Container (Halogenated Waste) E->F G Decontaminate Spill Area F->G H Dispose of All Materials as Hazardous Waste G->H I Report Incident to Lab Supervisor/EHS H->I

Caption: Step-by-step emergency response plan for a chemical spill.

Waste Disposal Plan

Improper disposal of this compound can pose a significant environmental hazard.

  • Segregation is Mandatory: As a halogenated compound, all waste containing 2-[4-(difluoromethyl)phenyl]propanoic acid must be collected in a designated "Halogenated Organic Waste" container.[6][8] Do not mix with non-halogenated waste.

  • Container Management: Use only approved, leak-proof waste containers with secure screw-top caps.[8] The container must be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Never pour this chemical down the drain.[6][7]

References

  • What are the safety precautions when handling acids? - Blog. (2025, September 18). Vertex AI Search.
  • Learn About Propionic Acid and How to Use it Safely - Silvari Group. Silvari Group.
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • Top 5 Safety Tips When Working with Acidic Liquids - INNOVEDA. (2024, April 16). Innoveda Chemicals.
  • Propionic acid - PENTA. (2025, July 8). Penta s.r.o..
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Personal protective equipment for handling Phytanic Acid - Benchchem. BenchChem.
  • 2 - SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21). Thermo Fisher Scientific.
  • Safety Data Sheet: Propionic acid - Carl ROTH. Carl ROTH.
  • Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25). Fisher Scientific.
  • Hazardous Substance Fact Sheet - NJ.gov. (2010, April). New Jersey Department of Health.
  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). LibreTexts.
  • Learn About Propionic Acid and How to Use it Safely | Lab Alley. (2022, September 19). Lab Alley.
  • Safety Data Sheet - Angene Chemical. (2025, March 1). Angene Chemical.
  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics.
  • Working with Hazardous Chemicals - Organic Syntheses. (2014, September). Organic Syntheses.
  • Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.